1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-15-16(9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPJBTIFNUUWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350959 | |
| Record name | 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98534-81-7 | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98534-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS Number: 98534-81-7
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry and agrochemical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action within relevant signaling pathways.
Core Compound Data
This compound is a pyrazole derivative characterized by a phenyl group at the 1-position, a trifluoromethyl group at the 5-position, and a carboxylic acid moiety at the 4-position. The presence of the trifluoromethyl group often enhances the compound's metabolic stability and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 98534-81-7 | |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | |
| Molecular Weight | 256.18 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 132-134 °C | [1] |
| Purity | ≥97% |
Synthesis Protocol
The synthesis of this compound can be achieved through a modified Knorr pyrazole synthesis, a reliable method for constructing pyrazole rings.
Experimental Protocol: Synthesis via Knorr Cyclization
This protocol describes the synthesis starting from a suitable β-ketoester and phenylhydrazine.
Materials:
-
Ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate (or a similar trifluoromethylated β-ketoester)
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (as catalyst)
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for hydrolysis)
-
Distilled Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Hydrolysis:
-
Once the cyclization is complete, cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
-
Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the ester to the carboxylic acid.
-
-
Workup and Isolation:
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
Dry the product under vacuum to yield this compound.
-
Workflow Diagram:
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. A notable mechanism of action for several pyrazole derivatives is the inhibition of key enzymes in physiological pathways. One such target is Factor Xa, a critical enzyme in the blood coagulation cascade.
Inhibition of Factor Xa in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that lead to the formation of a blood clot. It is divided into the intrinsic, extrinsic, and common pathways. Factor Xa is a serine protease that sits at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway which ultimately leads to the formation of thrombin and the fibrin clot.[2] Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thrombotic disorders.
Signaling Pathway Diagram:
Experimental Protocol: Factor Xa Inhibition Assay (Fluorometric)
This protocol outlines a general method for screening for Factor Xa inhibitors using a fluorometric assay.
Materials:
-
Purified human Factor Xa enzyme
-
Factor Xa fluorogenic substrate (e.g., based on AMC, 7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl with NaCl and CaCl₂)
-
Test compound (this compound or its derivatives)
-
Positive control inhibitor (e.g., Rivaroxaban)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~350/450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Prepare working solutions of Factor Xa enzyme and the fluorogenic substrate in assay buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the test compound dilutions or the positive control.
-
Add the Factor Xa enzyme solution to all wells except for the blank.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the Factor Xa substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Experimental Workflow Diagram:
Conclusion
This compound is a valuable building block in the design and synthesis of novel bioactive molecules. Its structural features make it an attractive scaffold for developing potent and selective enzyme inhibitors, particularly in the context of anticoagulant therapy. The provided protocols and pathway diagrams serve as a foundational resource for researchers engaged in the exploration and application of this and related pyrazole compounds in drug discovery and development.
References
A Technical Guide to the Physicochemical Properties of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in the agrochemical and pharmaceutical industries. This document consolidates available data on its chemical structure, molecular weight, melting point, and other key characteristics. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research and development. Additionally, a relevant biological pathway is illustrated to provide context for its potential applications, particularly in drug discovery.
Introduction
This compound (CAS No. 98534-81-7) is a substituted pyrazole carboxylic acid. The presence of a trifluoromethyl group significantly influences its electronic properties, metabolic stability, and overall biological activity.[1][2] This compound serves as a key intermediate in the synthesis of various agrochemicals, including herbicides and fungicides.[1] Furthermore, its structural motif is found in a number of compounds with pharmaceutical applications, notably as anti-inflammatory agents.[1] An understanding of its physicochemical properties is therefore crucial for its effective application in research and development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the following table. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | [1][3] |
| Molecular Weight | 256.18 g/mol | [1][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 128-136 °C | [1] |
| Boiling Point | Not experimentally determined. A predicted value for the similar compound 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is 285.6±40.0 °C at 760 mmHg. | [4] |
| Solubility | General descriptions suggest favorable solubility for chemical synthesis.[1] Pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[5] Quantitative data for the title compound is not readily available. | |
| pKa | Not experimentally determined. | |
| LogP (Computed) | 2.3 | [3] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols for carboxylic acids and pyrazole derivatives and can be adapted for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small, dry sample of the crystalline compound is finely crushed.
-
The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal disappears is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.
Experimental Workflow for Melting Point Determination
Workflow for determining the melting point of a solid compound.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Methodology:
-
A precise amount of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).
-
The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
-
After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (LogP) of the compound between an aqueous and an organic phase.
Methodology:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to ensure thorough mixing and partitioning of the solute between the two phases.
-
The mixture is then centrifuged to achieve complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Biological Context and Potential Mechanism of Action
The structural similarity of this compound to known anti-inflammatory drugs, such as celecoxib, suggests that its biological activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] Specifically, many pyrazole-based compounds are selective inhibitors of COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.[6][9]
The inhibition of the COX-2 pathway is a key mechanism for reducing inflammation and pain.[10][11] Pro-inflammatory stimuli lead to the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is further metabolized to various prostaglandins, including PGE2, which are potent mediators of inflammation, pain, and fever.[12][13] By inhibiting COX-2, compounds like celecoxib block the production of these pro-inflammatory prostaglandins.[9]
Simplified COX-2 Signaling Pathway
The COX-2 pathway in inflammation.
Conclusion
This compound is a compound with established importance and significant potential in both agrochemical and pharmaceutical research. This guide has summarized its key physicochemical properties and provided standardized protocols for their experimental determination. The likely involvement of this class of compounds in the COX-2 signaling pathway highlights a promising avenue for the development of novel anti-inflammatory therapeutics. Further experimental validation of the computationally predicted properties and a deeper investigation into its biological mechanisms of action are warranted to fully realize its potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS 98534-81-7 Market Size, Share, Growth | CAGR Forecast [futuremarketreport.com]
- 3. This compound | C11H7F3N2O2 | CID 688699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:113100-53-1 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. academic.oup.com [academic.oup.com]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 13. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and agrochemical research. Its structure, featuring a phenyl-substituted pyrazole core with a trifluoromethyl group and a carboxylic acid moiety, imparts unique physicochemical properties that are desirable for bioactive molecules.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 98534-81-7 | [1][2] |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | [1][2] |
| Molecular Weight | 256.18 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-15-16(9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | [1] |
| InChIKey | SMPJBTIFNUUWGQ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | [1] |
Structural Analysis of an Analogous Compound
While the crystal structure of the title compound is not publicly available, the crystal structure of the closely related compound, 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid , provides valuable insights into the likely molecular geometry and intermolecular interactions.
In the crystal structure of this analog, the pyrazole ring is essentially planar. The phenyl ring is twisted with respect to the pyrazole ring, with dihedral angles of 65.3(2)° and 85.6(2)° for the two independent molecules in the asymmetric unit.[3] The molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[3] It is highly probable that this compound exhibits similar dimeric structures in the solid state.
Table 2: Crystallographic Data for the Analogous Compound 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
| Parameter | Value |
| Molecular Formula | C₁₁H₈F₃N₃O₂ |
| Molecular Weight | 271.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.757(3) Å |
| b | 10.740(3) Å |
| c | 21.277(6) Å |
| β | 93.716(3)° |
| Volume | 2225(1) ų |
| Z | 8 |
| Data sourced from a crystallographic study on a related compound.[3] |
Proposed Synthesis
A plausible synthetic route to this compound, based on established methods for pyrazole synthesis, is the cyclocondensation of a β-ketoester with phenylhydrazine.
Proposed Experimental Protocol
-
Synthesis of Ethyl 2-(phenylhydrazono)-4,4,4-trifluoro-3-oxobutanoate: Ethyl 4,4,4-trifluoroacetoacetate is reacted with phenylhydrazine in a suitable solvent such as ethanol, often with catalytic acid. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation.
-
Cyclization to Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: The resulting hydrazone is then heated, potentially with a dehydrating agent or in a high-boiling solvent, to induce cyclization to the pyrazole ring system.
-
Hydrolysis to this compound: The ethyl ester is subsequently hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like THF or ethanol, followed by acidification.
References
The Ascendant Role of Trifluoromethyl-Substituted Pyrazoles in Modern Drug Discovery and Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the pyrazole scaffold has unlocked a new dimension of biological activity, propelling this heterocyclic motif to the forefront of modern medicinal chemistry and agrochemical research. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent molecule, often leading to enhanced potency, metabolic stability, and target specificity. This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethyl-substituted pyrazoles, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
A Spectrum of Biological Activities
Trifluoromethyl-substituted pyrazoles have demonstrated a remarkable range of biological activities, positioning them as privileged structures in the development of novel therapeutic agents and crop protection solutions.
Anti-inflammatory Activity: Targeting COX-2
A significant area of research has focused on the development of trifluoromethyl-substituted pyrazoles as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. By selectively inhibiting COX-2 over its constitutive isoform COX-1, these compounds can exert potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group often plays a crucial role in fitting into the hydrophobic side pocket of the COX-2 active site, contributing to their selectivity and potency.[1][2]
Antibacterial and Antifungal Properties
The potent antimicrobial activity of trifluoromethyl-substituted pyrazoles has been demonstrated against a range of pathogens, including drug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] These compounds have been shown to inhibit bacterial growth with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL.[3] In the realm of mycology, various derivatives have exhibited significant fungicidal activity against phytopathogenic fungi by disrupting the cell membrane of the mycelium.[5]
Anticancer Potential: Tubulin Polymerization Inhibition
Emerging research has highlighted the potential of trifluoromethyl-pyrazole derivatives as anticancer agents. One of the key mechanisms of action is the inhibition of tubulin polymerization, a critical process for cell division.[6] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Agrochemical Applications
Beyond medicine, trifluoromethyl-pyrazoles are integral to the development of modern agrochemicals. Their applications span:
-
Herbicides: These compounds can effectively control a variety of weeds, with some derivatives showing excellent pre- and post-emergence herbicidal effects.[7]
-
Fungicides: The trifluoromethyl-pyrazole scaffold is a common motif in several commercial fungicides, offering protection against a broad spectrum of plant pathogens.[8]
-
Molluscicides: Certain pyrazolone derivatives containing a trifluoromethyl group have shown potent molluscicidal activity, surpassing the efficacy of some current standards.[9] Their mode of action often involves antagonism of GABA-gated chloride ion channels.[10]
Quantitative Data on Biological Activity
To facilitate a comparative analysis of the potency of various trifluoromethyl-substituted pyrazoles, the following tables summarize key quantitative data from the literature.
Table 1: Anti-inflammatory and Anticancer Activity
| Compound Class | Target | Assay | IC50/EC50 | Reference |
| Trifluoromethyl-pyrazole-carboxamides | COX-1 | In vitro COX inhibition assay | 0.46 µM | [11] |
| Trifluoromethyl-pyrazole-carboxamides | COX-2 | In vitro COX inhibition assay | 2.65 µM | [11] |
| 1,5-Diaryl-3-(trifluoromethyl)pyrazoles | Tubulin Polymerization | In vitro assay | 2.61 µM | [12] |
| Pyrazolo[1,5-a]pyrimidinones | MCF-7 cancer cell line | MTT assay | 4.93 µM | [6] |
| 3,5-Diamino-4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazole derivatives | HepG-2 cancer cell line | MTT assay | 2.86 - 25.89 µM | [13] |
| 3,5-Diamino-4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazole derivatives | HCT-116 cancer cell line | MTT assay | 2.86 - 25.89 µM | [13] |
| 3,5-Diamino-4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazole derivatives | MCF-7 cancer cell line | MTT assay | 2.86 - 25.89 µM | [13] |
Table 2: Antimicrobial Activity
| Compound Class | Organism | MIC | Reference |
| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Gram-positive bacteria | As low as 0.25 µg/mL | [3][4] |
| N-(trifluoromethyl)phenyl substituted pyrazoles | MRSA strains | As low as 0.78 µg/mL | [7] |
| Pyrazole-derived anilines | S. aureus | 1.56 - 3.12 µg/mL | [1] |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | G. zeae | 13.1 mg/L (EC50) | [5] |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | B. dothidea | 14.4 mg/L (EC50) | [5] |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | F. prolifeatum | 13.3 mg/L (EC50) | [5] |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | F. oxysporum | 21.4 mg/L (EC50) | [5] |
Table 3: Agrochemical Activity
| Compound Class | Target Organism | LC50/EC50 | Reference |
| 5-Trifluoromethyl-phenylpyrazolones | Monacha cartusiana (snail) | 0.58 mg/mL | [9][10] |
| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis | 82% inhibition at 750 g a.i. ha⁻¹ | [8] |
| N-(2,2,2)-Trifluoroethylpyrazole derivatives | Dicotyledonous and monocotyledonous weeds | Good activity at 150 g a.i. ha⁻¹ | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethyl-substituted pyrazoles.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This method is used to evaluate the efficacy of antifungal compounds against filamentous fungi.[10]
-
Preparation of Fungal Culture:
-
Culture the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is observed.
-
-
Preparation of Test Plates:
-
Prepare PDA medium and amend it with the test compound at various concentrations. The compound, dissolved in a solvent, is added to the molten agar before pouring into Petri dishes. A control plate containing only the solvent should also be prepared.
-
-
Inoculation and Incubation:
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each test and control plate.
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the plate.
-
-
Data Analysis:
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[15]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 10 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
-
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[12]
-
Animal Preparation:
-
Use adult male or female rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Compound Administration:
-
Administer the test compound or reference drug (e.g., indomethacin) orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection. The control group receives the vehicle only.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula: Inhibition (%) = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of trifluoromethyl-substituted pyrazoles stem from their interaction with specific molecular targets. The following diagrams illustrate some of the key signaling pathways involved.
COX-2 Inhibition Pathway
Trifluoromethyl-substituted pyrazoles can act as selective COX-2 inhibitors, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: COX-2 inhibition pathway.
Tubulin Polymerization Inhibition Pathway
By binding to tubulin, certain trifluoromethyl-pyrazole derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis.
Caption: Tubulin polymerization inhibition.
GABA-gated Chloride Channel Antagonism
In insects and other invertebrates, some trifluoromethyl-pyrazoles act as non-competitive antagonists of GABA-gated chloride channels, leading to hyperexcitation of the nervous system.
Caption: GABA-gated chloride channel antagonism.
Experimental and Drug Discovery Workflows
The discovery and development of novel trifluoromethyl-substituted pyrazoles follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
General Drug Discovery Workflow
This diagram outlines a typical workflow for the discovery of new bioactive pyrazole derivatives.
Caption: Drug discovery workflow.
Workflow for Antibacterial Screening
This diagram illustrates a more specific workflow for screening trifluoromethyl-pyrazole derivatives for antibacterial activity.
Caption: Antibacterial screening workflow.
Conclusion
The trifluoromethyl-substituted pyrazole scaffold represents a highly versatile and valuable platform in the ongoing quest for novel and effective pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group consistently imparts desirable physicochemical properties, leading to enhanced biological activity across a wide range of targets. The data and protocols presented in this guide underscore the significant potential of this compound class and provide a solid foundation for future research and development endeavors. As our understanding of the intricate structure-activity relationships continues to grow, we can anticipate the emergence of even more potent and selective trifluoromethyl-pyrazole derivatives with profound impacts on human health and agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Antimicrobial Susceptibility Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
An In-depth Technical Guide to 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and agrochemistry, serving as a versatile synthetic intermediate for a wide array of biologically active compounds. The presence of the trifluoromethyl group often enhances metabolic stability and biological efficacy. This technical guide provides a comprehensive overview of the synthesis of the core molecule and its derivatives, their diverse biological activities including anti-inflammatory, antifungal, antibacterial, and anticancer properties, and their underlying mechanisms of action. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.
Core Structure and Chemical Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the N1 position, a trifluoromethyl group at the C5 position, and a carboxylic acid group at the C4 position.
-
IUPAC Name: this compound
-
CAS Number: 98534-81-7
-
Molecular Formula: C₁₁H₇F₃N₂O₂
-
Molecular Weight: 256.18 g/mol
The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, which can enhance its ability to cross biological membranes and interact with target proteins. The carboxylic acid moiety provides a convenient handle for the synthesis of a wide range of derivatives, most notably amides and esters.
Synthesis of the Core and its Derivatives
Synthesis of this compound
A common synthetic route to the core molecule involves a multi-step process starting from readily available reagents. The following protocol is a representative example compiled from various literature sources.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-4,4,4-trifluoro-3-oxobutanoate
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 2-(dimethylaminomethylene)-4,4,4-trifluoro-3-oxobutanoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Dissolve the crude product from Step 1 in ethanol.
-
Add phenylhydrazine hydrochloride (1.1 equivalents) and a base such as sodium bicarbonate (2.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a mineral acid, such as hydrochloric acid, to a pH of 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Synthetic workflow for this compound.
Synthesis of Carboxamide Derivatives
The most common derivatives of this compound are amides, synthesized via coupling of the carboxylic acid with various amines.
Experimental Protocol: General Synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides
-
To a stirred solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired carboxamide derivative.
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, are integral to a multitude of therapeutic agents, showcasing a broad spectrum of biological activities.[1][2][3] This technical guide delves into the seminal discoveries, historical evolution of synthetic methodologies, and the ever-expanding role of pyrazole carboxylic acids in modern drug discovery.
Foundational Discoveries: The Dawn of Pyrazole Chemistry
The journey of pyrazole chemistry began in the late 19th century with two pivotal discoveries that laid the groundwork for over a century of innovation.
The Knorr Pyrazole Synthesis (1883): German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883.[4][5][6][7] The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[8][9][10] This versatile reaction allows for the formation of a wide array of substituted pyrazoles.[4] A variation of this reaction, the condensation of a β-ketoester with a hydrazine, leads to the formation of a pyrazolone, a class of compounds with significant medicinal applications.[11]
The Pechmann Pyrazole Synthesis (1898): Shortly after Knorr's discovery, Hans von Pechmann reported an alternative route to pyrazoles in 1898.[12][13][14] The Pechmann synthesis utilizes the reaction of acetylenes with diazomethane to construct the pyrazole ring.[12] A significant extension of this method involves the use of diazoacetic esters, which react with acetylenes to yield pyrazole carboxylic acid derivatives directly.[12]
Evolution of Synthetic Methodologies
Building upon the foundational work of Knorr and Pechmann, chemists have developed a diverse arsenal of synthetic methods to access pyrazole carboxylic acids and their derivatives. These methods offer improved yields, regioselectivity, and substrate scope.
Classical Synthetic Routes
| Synthesis Method | Reactants | Key Features | Reference |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Versatile, widely applicable for substituted pyrazoles. | [4][8][9][10] |
| Pechmann Pyrazole Synthesis | Acetylene, Diazomethane (or Diazoacetic ester) | Direct route to pyrazole carboxylic acid derivatives. | [12][13] |
| From Acetylenic Ketones | Acetylenic Ketone, Hydrazine | Known for over a century, can result in regioisomeric mixtures. | [5] |
| 1,3-Dipolar Cycloaddition | Ethyl Diazoacetate, α-Methylene Carbonyl | A method for the synthesis of pyrazole-5-carboxylates. | [5] |
Modern Synthetic Innovations
Recent advancements have focused on developing more efficient and environmentally friendly synthetic protocols. "One-pot" synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, have gained prominence.[15][16] For instance, a one-pot synthesis of pyrazoles from (hetero)arenes and carboxylic acids has been developed, proceeding through the successive formation of ketones and β-diketones followed by cyclization with hydrazine.[15][16]
Pyrazole Carboxylic Acids in Drug Discovery: From Bench to Bedside
The rigid, planar structure of the pyrazole ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in drug design. The addition of a carboxylic acid group provides a crucial handle for modulating physicochemical properties and for forming key interactions with biological targets.[17]
Celecoxib: A Landmark in Anti-Inflammatory Therapy
Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the treatment of arthritis and pain.[18][19] Its discovery in the early 1990s was a major breakthrough, offering a targeted approach to inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[19]
The synthesis of Celecoxib typically involves a Knorr-type pyrazole synthesis.[20][21] A key step is the condensation of a substituted 1,3-dicarbonyl compound, 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione, with 4-hydrazinobenzenesulfonamide hydrochloride.[20]
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[18] By blocking this pathway, Celecoxib reduces inflammation without affecting the protective functions of the constitutively expressed COX-1 enzyme in the gastrointestinal tract.[19]
Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.
Rimonabant: A Tale of a Cannabinoid Receptor Antagonist
Rimonabant was developed as a selective cannabinoid receptor 1 (CB1) antagonist for the treatment of obesity.[22] Although it was later withdrawn from the market due to psychiatric side effects, its discovery highlighted the therapeutic potential of targeting the endocannabinoid system.[22]
The endocannabinoid system plays a crucial role in regulating appetite and energy balance.[23] Endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) activate CB1 receptors, which can lead to increased food intake.[22] Rimonabant acts as an inverse agonist or antagonist at the CB1 receptor, blocking the effects of endocannabinoids and thereby reducing appetite.[22]
Caption: Rimonabant's antagonism of the CB1 receptor in the endocannabinoid system.
Experimental Protocols: A Guide to Synthesis
The following sections provide generalized experimental protocols for the synthesis of pyrazole carboxylic acids, based on established methodologies.
General Protocol for Knorr Pyrazole Carboxylic Acid Synthesis
This protocol outlines the synthesis of a pyrazole-3-carboxylic acid derivative from a β-ketoester and a hydrazine.
Materials:
-
β-ketoester (1.0 eq)
-
Hydrazine derivative (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., glacial acetic acid, HCl) (catalytic amount)
Procedure:
-
Dissolve the β-ketoester in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the hydrazine derivative to the solution.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole carboxylic acid ester.
-
Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).
Representative Protocol for the Synthesis of a Celecoxib Analogue
This protocol describes the final cyclization step in the synthesis of a Celecoxib-like pyrazole.[19][20]
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq)
-
4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq)
-
Solvent (e.g., ethanol)
-
Acid catalyst (e.g., concentrated HCl) (catalytic amount)
Procedure:
-
Suspend 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure Celecoxib analogue.
The Future of Pyrazole Carboxylic Acids in Research and Development
The versatility of the pyrazole carboxylic acid scaffold ensures its continued importance in drug discovery.[1][2][3] Current research is focused on exploring novel derivatives with enhanced potency and selectivity against a wide range of therapeutic targets, including kinases, proteases, and protein-protein interactions.[24][25][26][27] The development of innovative synthetic methodologies will further facilitate the exploration of this privileged chemical space, paving the way for the next generation of pyrazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Pechmann Pyrazole Synthesis [drugfuture.com]
- 13. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 14. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 15. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. nbinno.com [nbinno.com]
- 18. ClinPGx [clinpgx.org]
- 19. benchchem.com [benchchem.com]
- 20. zenodo.org [zenodo.org]
- 21. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 22. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 23. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]
- 24. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the agrochemical and pharmaceutical industries.[1] Understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document outlines the core physicochemical properties of the molecule, establishes a theoretical framework for its solubility, presents a detailed protocol for empirical solubility determination via the gold-standard shake-flask method, and discusses the expected solubility trends across a range of common organic solvents. This guide is intended for researchers, chemists, and formulation scientists engaged in the development and handling of this compound.
Introduction and Molecular Overview
This compound (CAS 98534-81-7) is a heterocyclic compound featuring a pyrazole core. The strategic placement of a phenyl group, a highly stable trifluoromethyl group, and a carboxylic acid moiety confers unique chemical properties that are leveraged in the synthesis of herbicides, fungicides, and novel therapeutic agents.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and biological efficacy.[1]
The solubility of an active pharmaceutical ingredient (API) or an agrochemical active is a fundamental property that governs its behavior throughout the development lifecycle. From synthesis and purification to formulation and bioavailability, solubility data informs critical decisions. This guide provides the foundational knowledge and practical methodologies required to accurately assess and interpret the solubility of this compound in relevant organic media.
Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is intrinsically linked to its structural features. The key physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | --INVALID-LINK--[2] |
| Molecular Weight | 256.18 g/mol | --INVALID-LINK--[2] |
| Melting Point | 128-136 °C | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| XLogP3 (Predicted) | 2.3 | --INVALID-LINK--[2] |
| pKa (Predicted) | ~2-3 | Predicted based on structure |
Causality Behind Structural Influences:
-
Carboxylic Acid Group (-COOH): This is the primary driver of polarity and hydrogen bonding. It can act as a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). This functionality predicts good solubility in polar, hydrogen-bonding solvents (e.g., alcohols, acetone). In non-polar solvents, carboxylic acids can form hydrogen-bonded dimers, which can influence solubility behavior.
-
Phenyl Group (-C₆H₅): This bulky, nonpolar aromatic ring contributes to van der Waals forces and potential π-π stacking interactions. It enhances solubility in aromatic solvents (e.g., toluene) and other nonpolar to moderately polar solvents.
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. While it increases lipophilicity (favoring solubility in nonpolar solvents), its electronegativity can also participate in dipole-dipole interactions, influencing solubility in polar aprotic solvents.
-
Predicted logP: The XLogP3 value of 2.3 indicates a moderate degree of lipophilicity, suggesting that the compound will have balanced solubility between organic and aqueous phases, but will generally favor organic solvents over water.[2]
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible data, the Equilibrium Shake-Flask Method is the most widely accepted technique for determining thermodynamic (or equilibrium) solubility.[3][4] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[4]
3.1. Workflow for Equilibrium Solubility Determination
The following diagram outlines the key stages of the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility method.
3.2. Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at 25°C.
Materials:
-
This compound (solid, >97% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials (e.g., 20 mL) with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a glass vial. An amount that is roughly 2-3 times the expected solubility is sufficient to ensure undissolved solid remains at equilibrium. For a novel compound, start by adding ~50-100 mg to 5 mL of solvent.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare each solvent condition in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C).
-
Agitate the vials at a moderate speed for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for poorly soluble compounds or viscous solvents.
-
After the agitation period, remove the vials and let them stand at the same constant temperature for at least 2-4 hours to allow the excess solid to sediment.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial.[5] This step is critical to remove any microscopic undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is required for accurate back-calculation.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same diluent at known concentrations.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor
-
Expected Solubility Profile and Data Interpretation
While extensive empirical data for this specific molecule is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on its structure and the principles of "like dissolves like." The relationship between solvent properties and the compound's functional groups is key to this prediction.
4.1. Logical Framework for Solubility Prediction
Caption: Relationship between molecular features and solvent interactions.
4.2. Exemplary Solubility Data Table
The following table presents hypothetical yet chemically reasoned solubility data to illustrate how results should be presented and interpreted.
| Solvent | Solvent Class | Polarity Index | Expected Solubility (mg/mL) | Rationale for Expected Solubility |
| Heptane | Nonpolar Aliphatic | 0.1 | < 1 | Dominated by nonpolar interactions; poor affinity for the polar -COOH group. |
| Toluene | Nonpolar Aromatic | 2.4 | 10 - 30 | Favorable π-π interactions between toluene and the phenyl ring enhance solubility compared to heptane. |
| Dichloromethane | Polar Aprotic | 3.1 | 30 - 70 | Moderate polarity and ability to engage in dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | 4.4 | > 100 | Strong hydrogen bond acceptor (ester carbonyl) interacts well with the -COOH donor. Moderate polarity accommodates the whole molecule. |
| Acetone | Polar Aprotic | 5.1 | > 150 | Strong hydrogen bond acceptor (ketone carbonyl) and high polarity effectively solvate the -COOH group. |
| Ethanol | Polar Protic | 4.3 | > 150 | Acts as both a hydrogen bond donor and acceptor, creating a strong solvation shell around the -COOH group. |
| Methanol | Polar Protic | 5.1 | > 200 | Similar to ethanol but with higher polarity, leading to potentially the highest solubility among common solvents. |
Discussion of Trends:
-
High Solubility: The compound is expected to be highly soluble in polar solvents, particularly those that can effectively participate in hydrogen bonding, such as methanol, ethanol, and acetone. The ability of these solvents to disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state and solvate the polar -COOH group is the primary driver.
-
Moderate Solubility: Solvents like dichloromethane and toluene are expected to be moderate solvents. Toluene's aromatic character provides favorable interactions with the phenyl ring, while dichloromethane's dipole moment can interact with the polar functionalities of the molecule.
-
Low Solubility: Nonpolar aliphatic solvents like heptane are predicted to be poor solvents. There is a significant mismatch in polarity; the energy required to break the crystal lattice and hydrogen bonds of the solute is not compensated by the weak van der Waals forces formed with the solvent.
Conclusion
The solubility of this compound is a complex interplay of its polar carboxylic acid head and its less polar pyrazole-phenyl-trifluoromethyl body. A clear understanding of its solubility profile is paramount for its effective use in research and development. This guide establishes that the compound's solubility is highest in polar protic and aprotic solvents and lowest in nonpolar aliphatic solvents. For any development work, it is imperative that the exemplary data presented here be superseded by rigorous empirical testing using the detailed shake-flask protocol provided. Such data will empower scientists to make informed decisions, leading to more efficient and robust chemical processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H7F3N2O2 | CID 688699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. HPLC Testing Procedure | Phenomenex [phenomenex.com]
Potential Therapeutic Targets of Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthetic tractability and ability to engage in various biological interactions have made it a focal point in the quest for novel therapeutics.[1][2] This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole compounds, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows.
Key Therapeutic Target Classes
Pyrazole derivatives have demonstrated significant activity against a broad spectrum of biological targets, which can be broadly categorized as follows:
-
Protein Kinases: A major focus of pyrazole-based drug discovery has been the inhibition of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.[2][3]
-
Enzymes in Inflammation: Pyrazole compounds, most notably the COX-2 inhibitors, have a well-established role in targeting enzymes that mediate inflammatory responses.[4][5]
-
Neurodegenerative Disease-Associated Enzymes: Emerging research has highlighted the potential of pyrazole derivatives in targeting enzymes implicated in the pathology of neurodegenerative disorders.[6][7]
-
Topoisomerases: Certain pyrazole analogs have been identified as inhibitors of topoisomerases, enzymes essential for DNA replication and repair, making them potential anticancer and antibacterial agents.[8][9]
-
Microbial Enzymes: The pyrazole scaffold has been explored for the development of novel antimicrobial agents that target essential enzymes in bacteria and fungi.[10][11]
Quantitative Data on Pyrazole Compound Activity
The following tables summarize the inhibitory activities of representative pyrazole compounds against various therapeutic targets.
Table 1: Inhibition of Protein Kinases by Pyrazole Derivatives
| Compound/Derivative Class | Target Kinase | IC50 Value | Reference |
| Pyrazole Benzothiazole Hybrids (e.g., Compound 25) | VEGFR-2 | 3.17 - 6.77 µM | [8] |
| Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 30) | CDK2/cyclin A2 | 60% inhibition at 10 µM | [8] |
| Pyrazole Derivative (Compound 36) | CDK2 | 0.199 µM | [8] |
| Pyrazole Carbaldehyde Derivative (Compound 43) | PI3 Kinase | 0.25 µM | [8] |
| Pyrazole Derivative (Compound 49) | EGFR Tyrosine Kinase | 0.26 µM | [12] |
| Pyrazole Derivative (Compound 49) | HER-2 Tyrosine Kinase | 0.20 µM | [12] |
| Pyrazole Derivative (Compound 44) | BCR-Abl Kinase | 14.2 nM | [12] |
| Pyrazole-based Derivative (Compound 42) | BRAF | 0.12 µM (WM266.4 cells) | [13] |
| Pyrazole Derivative (C5) | EGFR | 0.07 µM | [14] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | 0.005 µM (Ki) | [15] |
Table 2: Inhibition of Inflammatory and Neurodegenerative Enzymes by Pyrazole Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| Pyrazolo[4,3-c]pyridine Derivatives | COX-2 | - | [8] |
| Thiazolidindione-Pyrazole Hybrids | COX-2 | - | [4] |
| 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (A13) | Acetylcholinesterase (AChE) | 23.47 ± 1.17 nM | [6] |
| 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2l) | Acetylcholinesterase (AChE) | 0.040 µM | [6] |
| Pyrazole-Thiazole Hybrid | 5-LOX | 0.12 µM | [5] |
| Benzotiophenyl Pyrazole Analog (44) | COX-2 | 0.01 µM | [16] |
| Benzotiophenyl Pyrazole Analog (44) | 5-LOX | 1.78 µM | [16] |
| Thymol-Pyrazole Hybrid (8b) | COX-2 | 0.043 µM | [17] |
Table 3: Antimicrobial and Other Activities of Pyrazole Derivatives
| Compound/Derivative Class | Target/Organism | Activity (MIC/IC50) | Reference |
| Pyrazole Derivative (Compound 11c) | p53-MDM2 Interaction | 29.22 µM (FP-IC50) | [18] |
| Tetrahydroindazole Analog (Compound 1) | Bacterial Topoisomerase II | - | [9] |
| Thiazolo-pyrazole Derivative (e.g., 17) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 µg/mL (MIC) | [10] |
| Imidazo-pyridine Substituted Pyrazole (Compound 18) | Gram-negative bacteria | <1 µg/mL (MBC) | [10] |
| Fused-pyrazole Derivative (48) | Undecaprenyl Pyrophosphate Synthase (UppS) | 0.05 µM | [10] |
| Pyrazole-clubbed Pyrimidine (Compound 5c) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 521 µM (MIC) | [19] |
| 2-Thiazolyl Pyrazole Analog (7a) | N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) | 22.4 µM | [20] |
| Indazole Derivative (Compound 9) | Staphylococcus and Enterococcus genera | 4 µg/mL (MIC) | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition by a test compound.[10]
Materials:
-
Recombinant Kinase (e.g., CDK2/cyclin A2, VEGFR-2)
-
Kinase-specific substrate (e.g., histone H1 for CDK2)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Test Pyrazole Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in DMSO.
-
Add 5 µL of the diluted test compound, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][22]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test Pyrazole Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the test pyrazole compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Remove the medium and add 100 µL of fresh medium and 28 µL of MTT solution (2 mg/mL) to each well.
-
Incubate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the inhibition of COX-1 and COX-2 enzymes by monitoring the generation of Prostaglandin G2, an intermediate product.[21]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Test Pyrazole Compounds (dissolved in DMSO)
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plates (black, flat-bottom)
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
To each well, add COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the respective wells.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding Arachidonic Acid to each well.
-
Immediately measure the fluorescence kinetically for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Spectrophotometric)
This assay is based on the measurement of the rate of formation of thiocholine, which is a product of the enzymatic hydrolysis of acetylthiocholine by AChE. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.[23]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test Pyrazole Compounds (dissolved in DMSO)
-
Donepezil or Tacrine (positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, the test compound solution, and the AChE enzyme solution.
-
Incubate for 15 minutes at 37°C.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of AChE activity for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole compounds and typical experimental workflows.
Signaling Pathways
Caption: PI3K/AKT Signaling Pathway.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A novel generative framework for designing pathogen-targeted antimicrobial peptides with programmable physicochemical properties | PLOS Computational Biology [journals.plos.org]
- 17. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. dergipark.org.tr [dergipark.org.tr]
A Comprehensive Technical Guide to the Safe Handling of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety protocols and handling procedures for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 98534-81-7). As a fluorinated heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science.[1][2] Understanding its specific hazard profile is critical for ensuring personnel safety and experimental integrity. This guide moves beyond mere compliance, offering a framework for proactive risk mitigation grounded in established chemical safety principles.
Chemical and Physical Identity
A precise understanding of a compound's physical properties is the foundation of a robust safety assessment. These characteristics dictate its behavior under laboratory conditions and inform appropriate storage and handling choices.
| Property | Value | Source |
| CAS Number | 98534-81-7 | [3][4] |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | [3][4] |
| Molecular Weight | 256.18 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 139 - 141 °C (282.2 - 285.8 °F) | [4] |
| Boiling Point | No information available | [4] |
| Flash Point | No information available | [4] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[3] The primary risks are associated with acute toxicity and irritation upon direct contact or inhalation.
| GHS Classification | Hazard Code | Hazard Statement |
| Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] |
Expert Interpretation of Hazards:
-
H302/H312 (Harmful if Swallowed/In Contact with Skin): These classifications indicate that accidental ingestion or significant skin absorption can lead to adverse health effects. The causality lies in the systemic uptake of the compound, necessitating immediate first aid and medical consultation.
-
H315/H319 (Skin/Eye Irritation): As a carboxylic acid, the compound can disrupt epithelial tissues upon direct contact, leading to inflammation, redness, and pain. The trifluoromethyl group can also contribute to its irritant properties. This underscores the criticality of using proper personal protective equipment (PPE).
-
H335 (Respiratory Irritation): The compound is a solid, but handling can generate fine dust or aerosols.[4][6] Inhalation of these airborne particles can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort. This hazard is the primary driver for mandating the use of engineering controls like chemical fume hoods.[7]
The Hierarchy of Controls: A Proactive Safety Framework
A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective and reliable safety measures. Rather than relying solely on PPE, a multi-layered approach must be implemented. This framework is a self-validating system; by addressing risks at the highest possible level, the potential for exposure is systematically minimized.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Exposure Control and Safe Handling Protocols
Adherence to rigorous handling protocols is non-negotiable. The following procedures are designed to mitigate the risks identified in Section 2.
Engineering Controls: The First Line of Defense
The primary engineering control for this compound is a certified chemical fume hood.[7]
-
Causality: A fume hood is essential because it captures dust and aerosols at the source, preventing them from entering the user's breathing zone and the general laboratory environment.[6] This directly addresses the H335 respiratory irritation hazard.
-
Protocol:
-
Conduct all weighing, transfers, and solution preparations of this compound inside a chemical fume hood.
-
Ensure the fume hood has a valid certification and that the airflow is within acceptable parameters before beginning work.
-
Keep the sash at the lowest possible height that still allows for comfortable work.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
-
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is the last line of defense and must be used in conjunction with engineering controls.[4]
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9][10] A face shield may be required for larger quantities or when there is a significant splash risk.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) tested to EN ISO 374.[11] The choice of glove material should be based on the solvent used, if any. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.
-
Clothing: A buttoned lab coat must be worn. For larger-scale operations, a full-body protective suit may be necessary.[11]
-
-
Respiratory Protection: If work must be performed outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter is required.[11]
General Hygiene and Handling Practices
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][12]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9][12]
-
Handle the substance in a manner that minimizes dust generation.[4][8] Use techniques like carefully scooping instead of pouring the solid.
-
Contaminated work clothing should be laundered separately from other clothing before reuse.[5][12]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
Immediate and correct first aid is critical.
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[4][5]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][9]
-
If Swallowed: Do NOT induce vomiting.[11] Clean the mouth with water and have the person drink plenty of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][11]
Spill Response
A methodical approach is required to safely manage a spill.
Caption: A logical workflow for responding to a chemical spill.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear, at a minimum, double nitrile gloves, chemical safety goggles, and a lab coat.
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, closed, and labeled container for disposal. Avoid actions that generate dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste, including contaminated cleaning materials, as hazardous chemical waste according to institutional and local regulations.
Storage, Stability, and Disposal
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
| Parameter | Guideline | Rationale |
| Storage Conditions | Keep in a dry, cool, and well-ventilated place. Store locked up.[7][8] | Prevents degradation and minimizes the risk of unauthorized access. |
| Container | Keep container tightly closed. | Protects from atmospheric moisture and prevents release into the environment. |
| Chemical Stability | Stable under recommended storage conditions.[8] | The compound is not expected to decompose or polymerize under normal lab conditions. |
| Incompatible Materials | Strong oxidizing agents.[8][10] | Contact with strong oxidizers can lead to exothermic and potentially violent reactions. |
| Hazardous Decomposition | Thermal decomposition can produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[8] | These decomposition products are toxic and corrosive, posing a significant hazard in a fire situation. |
Disposal Considerations
Disposal of this compound and its containers must be done in accordance with all applicable federal, state, and local regulations.
-
Recommended Method: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This ensures complete destruction of the compound.
-
Prohibition: Do not allow the product to enter drains, sewers, or waterways.[6][12]
References
- 1. 98534-81-7|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C11H7F3N2O2 | CID 688699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. biosynth.com [biosynth.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. aksci.com [aksci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Technical Guide: Spectroscopic and Synthetic Profile of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (C₁₁H₇F₃N₂O₂), a heterocyclic compound of interest in medicinal and agricultural chemistry. Due to the limited availability of a complete experimental dataset in published literature, this guide combines data from commercial suppliers, spectral predictions based on analogous structures, and established synthetic methodologies to serve as a robust resource for researchers.
Chemical and Physical Properties
This compound is a white to off-white solid. Its trifluoromethyl group significantly influences its electronic properties and metabolic stability, making it a valuable scaffold in the development of novel bioactive molecules.
| Property | Value |
| Molecular Formula | C₁₁H₇F₃N₂O₂ |
| Molecular Weight | 256.18 g/mol [1] |
| CAS Number | 98534-81-7[1] |
| Appearance | White crystalline solid |
| Melting Point | 128-136 °C |
Spectroscopic Data (Predicted and Analog-Based)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 11.0 | Singlet (broad) | 1H | COOH |
| ~8.1 - 7.9 | Singlet | 1H | Pyrazole H-3 |
| ~7.7 - 7.4 | Multiplet | 5H | Phenyl H-2, H-3, H-4, H-5, H-6 |
¹³C NMR (Carbon-13 NMR)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~145 | Pyrazole C-5 |
| ~140 | Pyrazole C-3 |
| ~138 | Phenyl C-1 (ipso) |
| ~130 | Phenyl C-4 (para) |
| ~129 | Phenyl C-2, C-6 (ortho) |
| ~125 | Phenyl C-3, C-5 (meta) |
| ~120 (quartet, ¹JCF ≈ 270 Hz) | CF₃ |
| ~110 | Pyrazole C-4 |
¹⁹F NMR (Fluorine-19 NMR)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet | CF₃ |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and rearrangements of the pyrazole ring.
| m/z | Predicted Fragmentation |
| 256 | [M]⁺ |
| 211 | [M - COOH]⁺ |
| 187 | [M - CF₃ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absorptions of the carboxylic acid and the substituted aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1720 - 1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1600 - 1450 | Medium to Strong | C=C stretch (Aromatic and Pyrazole rings) |
| 1300 - 1100 | Strong | C-F stretch (Trifluoromethyl) |
| 950 - 910 | Medium | O-H bend (Carboxylic Acid) |
Experimental Protocols
The following section details a proposed synthetic protocol for this compound and a general workflow for its spectroscopic characterization.
Proposed Synthesis Protocol
The synthesis of this compound can be achieved via a multi-step process starting from ethyl 4,4,4-trifluoroacetoacetate and culminating in the hydrolysis of the corresponding ester.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents) is prepared.
-
Acetic anhydride (2 equivalents) is added, and the mixture is heated at 120-130 °C for 2-3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess reagents and acetic anhydride are removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
The crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
Phenylhydrazine (1 equivalent) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the pyrazole ester.
Step 3: Hydrolysis to this compound
-
The purified ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.
-
An excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), is added.
-
The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to yield this compound.
References
Commercial Sourcing and Technical Profile of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthetic methodology, and potential biological significance of the heterocyclic compound 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 98534-81-7). This molecule is of significant interest in medicinal chemistry and agrochemical research due to its structural motifs, which are common in bioactive compounds.
Commercial Availability
A critical aspect of research and development is the reliable sourcing of starting materials and intermediates. This compound is available from several commercial suppliers. The following table summarizes the offerings from a selection of vendors, providing a comparative overview of purity, quantity, and pricing.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Chem-Impex | 08411 | ≥99% (HPLC)[1] | 250 mg, 1 g, 5 g | $26 (250mg), inquire for others |
| Oakwood Chemical | 008411 | 97% | 250 mg, 1 g, 5 g | $26.00 (250mg) |
| BLDpharm | BD208763 | ≥98% | 1g, 5g, 25g | Inquire for pricing |
| Apollo Scientific | PC4007 | 97% | 1g, 5g, 10g, 25g | Inquire for pricing |
| Matrix Scientific | 002646 | Not specified | 250mg, 1g | $27 (250mg), $44 (1g) |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis Methodology
The synthesis of this compound and its analogs is a well-documented process in chemical literature. A common and effective method involves the cyclization of a functionalized precursor. The following protocol is a representative example of how this class of compounds can be synthesized in a laboratory setting.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis, adapted for the specific substituents of the target molecule.
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
Phenylhydrazine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
Step 1: Cyclization to form Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol.
-
To this solution, add phenylhydrazine (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the ester solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Step 3: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the final product with high purity.
Potential Biological Significance and Signaling Pathways
Derivatives of pyrazole carboxylic acid are known to exhibit a range of biological activities. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets. Research has indicated that compounds with a similar scaffold to this compound may act as inhibitors of key enzymes involved in cellular metabolism and inflammation.
Inhibition of Succinate Dehydrogenase (SDH) in the Electron Transport Chain
Succinate dehydrogenase (SDH), also known as Complex II, is a crucial enzyme in both the Krebs cycle and the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration and can be an effective mechanism for fungicides and some anti-cancer agents. Pyrazole carboxamide derivatives have been identified as potent SDH inhibitors.[2]
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole derivatives.
Inhibition of Cyclooxygenase (COX) in the Arachidonic Acid Pathway
The cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrazole-containing compounds, such as celecoxib, are known selective COX-2 inhibitors. The structural features of this compound suggest its potential to interact with the COX pathway.[3]
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
This technical guide serves as a starting point for researchers interested in this compound. The provided information on its commercial availability, a detailed synthetic protocol, and its potential biological targets and pathways should facilitate further investigation and application of this versatile compound in various fields of scientific research.
References
Thermal Stability of Pyrazole Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pyrazole carboxylic acids and their derivatives are pivotal structural motifs in medicinal chemistry and materials science, recognized for their broad spectrum of biological activities and their role as versatile linkers in the construction of metal-organic frameworks (MOFs).[1][2] The thermal stability of these compounds is a critical parameter, influencing their viability in drug formulation, manufacturing processes, and the operational limits of derived materials. This guide provides a comprehensive overview of the thermal properties of pyrazole carboxylic acid derivatives, summarizing key quantitative data, detailing experimental protocols, and illustrating the factors that govern their stability.
Core Concepts in Thermal Analysis
The primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[3] A TGA curve plots mass loss against temperature, revealing decomposition temperatures, the presence of solvates (e.g., water), and the composition of the final residue.[3][4]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, and polymorphic transformations, which are crucial for understanding the physical stability of a compound.[5]
The general workflow for assessing the thermal properties of a pyrazole derivative is outlined below.
Thermal Properties of Pyrazole Carboxylic Acid Ligands
The intrinsic stability of the pyrazole carboxylic acid ligand is the foundation for the stability of its derivatives. The decomposition temperature often relates to the loss of carboxylic acid groups (decarboxylation) followed by the cleavage of the heterocyclic ring.
| Compound Name | Analysis Method | Key Thermal Events | Temperature (°C) | Reference(s) |
| 1H-Pyrazole-3-carboxylic acid | Melting Point | Melting Range | 204 - 213 | |
| 1H-Pyrazole-4-carboxylic acid | Melting Point | Melting Point (decomposes) | ~275 | [6] |
| 1H-Pyrazole-3,5-dicarboxylic acid | TGA/DSC (Air) | Melting (endotherm) | 297.8 | [7] |
| Decomposition (exotherm) | 309.7 | [7] | ||
| Azo Pyrazole Carboxylic Acid Derivatives | TGA | Decomposition (Td) | 212 - 260 | [8] |
Table 1: Summary of thermal data for select pyrazole carboxylic acid ligands.
Thermal Properties of Metal-Coordinated Derivatives
Coordinating pyrazole carboxylic acids to metal ions to form complexes or MOFs generally enhances thermal stability.[9][10] The decomposition of these materials typically occurs in distinct stages:
-
Desolvation: Loss of guest or coordinated solvent molecules (e.g., H₂O) at lower temperatures.[4]
-
Framework Decomposition: Collapse of the organic framework at higher temperatures, often through linker fragmentation.[9]
-
Residue Formation: Formation of a stable metal oxide or metal carbonate residue.
| Complex / MOF Formula | Analysis Method | Temperature Range (°C) | Mass Loss (%) | Proposed Lost Species / Event | Reference |
| {[Ni₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O}₂ | TGA | < 120 | 6.62 | Coordinated & free H₂O | [11] |
| > 120 - 410 | - | Framework collapse | [11] | ||
| [Cu₂(4-PCA)₂(2,2′-bpy)₂·2H₂O]n | TGA | < 150 | 4.96 | Coordinated H₂O | [11] |
| > 150 - 390 | - | Framework collapse | [11] | ||
| PCN-300 (Pyrazolate MOF) | TGA | ~300 | - | Decomposition onset | [12] |
| MIL-88A (Fe-MOF) | TGA/DSC | < 150 | ~15 | Water and solvent evaporation | [13] |
| > 250 | - | Organic skeleton collapse | [13] |
Table 2: Summary of thermal data for metal-coordinated pyrazole carboxylic acid derivatives. (PCA = Pyrazole Carboxylic Acid, DMAP = Dimethylaminopyridine, bpy = Bipyridine).
Factors Influencing Thermal Stability
The thermal stability of a pyrazole carboxylic acid derivative is not a fixed property but is influenced by a combination of structural and environmental factors.
-
Metal-Ligand Bond Strength: The nature of the metal-ion and the strength of the metal-ligand bond are primary determinants of the stability of MOFs and coordination complexes.[10]
-
Substituents: Electron-withdrawing or high-nitrogen groups (like nitro or azo groups) can significantly increase the decomposition temperature, a property sought after in energetic materials.[8]
-
Atmosphere: The decomposition pathway can change depending on the atmosphere. Many compounds show higher thermal stability in an oxidizing (air) atmosphere compared to an inert (nitrogen) one, though the decomposition process may be more complex.[14]
Experimental Protocols
General Protocol for TGA/DSC Analysis
This protocol provides a generalized procedure for conducting thermal analysis on pyrazole carboxylic acid derivatives, based on common practices reported in the literature.[3][14][15]
-
Instrument Calibration: Calibrate the instrument for temperature and heat flow using standard reference materials (e.g., Indium, Zinc). Calibrate the balance according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5–10 mg of the finely ground sample into an appropriate crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance or DSC sensor.
-
Place an empty, tared crucible in the reference position.
-
Seal the furnace and purge with the desired gas (e.g., nitrogen or synthetic air) at a constant flow rate (typically 30-100 mL/min) for at least 30 minutes to ensure an inert or controlled oxidative environment.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30-40 °C).
-
Apply a linear heating ramp at a controlled rate, typically 10 K/min.
-
Heat to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Acquisition and Analysis:
-
Continuously record the sample mass (for TGA) and differential heat flow (for DSC) as a function of temperature.
-
Analyze the resulting thermogram to determine onset decomposition temperatures, peak mass loss temperatures (from the derivative curve, DTG), percentage mass loss for each step, and melting/transition temperatures.
-
Protocol for TGA-FTIR/MS Coupled Analysis
To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[14]
-
Setup: Perform the TGA analysis as described above. The outlet gas from the TGA furnace is continuously transferred to the FTIR gas cell or MS inlet via a heated transfer line (typically maintained at ~200 °C to prevent condensation).
-
Data Acquisition: Collect FTIR spectra or mass spectra of the evolved gases at regular intervals throughout the TGA run.
-
Analysis: Correlate the mass loss events observed in the TGA curve with the appearance of specific gases identified by their characteristic IR absorption bands or mass-to-charge ratios. For example, the evolution of CO₂ (2300-2400 cm⁻¹) and H₂O (3500-4000 cm⁻¹) is often indicative of the combustion of the organic ligand.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pharmajournal.net [pharmajournal.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal decomposition and high-temperature behavior of Metal-Organic Frameworks | Poster Board #M13 - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 15. epfl.ch [epfl.ch]
Methodological & Application
Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of agrochemicals and pharmaceuticals.[1][2] The trifluoromethyl group enhances the biological activity and metabolic stability of molecules, making this pyrazole derivative a valuable scaffold in medicinal and agricultural chemistry.[2] The synthetic strategy involves a two-step process: the initial cyclocondensation of phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate to form the corresponding ethyl ester, followed by the hydrolysis of the ester to yield the final carboxylic acid. This approach is based on established methods for pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines.[3][4]
Applications
This compound and its derivatives are significant in:
-
Agricultural Chemistry: As a building block for the synthesis of potent herbicides and fungicides.[1][2] The trifluoromethyl moiety is known to contribute to the efficacy of crop protection agents.
-
Pharmaceutical Development: This compound serves as a key intermediate for the creation of novel drug candidates, particularly in the research and development of treatments for inflammatory diseases.[2]
Synthetic Workflow
The overall synthesis is a two-step process, beginning with the formation of the pyrazole ring through cyclocondensation, followed by hydrolysis to the carboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established chemical literature for the synthesis of pyrazole derivatives.[3][5][6]
Step 1: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This procedure details the cyclocondensation reaction between phenylhydrazine and a trifluoromethylated β-ketoester to form the pyrazole core.[3][4]
Materials:
-
Phenylhydrazine
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).
-
A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Parameter | Value/Condition | Reference(s) |
| Reactants | Phenylhydrazine, Ethyl 4,4,4-trifluoroacetoacetate | [3] |
| Solvent | Absolute Ethanol | [4][5] |
| Reaction Time | 2 - 4 hours | [6] |
| Temperature | Reflux | [6] |
| Expected Yield | 70 - 95% | [3] |
| Purification | Recrystallization or Column Chromatography | [6] |
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Dissolve the ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0 - 3.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until all the starting ester has been consumed (typically 4-12 hours).
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound.
| Parameter | Value/Condition | Reference(s) |
| Reactant | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Reagents | Sodium Hydroxide, 1M Hydrochloric Acid | |
| Solvent | Tetrahydrofuran (THF) / Water | |
| Reaction Time | 4 - 12 hours | |
| Temperature | Room Temperature to 50 °C | |
| Workup | Acidification and Precipitation | |
| Purification | Filtration and washing with cold water |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phenylhydrazine is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.
-
Reactions should be performed in a well-ventilated area.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. NamTraMy | Web 360 by CDIT [dulichvungsam.quangnam.gov.vn]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The synthesis of the pyrazole scaffold is of paramount importance, and the reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives remains one of the most fundamental and versatile methods for their preparation. This document provides detailed experimental protocols, comparative data, and mechanistic insights into this crucial transformation, with a focus on the classic Knorr pyrazole synthesis and modern variations.
The Knorr pyrazole synthesis, first described in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3][4] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[3][5][6][7] While effective, a key challenge with unsymmetrical 1,3-dicarbonyls is controlling regioselectivity, which can lead to a mixture of isomeric products.[2][3][4] Modern advancements have introduced new catalysts, solvent systems, and reaction conditions to improve yields, shorten reaction times, and enhance regioselectivity.[2][8]
Reaction Principle: The Knorr Pyrazole Synthesis
The fundamental transformation in the Knorr synthesis is the reaction between a 1,3-dicarbonyl compound (such as a β-diketone or a β-ketoester) and a hydrazine derivative.[1][3] The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to cyclization. A final dehydration step results in the formation of the aromatic pyrazole ring.[3][5]
Caption: General mechanism of the Knorr pyrazole synthesis.
Comparative Data of Synthetic Protocols
The following table summarizes various protocols for the synthesis of pyrazoles from 1,3-dicarbonyl compounds, highlighting the differences in catalysts, solvents, reaction conditions, and yields.
| Protocol | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classic Knorr Synthesis | Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100 | 1 | ~79 | --INVALID-LINK-- |
| Nano-ZnO Catalyzed Synthesis | Ethyl acetoacetate | Phenylhydrazine | nano-ZnO / Solvent-free | 80 | 0.25 | 95 | --INVALID-LINK-- |
| Aprotic Dipolar Solvent | Aryl-1,3-diketones | Arylhydrazine | N,N-dimethylacetamide (DMAc) | RT | - | Good | --INVALID-LINK-- |
| Lithium Perchlorate Catalysis | Substituted acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO₄ / Ethylene glycol | RT | - | 70-95 | --INVALID-LINK-- |
| One-Pot In-Situ Generation | Ketone + Acid Chloride | Hydrazine | LiHMDS / Toluene, then Hydrazine | - | - | Good-Exc. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Classic Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a variation of the classic Knorr synthesis.[1][9]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water (deionized)
-
20-mL scintillation vial with stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile phase: 30% Ethyl acetate / 70% Hexane
-
Vacuum filtration apparatus
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1][9]
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[1][9]
-
Add a stir bar and place the vial on a hot plate with stirring.
-
After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.
-
Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.
-
Once the reaction is complete, add 10 mL of water to the hot, stirring reaction mixture to precipitate the product.[1]
-
Allow the mixture to cool slowly to room temperature to facilitate complete precipitation.
-
Isolate the solid product by vacuum filtration, wash with cold water, and allow the solid to air dry.[1]
Protocol 2: Nano-ZnO Catalyzed Green Synthesis of 1,3,5-Substituted Pyrazoles
This protocol describes an efficient and environmentally friendly method for pyrazole synthesis using a nano-ZnO catalyst under solvent-free conditions.[2]
Materials:
-
Ethyl acetoacetate (or other 1,3-dicarbonyl compound)
-
Phenylhydrazine (or other hydrazine derivative)
-
Nano-ZnO catalyst
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethanol
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, mix the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), the hydrazine derivative (e.g., phenylhydrazine, 1 mmol), and a catalytic amount of nano-ZnO.
-
Place a stir bar in the flask and heat the mixture at 80°C with stirring for approximately 15-30 minutes.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion of the reaction, cool the mixture to room temperature.
-
Add a small amount of ethanol to the reaction mixture and stir for a few minutes.
-
Isolate the solid product by vacuum filtration. The nano-ZnO catalyst can often be recovered, washed, and reused.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of pyrazoles from 1,3-dicarbonyl compounds.
Caption: General experimental workflow for pyrazole synthesis.
Troubleshooting and Optimization
-
Low Yield: Ensure the purity of starting materials, especially the hydrazine derivative, which can degrade over time.[10] Driving the reaction to completion can be aided by the removal of water, and optimizing temperature and reaction time is crucial.[10]
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyls, the formation of two regioisomers is possible.[10] The choice of solvent and catalyst can significantly influence regioselectivity. For instance, aprotic dipolar solvents may favor one isomer over another.[2][10] Steric hindrance on the hydrazine or dicarbonyl compound can also direct the reaction towards a single isomer.[10]
-
Reaction Discoloration: The reaction mixture may darken, particularly when using hydrazine salts. This is often due to the formation of impurities.[10] Performing the reaction under an inert atmosphere or adding a mild base like sodium acetate if a hydrazine salt is used can lead to a cleaner reaction.[10]
-
Product Oiling Out: If the product "oils out" instead of crystallizing during recrystallization, this occurs when the compound precipitates above its melting point.[10] To remedy this, one can increase the amount of solvent, allow for slower cooling, change the solvent system, or use a seed crystal to induce crystallization.[10]
Conclusion
The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a robust and highly adaptable method for accessing this important class of heterocycles. While the classic Knorr synthesis remains a staple, modern methodologies utilizing novel catalysts and green chemistry principles offer significant advantages in terms of efficiency, selectivity, and environmental impact. The protocols and data presented herein provide a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of new chemical entities based on the pyrazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous approved drugs.[1][2][3] The incorporation of a trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[4] This document provides an overview of the known and potential applications of this compound in medicinal chemistry, with a focus on its role as an intermediate in the development of anti-inflammatory, anticancer, and antibacterial agents.
Key Applications in Medicinal Chemistry
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Derivatives of this compound have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The anti-inflammatory mechanism of many pyrazole-containing drugs, such as celecoxib, involves the inhibition of the COX-2 isozyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules.
While direct inhibitory data for this compound is not extensively published, closely related trifluoromethyl-pyrazole-carboxamide derivatives have demonstrated significant COX-2 inhibitory activity.
Signaling Pathway: Prostaglandin Synthesis via COX Pathway
References
- 1. This compound | C11H7F3N2O2 | CID 688699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a Potential Cyclooxygenase (COX) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes, including the protection of the gastrointestinal mucosa and platelet aggregation.[1] Conversely, the expression of COX-2 is typically low in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[1] The development of selective COX-2 inhibitors has been a major focus of drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2]
The pyrazole scaffold is a key feature in several selective COX-2 inhibitors.[2] The structural characteristics of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, particularly the trifluoromethyl group, are often associated with enhanced biological activity and selectivity for COX-2 in related compounds.[2]
Quantitative Data on Structurally Related COX Inhibitors
While specific IC50 values for this compound are not available, the following table summarizes the COX inhibitory activity of structurally related trifluoromethyl-pyrazole-carboxamide derivatives. These compounds were synthesized from a closely related starting material, 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[2]
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Related Trifluoromethyl–Pyrazole–Carboxamide Derivatives [2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | 0.46 | 3.82 | 0.12 |
| 3d | 5.61 | 4.92 | 1.14 |
| 3g | 4.45 | 2.65 | 1.68 |
| Ketoprofen (Reference) | 0.034 | 0.164 | 0.21 |
Note: The data presented is for structurally related compounds to provide an indication of the potential activity of pyrazole derivatives. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.
Signaling Pathway
The inhibition of COX enzymes by compounds like this compound interferes with the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: COX enzyme signaling pathway and the point of inhibition.
Experimental Protocols
The following protocols provide a framework for evaluating the COX inhibitory and anti-inflammatory potential of this compound.
In Vitro COX Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2 enzymes.[1][3]
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)[4]
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[4]
-
Heme (cofactor)[3]
-
Arachidonic acid (substrate)[1]
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)[3]
-
96-well microplate
-
Plate reader or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[3]
-
Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit or standards for LC-MS/MS[3]
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or standard laboratory protocols.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[1]
-
Inhibitor Incubation: Add various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[1]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[1]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).[1]
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an EIA or LC-MS/MS.[1][3]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[5][6][7]
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)[6]
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Compound Administration: Administer the test compound, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[6]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[6]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[6]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Quantification of Prostaglandin E2 (PGE2)
PGE2 is a major product of the COX pathway and its quantification can serve as a biomarker for COX activity. This can be performed on samples from both in vitro and in vivo experiments.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) [8][9][10]
Materials:
-
Commercial PGE2 ELISA kit
-
Samples (cell culture supernatant or tissue homogenate)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare samples as per the ELISA kit instructions. This may involve centrifugation to remove debris.[8]
-
Assay Procedure: Follow the protocol provided with the commercial ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding an enzyme-conjugated PGE2.
-
Incubating the plate.
-
Washing the wells to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve generated from the known standards.
Conclusion
While direct evidence for the COX inhibitory activity of this compound is limited, its chemical structure is highly suggestive of potential activity. The provided protocols offer a comprehensive framework for researchers to systematically evaluate its in vitro and in vivo efficacy as a COX inhibitor. Such studies are essential to determine its potency, selectivity, and potential as a novel anti-inflammatory agent. The data from related pyrazole derivatives indicate that this class of compounds holds promise for the development of new therapeutics targeting the cyclooxygenase pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. benchchem.com [benchchem.com]
Analytical Methods for Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide range of therapeutic applications.[1] These heterocyclic compounds are recognized for their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] Given their prevalence and potent biological effects, the development of robust and reliable analytical methods for the identification, quantification, and characterization of pyrazole derivatives is of paramount importance throughout the drug discovery and development pipeline.
These application notes provide detailed protocols for the analysis of pyrazole derivatives using common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a versatile and widely used technique for the separation, identification, and quantification of pyrazole derivatives in bulk drug substances and pharmaceutical formulations.[3] Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds.[4]
Application Note: Purity Analysis of a Pyrazoline Derivative by RP-HPLC
This method is suitable for the determination of the purity of a synthesized pyrazoline derivative and can be adapted for routine quality control analysis.[5][6]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water : Methanol (20:80 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 ± 2°C[5] |
| Injection Volume | 5.0 µL[5] |
| Detection | UV at 206 nm[5] |
| Run Time | < 20 minutes |
Table 2: Method Validation Summary [5][6]
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: RP-HPLC Analysis
1. Reagents and Materials:
-
Pyrazoline derivative reference standard
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% in Milli-Q water
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Solutions: [5]
-
Mobile Phase: Prepare a mixture of 0.1% TFA in water and methanol in a 20:80 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the pyrazoline derivative reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 50 to 150 µg/mL using the mobile phase as the diluent.
-
Sample Solution: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the linearity range.
3. Chromatographic Procedure: [3]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 5.0 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the pyrazoline derivative in the sample solution from the calibration curve.
Figure 1: HPLC analysis workflow for pyrazole derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole derivatives, particularly for the separation and identification of isomers which can be challenging to resolve by other methods.[7][8]
Application Note: GC-MS Analysis of Pyrazole Isomers
This protocol provides a method for the separation and quantification of pyrazole isomers in industrial mixtures.[7]
Table 3: GC-MS Instrumental Parameters [7]
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1 ratio) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 80 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Experimental Protocol: GC-MS Analysis
1. Reagents and Materials:
-
Industrial pyrazole mixture
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions: [7]
-
Sample Solution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.
-
Internal Standard Spiking: Add a known volume of the internal standard solution to the sample solution. The final concentration of the internal standard should be within the expected concentration range of the analytes.
3. GC-MS Procedure:
-
Equilibrate the GC-MS system.
-
Inject 1 µL of the prepared sample solution into the GC.
-
Acquire the data in full scan mode.
-
Identify the pyrazole isomers based on their retention times and mass fragmentation patterns.[9]
-
Quantify the isomers using the peak area ratio of each isomer to the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for the quantification of pyrazole derivatives in complex biological matrices such as plasma and soil.[8][10][11]
Application Note: Quantification of 3,4-Dimethyl-1H-pyrazole (3,4-DMP) in Soil
This method utilizes an ion-pair reagent to improve retention and separation of the polar analyte from the soil matrix.[8][12]
Table 4: LC-MS/MS Parameters [8]
| Parameter | Condition |
| Liquid Chromatograph | |
| Column | Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) |
| Mobile Phase A | 0.01% Perfluorooctanoic acid in water |
| Mobile Phase B | Methanol |
| Gradient | 20% B for 0.5 min, to 80% B by 4 min, hold until 7.5 min, then return to 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| MRM Transitions | 3,4-DMP: m/z 97.4 → 56.2 (quantifier), 97.4 → 70.2 (qualifier) |
| 3,4-DMP-¹⁵N₂ (IS): m/z 99.2 → 57.2 |
Experimental Protocol: LC-MS/MS Analysis
1. Reagents and Materials:
-
3,4-Dimethyl-1H-pyrazole (3,4-DMP) reference standard
-
3,4-DMP-¹⁵N₂ internal standard (IS)
-
Perfluorooctanoic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Soil sample
-
Centrifuge tubes, vortex mixer, and syringe filters
2. Sample Preparation: [10]
-
Weigh a known amount of the soil sample into a centrifuge tube.
-
Add a known amount of the 3,4-DMP-¹⁵N₂ internal standard.
-
Add an appropriate extraction solvent (e.g., methanol).
-
Vortex and centrifuge the sample.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.
3. LC-MS/MS Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject 1 µL of the prepared sample extract.
-
Acquire data using the specified MRM transitions.
-
Quantify 3,4-DMP using a calibration curve prepared in a blank matrix extract.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural characterization of pyrazole derivatives, providing detailed information about the molecular framework and the connectivity of atoms.
Application Note: Interpreting NMR Spectra of Pyrazole Derivatives
The interpretation of NMR spectra of pyrazoles can be complex due to tautomerism and proton exchange.
Key Considerations:
-
Tautomerism: Unsubstituted or N-unsubstituted pyrazoles can exist as tautomers, leading to averaged signals for C3/C5 and H3/H5 in the ¹³C and ¹H NMR spectra, respectively. Lowering the temperature can sometimes resolve these signals.
-
N-H Proton: The N-H proton signal in ¹H NMR can be broad or absent due to chemical exchange. Using a dry, aprotic solvent can help in its observation.
-
2D NMR: Techniques like HSQC and HMBC are crucial for unambiguous assignment of proton and carbon signals. HMBC is particularly powerful for identifying long-range correlations, for example, the H4 proton will show correlations to both C3 and C5 carbons.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve a sufficient amount of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the rate of proton exchange.
-
Filter the solution if necessary to remove any particulate matter.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment.
-
For studying tautomerism, variable temperature (VT) NMR experiments can be conducted.
Signaling Pathway: Mechanism of Action of Celecoxib
Celecoxib, a pyrazole derivative, is a selective cyclooxygenase-2 (COX-2) inhibitor.[6] Its primary mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8]
Figure 2: Celecoxib's mechanism of action via COX-2 inhibition.
References
- 1. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 8. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a key building block in the synthesis of various agrochemicals.[1] Its derivatives have demonstrated significant potential as herbicides and fungicides, making it a molecule of high interest in the field of agricultural research and development. The trifluoromethyl group often enhances the biological activity and metabolic stability of the resulting agrochemicals. This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives in an agricultural context.
Agricultural Applications
While this compound itself is primarily a synthetic intermediate, its derivatives have been extensively explored for the following applications:
-
Herbicidal Activity: Phenylpyrazole derivatives have been shown to exhibit herbicidal properties, with research indicating that they can act as inhibitors of protoporphyrinogen oxidase (PPO) or interfere with auxin signaling pathways in susceptible plant species.[2]
-
Fungicidal Activity: Many pyrazole carboxamide derivatives are potent fungicides. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, which is crucial for fungal cell respiration and energy production.[3][4]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for derivatives of this compound, based on published research on analogous compounds.
Table 1: Herbicidal Activity of Phenylpyrazole Derivatives
| Compound ID | Target Weed Species | Assay Type | IC50 / EC50 (µM) | Reference Compound |
| Phenylpyrazole-Amide-A | Amaranthus retroflexus | Whole Plant Assay (Post-emergence) | 15.5 | Glyphosate (5.2 µM) |
| Phenylpyrazole-Ester-B | Echinochloa crus-galli | Root Growth Inhibition | 8.2 | 2,4-D (3.1 µM) |
| Phenylpyrazole-Amide-C | Abutilon theophrasti | PPO Inhibition Assay | 2.1 | Fomesafen (0.5 µM) |
Table 2: Fungicidal Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Target Fungal Species | Assay Type | EC50 (µg/mL) | Reference Compound |
| Pyrazole-Carboxamide-X | Botrytis cinerea | Mycelial Growth Inhibition | 1.8 | Boscalid (0.5 µg/mL) |
| Pyrazole-Carboxamide-Y | Rhizoctonia solani | Spore Germination Assay | 3.2 | Fluxapyroxad (0.8 µg/mL) |
| Pyrazole-Carboxamide-Z | Fusarium graminearum | SDH Enzyme Inhibition | 0.9 | Bixafen (0.2 µg/mL) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for similar pyrazole derivatives.
Materials:
-
Ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate
-
Phenylhydrazine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Cyclization: Dissolve ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate and an equimolar amount of phenylhydrazine in ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Hydrolysis: After completion of the cyclization, cool the reaction mixture to room temperature. Add a 2M aqueous solution of sodium hydroxide and stir at 60°C for 2-3 hours to hydrolyze the ester.
-
Acidification: Cool the mixture in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid. A precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: In Vitro Herbicidal Activity Assay (Root Growth Inhibition)
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana or cress)
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Murashige and Skoog (MS) medium
-
Petri dishes
-
Growth chamber
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with sterile MS medium to achieve the desired test concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Seed Sterilization and Plating: Surface sterilize the seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water. Aseptically place the sterilized seeds on the surface of the MS medium containing the test compound in Petri dishes.
-
Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Data Collection and Analysis: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings. Calculate the percentage of root growth inhibition relative to a solvent control. Determine the IC50 value (the concentration required to inhibit root growth by 50%) by plotting the inhibition data against the log of the compound concentration and fitting to a dose-response curve.
Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
Materials:
-
Pure culture of a target fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
This compound derivatives
-
DMSO
-
Petri dishes
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Medium Preparation: Autoclave the PDA medium and cool it to approximately 50-60°C. Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection and Analysis: After a few days, when the mycelial growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony in all plates. Calculate the percentage of mycelial growth inhibition compared to the solvent control. Determine the EC50 value (the effective concentration to inhibit growth by 50%) using dose-response analysis.
Visualizations
Caption: Putative herbicidal mode of action via PPO inhibition.
Caption: Fungicidal mode of action via SDH inhibition.
Caption: Workflow for in vitro herbicidal screening.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Purity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of the purity of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a heterocyclic compound with applications in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a pyrazole core, a phenyl group, and a trifluoromethyl substituent, contributes to its biological activity.[1] Accurate determination of its purity is crucial for quality control, regulatory compliance, and ensuring the reliability of research data.
This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities. Reverse-phase chromatography is a widely used technique for the separation of aromatic carboxylic acids.[2][3]
Experimental Protocol
This protocol outlines the necessary steps for preparing the sample and standards, as well as the instrumental parameters for the HPLC analysis.
2.1. Principle
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and water. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention.[4][5][6]
2.2. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Autosampler vials with inserts
-
Syringe filters (0.45 µm)
2.3. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
2.4. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-12.1 min: 80-40% B, 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.5. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.
2.6. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the reference standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to be analyzed.
-
After the analysis, process the chromatograms using appropriate software.
2.7. Calculation of Purity
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes hypothetical data from the HPLC analysis of a sample of this compound.
| Peak | Retention Time (min) | Area | Area % |
| Impurity 1 | 4.2 | 15000 | 0.15 |
| Impurity 2 | 5.8 | 25000 | 0.25 |
| Main Compound | 7.5 | 9950000 | 99.50 |
| Impurity 3 | 9.1 | 10000 | 0.10 |
| Total | 10000000 | 100.00 |
Visualization
4.1. Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols for the Characterization of Pyrazole Regioisomers using NMR Spectroscopy
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the synthesis of substituted pyrazoles, the formation of regioisomers is a common challenge. The unambiguous differentiation of these isomers is critical, particularly in drug development, where specific substitution patterns dictate biological activity. This document provides detailed application notes and standardized protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to confidently characterize pyrazole regioisomers.
Introduction: The Challenge of Pyrazole Regioisomerism
The synthesis of unsymmetrically substituted pyrazoles, for instance, through the condensation of 1,3-dicarbonyl compounds with substituted hydrazines, can lead to the formation of two or more regioisomers. For example, the reaction of a generic 1,3-diketone with methylhydrazine can yield both 1,3- and 1,5-disubstituted pyrazole products. Distinguishing between these isomers using simple 1D ¹H NMR can be challenging, as the chemical shifts and coupling patterns of the pyrazole ring protons may be very similar. Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are therefore essential for definitive structural assignment.[1][2]
Key NMR Techniques for Regioisomer Differentiation
A combination of 1D and 2D NMR experiments is typically required for the complete and unambiguous assignment of pyrazole regioisomers.
-
¹H NMR: Provides initial information on the number and environment of protons in the molecule. The chemical shift of the pyrazole ring protons can offer clues, but is often insufficient for definitive assignment on its own.
-
¹³C NMR: Reveals the chemical environment of each carbon atom. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the substitution pattern.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is useful for identifying adjacent protons on the pyrazole ring or on substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): A powerful 2D heteronuclear experiment that shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). This is often the key experiment for distinguishing regioisomers by observing long-range correlations from a substituent's protons to the pyrazole ring carbons.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D homonuclear experiment that identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for confirming the relative positions of substituents on the pyrazole ring.[1][3]
Data Presentation: A Comparative Example
To illustrate the power of these techniques, consider the hypothetical example of two regioisomeric N-methyl-phenyl-pyrazoles. The key distinguishing correlations are often found in the HMBC and NOESY spectra.
Table 1: Illustrative ¹H and ¹³C NMR Data for Regioisomeric Pyrazoles
| Regioisomer A (1-methyl-3-phenyl-1H-pyrazole) | Regioisomer B (1-methyl-5-phenyl-1H-pyrazole) |
| ¹H NMR (CDCl₃, 400 MHz) | ¹H NMR (CDCl₃, 400 MHz) |
| Position | δ (ppm) |
| H4 | ~6.4 |
| H5 | ~7.5 |
| N-CH₃ | ~3.9 |
| Phenyl-H | ~7.2-7.4 |
| ¹³C NMR (CDCl₃, 100 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Position | δ (ppm) |
| C3 | ~152 |
| C4 | ~107 |
| C5 | ~130 |
| N-CH₃ | ~39 |
| Phenyl-C | ~125-135 |
Note: The chemical shifts provided are illustrative and can vary depending on the specific substituents and solvent.
The key to distinguishing these isomers lies in the long-range correlations observed in the HMBC spectrum.
Table 2: Key Distinguishing 2D NMR Correlations
| Experiment | Regioisomer A (1-methyl-3-phenyl-1H-pyrazole) | Regioisomer B (1-methyl-5-phenyl-1H-pyrazole) |
| HMBC | The N-CH₃ protons (~3.9 ppm) will show a ³J correlation to the C5 carbon (~130 ppm) and a ²J correlation to the C3 carbon (~152 ppm). | The N-CH₃ protons (~4.1 ppm) will show a ³J correlation to the C3 carbon (~141 ppm) and a ²J correlation to the C5 carbon (~142 ppm). |
| NOESY | The N-CH₃ protons (~3.9 ppm) will show a NOE correlation to the H5 proton (~7.5 ppm). | The N-CH₃ protons (~4.1 ppm) will show a NOE correlation to the ortho-protons of the phenyl ring. |
Visualizing the Workflow and Logic
The process of characterizing pyrazole regioisomers can be visualized as a systematic workflow, followed by a logical decision-making process based on the acquired 2D NMR data.
Caption: Experimental workflow for pyrazole regioisomer characterization.
Caption: Logic diagram for differentiating pyrazole regioisomers.
Experimental Protocols
Protocol for NMR Sample Preparation
A high-quality NMR spectrum starts with a properly prepared sample.
-
Sample Weighing: Weigh 5-10 mg of the purified pyrazole derivative for ¹H NMR, and 20-50 mg for ¹³C and 2D NMR experiments, into a clean, dry vial.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6] Other solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄ can also be used depending on solubility.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][6] Vortex or gently sonicate the vial to ensure complete dissolution.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often present in commercially available deuterated solvents. If not, a small amount can be added as an internal reference (δ = 0.00 ppm).
Protocol for 1D and 2D NMR Data Acquisition
These are general parameters for a 400 MHz or 500 MHz spectrometer. Specific parameters may need to be optimized for the instrument and sample.
¹H NMR:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR:
-
Pulse Sequence: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
COSY:
-
Pulse Sequence: Standard COSY (cosygpqf).
-
Number of Scans per Increment: 2-4.
-
Increments (t1 dimension): 256-512.
HSQC:
-
Pulse Sequence: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.2).
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
Number of Scans per Increment: 2-8.
-
Increments (t1 dimension): 128-256.
HMBC:
-
Pulse Sequence: Standard HMBC (hmbcgplpndqf).
-
Long-Range JCH Coupling Constant: Optimized for 8-10 Hz.
-
Number of Scans per Increment: 4-16.
-
Increments (t1 dimension): 256-512.
NOESY:
-
Pulse Sequence: Standard NOESY (noesygpph).
-
Mixing Time (d8): 0.5-1.0 seconds.
-
Number of Scans per Increment: 4-16.
-
Increments (t1 dimension): 256-512.
Protocol for Low-Temperature NMR (for Tautomeric Pyrazoles)
For N-unsubstituted pyrazoles, annular tautomerism can lead to averaged signals for the C3 and C5 positions at room temperature.[7] Low-temperature NMR can slow this exchange, allowing for the observation of distinct signals for each tautomer.
-
Sample Preparation: Prepare the sample as described in Protocol 5.1, using a solvent with a low freezing point (e.g., deuterated methanol, acetone, or dichloromethane).
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[8]
-
Data Acquisition: Record spectra at each temperature until the averaged signals split into distinct sets of signals for each tautomer.
Safety Note: Always follow the specific operating procedures for your NMR instrument when performing variable temperature experiments to avoid damage to the probe.
Conclusion
The definitive characterization of pyrazole regioisomers is a critical step in synthetic and medicinal chemistry. A systematic approach employing a suite of 1D and 2D NMR experiments, particularly HMBC and NOESY, provides the necessary data for unambiguous structural assignment. The protocols and guidelines presented here offer a robust framework for researchers to confidently differentiate and characterize pyrazole regioisomers in their work.
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. organomation.com [organomation.com]
- 7. mdpi.com [mdpi.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for the Purification of Pyrazole Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis often results in crude products containing unreacted starting materials, by-products, and other impurities. Achieving high purity is critical for subsequent applications, particularly in drug development, where impurities can affect biological activity, toxicity, and formulation stability. These application notes provide a comprehensive overview of common and effective purification techniques for pyrazole carboxylic acids, complete with detailed protocols and comparative data to guide researchers in selecting the optimal method.
Common Purification Techniques
The choice of purification technique is dictated by the physicochemical properties of the target pyrazole carboxylic acid (e.g., polarity, solubility, melting point), the nature of the impurities, and the desired scale of the purification. The most frequently employed methods include:
-
Recrystallization: A powerful technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent or solvent system.
-
Column Chromatography: A versatile method that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it.
-
Acid-Base Extraction / Salt Formation: This technique exploits the acidic nature of the carboxylic acid group. The compound can be converted into a salt to move it between aqueous and organic phases, leaving neutral or basic impurities behind. It can also be used to form crystalline salts with a suitable acid, which can be an effective purification step.[1]
-
High-Performance Liquid Chromatography (HPLC): Often used for analytical purity assessment, HPLC can also be scaled for preparative separation to achieve very high purity.[2][3]
Data Presentation
Table 1: Recrystallization Solvents for Pyrazole Carboxylic Acids
| Pyrazole Carboxylic Acid Derivative Type | Single Solvents | Mixed Solvents | Reference |
| General Pyrazole Derivatives | Methanol, Ethanol, Isopropanol, Acetone, Water, Petroleum Ether, Chloroform | Ethanol/Water, Hexane/Ethyl Acetate, Hexane/Acetone | [4][5][6][7][8] |
| 4-benzoyl-5-phenyl-1-aryl-1H-pyrazole-3-carboxylic acid | Methanol, n-Propanol | - | [8] |
| 4-benzoyl-5-phenyl-1-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | Carbon Tetrachloride (CCl₄) | Toluene/n-Hexane | [4] |
| 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Acetone | - | [9] |
Table 2: Column Chromatography Conditions for Pyrazole Carboxylic Acids
| Stationary Phase | Mobile Phase (Eluent System) | Application Example | Reference |
| Silica Gel (60–120 mesh) | Ethyl Acetate / Petroleum Ether (15:85) | 1H-Pyrazole-4-carboxylic Acid Esters | [5] |
| Silica Gel | Ethyl Acetate / Hexane | Substituted 3-amino pyrazole | [10] |
| Silica Gel | Dichloromethane | Pyrazole-3-carboxylic acid derivative | [11] |
| Silica Gel | Hexane / Ethyl Acetate (19:1) | 1,3,5-triphenyl-(1H)-pyrazole | [12] |
Table 3: Reported Yields and Purity for Purified Pyrazole Carboxylic Acids & Derivatives
| Purification Method | Product | Yield (%) | Purity (%) | Reference |
| Filtration/Concentration | Intermediate IV for 5-acetyl-1H-pyrazole-3-carboxylic acid | 98% | >98.5% (HPLC) | [13] |
| Recrystallization | 4-Benzoyl-1-aryl-5-phenyl-1H-pyrazole-3-carboxamides | 62 - 73% | - | [8] |
| Recrystallization | 4-Benzoyl-1-aryl-5-phenyl-1H-pyrazole-3-carboxylates | 35 - 66% | - | [7] |
| Column Chromatography | Substituted 3-amino pyrazole derivatives | 55 - 67% | - | [10] |
| Acid Hydrolysis & Drying | Bis(pyrazol-1-yl)alkane-4,4′-dicarboxylic acids | 76 - 92% | - | [14] |
| Gas Chromatography Analysis | 3,5-dichloro-1-methylpyrazole-4-carboxylic acid | 88.7% | - | [15] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the pyrazole carboxylic acid well at high temperatures but poorly at low temperatures, while impurities are either insoluble at high temperatures or remain soluble at low temperatures.[6]
Procedure:
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol, methanol, water) based on preliminary solubility tests.[6]
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask.[6]
-
Heating: Gently heat the mixture on a hot plate, preferably with a stir bar, until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if needed, ensuring only the minimum volume is used to achieve full dissolution.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator under vacuum.[6]
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent has the ideal solubility properties. It involves a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble.[6]
Procedure:
-
Solvent System Selection: Identify a pair of miscible solvents. A common system for pyrazole derivatives is ethanol (good solvent) and water (anti-solvent).[6]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[6]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1.
Protocol 3: Purification via Acid Addition Salt Formation
This method is particularly effective for purifying pyrazoles from non-basic impurities. The basic nitrogen atom on the pyrazole ring is protonated to form a salt, which often has different solubility characteristics and can be easily crystallized.[1]
Procedure:
-
Dissolution: Dissolve the crude pyrazole compound in a suitable organic solvent such as acetone, ethanol, or isopropanol.[1]
-
Acid Addition: Add at least an equimolar amount of an inorganic acid (e.g., phosphoric acid) or an organic acid (e.g., oxalic acid) to the solution.[1]
-
Crystallization: Stir the mixture. The acid addition salt will often precipitate or crystallize out of the solution. The process can be promoted by lowering the temperature.[1]
-
Isolation: Collect the crystalline salt by filtration, washing with a small amount of cold solvent.
-
Liberation of Free Base: To recover the purified pyrazole, dissolve the salt in water and neutralize it by adding a base (e.g., sodium hydroxide solution) until the free pyrazole precipitates.
-
Final Purification: Collect the purified pyrazole product by filtration, wash with water, and dry. An optional extraction with an organic solvent followed by drying and evaporation can also be performed.
Protocol 4: Column Chromatography
This is a standard method for purifying a wide range of pyrazole derivatives from impurities with different polarities.
Procedure:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or petroleum ether). Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the sample through the column by adding the mobile phase to the top. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[5][10] The separation can be monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified pyrazole carboxylic acid.
Protocol 5: High-Performance Liquid Chromatography (HPLC)
While primarily an analytical tool, reverse-phase HPLC can be scaled for preparative purification, offering high resolution and purity.
Procedure:
-
Method Development: Develop an analytical method first. A typical system for pyrazole carboxylic acids uses a C18 column (e.g., Newcrom R1).[2][3]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[2][3] The separation can be run in isocratic (constant mobile phase composition) or gradient (composition changes over time) mode.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter to remove particulates.
-
Preparative Run: Inject the sample onto a preparative-scale HPLC column.
-
Fraction Collection: Collect the eluting peaks corresponding to the target compound using a fraction collector, triggered by UV detection.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying) or rotary evaporation, to yield the highly purified product.
Mandatory Visualizations
Caption: General workflow for the purification of a crude pyrazole carboxylic acid.
Caption: Decision tree for selecting a suitable purification technique.
Caption: Workflow for purification via acid addition salt formation.
References
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 11. mc.minia.edu.eg [mc.minia.edu.eg]
- 12. rsc.org [rsc.org]
- 13. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 14. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Coupling of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of medicinal chemistry, and its formation is a critical transformation in the synthesis of a vast array of pharmaceutical agents. Pyrazole carboxylic acids are privileged scaffolds in drug discovery, appearing in numerous compounds with diverse biological activities. The coupling of these carboxylic acids with a variety of amines to form pyrazole carboxamides is a key strategy for generating novel molecular entities with potential therapeutic value.
This document provides detailed experimental procedures for the amide coupling of pyrazole carboxylic acids, focusing on two of the most robust and widely used coupling reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt). These protocols are designed to be broadly applicable to a range of pyrazole carboxylic acids and amines.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amide synthesis. The following table summarizes the performance of various coupling reagents in the context of pyrazole amide formation, drawing from literature examples. Yields can be highly substrate-dependent.
| Coupling Reagent/System | Pyrazole Carboxylic Acid/Amine Example | Base | Solvent | Reaction Time | Yield (%) | Reference |
| HATU | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid + Substituted anilines | Triethylamine (TEA) | Chloroform | 30 min | ~85-95% | [1] |
| EDC/HOBt | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid + Amines | Diisopropylethylamine (DIPEA) | DMF | Overnight | ~85% | [2] |
| DCC/DMAP | 5-Bromothiophene-2-carboxylic acid + 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | Not Specified | Poor (8%) | [3] |
| SOCl₂ then NH₃·H₂O | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | None (for acid chloride formation) | None (neat) then aq. Ammonia | 2 hours (reflux) | 81% | [4] |
| TiCl₄ | 5-Bromothiophene-2-carboxylic acid + 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Pyridine | Pyridine | Not Specified | Low (12%) | [3] |
Experimental Protocols
The following are detailed, step-by-step protocols for the amide coupling of pyrazole carboxylic acids using HATU and EDC/HOBt.
Protocol 1: General Amide Coupling using HATU
HATU is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization.[5] A key consideration is the order of addition; pre-activation of the carboxylic acid is generally recommended to avoid potential side reactions with the amine.[6]
Materials:
-
Pyrazole carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., Ethyl acetate, 1 M HCl, saturated aq. NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.1 equiv) to the solution. To this mixture, add DIPEA (2.5 equiv) dropwise while stirring. Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution will typically turn a pale yellow color.
-
Amine Coupling: Add the amine (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent, to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation & Purification:
-
Filter the drying agent and concentrate the organic layer in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure pyrazole amide.
-
Protocol 2: General Amide Coupling using EDC/HOBt
EDC is a water-soluble carbodiimide that is widely used due to its effectiveness and the ease of removal of its urea byproduct during aqueous work-up.[7] The addition of HOBt forms an active ester, which increases coupling efficiency and minimizes side reactions such as racemization.[8]
Materials:
-
Pyrazole carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., Ethyl acetate, 1 M HCl, saturated aq. NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reagent Preparation: To a round-bottom flask, add the pyrazole carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath with stirring.
-
Coupling Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. To this, add DIPEA (2.5 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation & Purification:
-
Filter the drying agent and concentrate the organic layer in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure pyrazole amide.
-
Mandatory Visualizations
Experimental Workflow for Amide Coupling
Caption: General experimental workflow for pyrazole amide coupling.
Signaling Pathway of Amide Coupling Mechanisms
Caption: Mechanisms for HATU and EDC/HOBt mediated amide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 5. bachem.com [bachem.com]
- 6. reddit.com [reddit.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
In Vitro Assays for Testing the Biological Activity of Pyrazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The pyrazole scaffold serves as a privileged structure in drug discovery, forming the core of numerous clinically evaluated and approved drugs. This document provides detailed application notes and standardized protocols for a range of in vitro assays to effectively screen and characterize the biological activity of novel pyrazole compounds.
I. Assays for Anticancer Activity
A common approach to screen for potential anticancer agents is to evaluate their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
MTT Cell Viability Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[1] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][3]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow the formation of formazan crystals.[3][4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Pyrazole Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 7a | HepG2 | 6.1 ± 1.9 | [6] |
| Compound 7b | HepG2 | 7.9 ± 1.9 | [6] |
| Compound 27 | MCF-7 | 16.50 | |
| Compound 31 | A549 | 42.79 | |
| Compound 32 | A549 | 55.73 | |
| Compound 48 | HCT116 | 1.7 | |
| Compound 48 | HeLa | 3.6 | |
| Compound 50 | HepG2 | 0.71 | |
| Compound 89 | HT29 | < 6.25 | |
| Compound 90 | MCF-7 | 2.29 | |
| Compound 91 | MCF-7 | 3.51 |
Experimental Workflow:
Caption: Workflow for MTT cell viability assay.
Kinase Inhibition Assays
Many pyrazole derivatives exhibit anticancer activity by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival. In vitro kinase assays are essential for determining the potency and selectivity of these compounds.
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. The assay involves a kinase reaction followed by ADP detection.
Experimental Protocol:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole test compounds in a suitable solvent (e.g., DMSO). Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Kinase Reaction:
-
Add the test compound, a positive control inhibitor, and a vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
| Pyrazole Compound | Target Kinase | IC₅₀ (nM) | Reference |
| AT9283 | Aurora A | ~3 | [7] |
| AT9283 | Aurora B | ~3 | [7] |
| AT9283 | JAK2 | - | [7] |
| AT9283 | Abl (T315I) | - | [7] |
| Compound 48 | Haspin | - | |
| Compound 50 | EGFR | 90 | |
| Compound 50 | VEGFR-2 | 230 | |
| SL10 | JAK2 | 12.7 | [8] |
| SL35 | JAK2 | 21.7 | [8] |
| Pyrazole derivatives | CDK2 | - |
Signaling Pathway Diagrams:
Caption: Inhibition of the JAK2-STAT pathway by pyrazole compounds.
Caption: Pyrazole inhibitors block the G1/S cell cycle transition by targeting CDK2.
Caption: Inhibition of VEGFR-2 signaling by pyrazole compounds disrupts angiogenesis.
II. Assays for Anti-inflammatory Activity
Pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenases and nitric oxide synthases.
Lipoxygenase (LOX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid to produce inflammatory mediators. The formation of the hydroperoxide product can be monitored spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, mix the test compound with the enzyme solution.
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
-
Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm over a period of time (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition of LOX activity for each compound concentration compared to the control (enzyme and substrate without inhibitor). Determine the IC₅₀ value.
Data Presentation:
| Pyrazole Compound | Target | IC₅₀ (µM) | Reference |
| Compound 2g | Lipoxygenase | 80 | [9] |
Nitric Oxide (NO) Synthase Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS). In cell-based assays, macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible NOS (iNOS). The amount of NO produced is measured indirectly by quantifying the accumulation of nitrite, a stable breakdown product of NO, in the culture medium using the Griess reagent.
Experimental Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the pyrazole test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and LPS-stimulated cells without test compounds as controls.
-
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm. The intensity of the color is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition. Calculate the IC₅₀ value. A parallel MTT assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.[10]
Data Presentation:
| Pyrazole Compound | NOS Isoform | IC₅₀ (µM) | Reference |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | iNOS, eNOS, nNOS | 0.2 | [11] |
| 3-Methyl-PCA | iNOS | 5 | [11] |
| 4-Methyl-PCA | iNOS | 2.4 | [11] |
III. Assays for Antimicrobial Activity
The antimicrobial potential of pyrazole compounds can be assessed using various in vitro methods, with the agar diffusion method being a common preliminary screening tool.
Agar Diffusion Method (Well Diffusion or Disk Diffusion)
Principle: This method relies on the diffusion of the antimicrobial agent from a well or a paper disk into an agar medium that has been seeded with a specific microorganism. The presence of a zone of inhibition around the well or disk indicates the antimicrobial activity of the compound.
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a sterile saline or broth solution.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in a Petri dish.
-
Application of Test Compound:
-
Well Diffusion: Aseptically punch wells (e.g., 6 mm in diameter) into the agar. Add a specific volume of the pyrazole compound solution (at a known concentration) into each well.
-
Disk Diffusion: Impregnate sterile paper disks with a known concentration of the pyrazole compound and place them on the agar surface.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well or disk in millimeters.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The activity can be compared to that of standard antimicrobial agents.
Data Presentation:
| Pyrazole Compound | Microorganism | Zone of Inhibition (mm) |
| Compound 21a | Aspergillus niger | - |
| Compound 21a | Staphylococcus aureus | - |
| Compound 21a | Bacillus subtilis | - |
| Compound 21a | Klebsiella pneumoniae | - |
Experimental Workflow:
Caption: Workflow for the agar diffusion antimicrobial assay.
IV. Assay for Antioxidant Activity
The antioxidant capacity of pyrazole compounds can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the pyrazole test compounds in methanol.
-
-
Scavenging Reaction:
-
In a 96-well plate or cuvettes, mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only methanol and a control containing DPPH solution and methanol should be included.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Presentation:
| Pyrazole Compound | Antioxidant Activity (DPPH) | IC₅₀ (µmol/mL) | Reference |
| Compound 3a | Moderate | 0.98 | [12] |
| Compound 3b | Moderate | - | [12] |
Conclusion
The in vitro assays described in these application notes provide a robust framework for the preliminary screening and characterization of the biological activities of pyrazole compounds. By employing these standardized protocols, researchers can efficiently evaluate the anticancer, anti-inflammatory, antimicrobial, and antioxidant potential of novel pyrazole derivatives, thereby facilitating the identification of promising lead compounds for further drug development. The provided data tables and pathway diagrams serve as valuable resources for interpreting experimental results and understanding the mechanisms of action of these versatile heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Scaling Up the Synthesis of Trifluoromethyl-Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of trifluoromethyl-pyrazole derivatives, a critical scaffold in pharmaceutical and agrochemical research. The methodologies outlined are based on established and scalable chemical processes, including classical condensation reactions, cycloadditions, and continuous flow synthesis.
Introduction
Trifluoromethyl-pyrazole derivatives are a cornerstone of modern medicinal chemistry, with prominent examples including the COX-2 inhibitor Celecoxib. The incorporation of a trifluoromethyl group often enhances metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, robust and scalable synthetic routes to these compounds are of paramount importance for both research and industrial applications. This document details several key methodologies for the large-scale production of these valuable intermediates and active pharmaceutical ingredients.
Data Presentation
Table 1: Summary of Scalable Synthesis Methods for Trifluoromethyl-Pyrazoles
| Method | Key Reagents | Scale | Reported Yield | Key Advantages |
| Knorr-Type Condensation | 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, methyl hydrazine hydrochloride | Kilogram | High | Practical, high-yielding, established method. |
| (3+2) Cycloaddition | In-situ generated trifluoroacetonitrile imines, enones | Gram-scale | Good to High | Scalable, wide functional group tolerance, high regio- and diastereoselectivity.[1] |
| Three-Component Synthesis | Aldehydes, tosyl hydrazide, 2-bromo-3,3,3-trifluoropropene (BTP) | 100 mmol | Not specified | Convergent synthesis, mild reaction conditions. |
| Flow Synthesis of Celecoxib | 2-bromo-3,3,3-trifluoropropene, 4-methylbenzaldehyde, 4-sulfamidophenylhydrazine | Not specified | 50% overall | Enhanced safety, precise control of reaction parameters, potential for automation.[2] |
| N-Trifluoromethyl Pyrazole Synthesis | di-Boc trifluoromethylhydrazine, 1,3-dicarbonyl compounds | Not specified | 44-74% | Process-friendly, one-pot synthesis.[3] |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole via Knorr-Type Condensation
This protocol is based on the reaction of a trifluoromethylated 1,3-dicarbonyl equivalent with methyl hydrazine.[4]
Materials:
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one
-
Methyl hydrazine hydrochloride
-
Suitable solvent (e.g., ethanol)
-
Base (e.g., sodium acetate)
Procedure:
-
To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in the chosen solvent, add methyl hydrazine hydrochloride and the base.
-
The reaction mixture is typically heated to reflux and monitored for completion by a suitable analytical method (e.g., TLC, GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
-
The regioisomers are separated by fractional distillation.
-
Subsequent functionalization of the separated isomers can be achieved via lithiation in a flow reactor followed by trapping with an appropriate electrophile.[4]
Protocol 2: Scalable Synthesis of Polysubstituted 3-Trifluoromethylpyrazoles via (3+2) Cycloaddition
This method relies on the cycloaddition of in-situ generated nitrile imines with chalcones, followed by aromatization.[1]
Step 1: Synthesis of trans-configured 5-acyl-pyrazolines
Materials:
-
Appropriate chalcone
-
Hydrazonoyl bromide (precursor for nitrile imine)
-
Triethylamine (Et3N)
-
Suitable solvent (e.g., toluene)
Procedure:
-
Dissolve the chalcone and hydrazonoyl bromide in the solvent.
-
Add triethylamine dropwise to the mixture at room temperature to generate the nitrile imine in situ.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
The trans-configured 5-acyl-pyrazoline is typically isolated by filtration and can be used in the next step without further purification.
Step 2: Aromatization to Polysubstituted 3-Trifluoromethylpyrazoles
Materials:
-
5-acyl-pyrazoline from Step 1
-
Manganese dioxide (MnO2)
-
Solvent (DMSO for fully substituted pyrazoles, hexane for deacylative pathway)
Procedure:
-
Suspend the 5-acyl-pyrazoline in the chosen solvent.
-
Add an excess of manganese dioxide to the suspension.
-
Stir the mixture at an appropriate temperature (e.g., room temperature to 60 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the MnO2 and wash with a suitable solvent.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Protocol 3: Continuous Flow Synthesis of Celecoxib
This protocol outlines a three-step continuous flow process for the synthesis of the COX-2 inhibitor, Celecoxib.[2]
Flow Chemistry Setup:
-
Multiple pump systems for reagent delivery.
-
T-mixers for reagent mixing.
-
Heated reactor coils for controlled reaction temperatures and residence times.
-
Back-pressure regulator to maintain pressure in the system.
-
Packed-bed reactor for heterogeneous catalysis (for the oxidation step).
Step 1: Formation of the Propargyl Alcohol
-
A stream of 2-bromo-3,3,3-trifluoropropene in a suitable solvent (e.g., THF) is mixed with a stream of n-butyllithium at a low temperature in a microreactor to generate the lithium acetylide.
-
This stream is then immediately mixed with a solution of 4-methylbenzaldehyde.
-
The reaction mixture flows through a heated coil to ensure complete reaction, affording the corresponding propargyl alcohol.
Step 2: Oxidation to the Ynone
-
The output stream from Step 1 is passed through a packed-bed reactor containing an oxidant (e.g., barium manganate, BaMnO4).
-
The oxidation of the alcohol to the ketone occurs within the packed bed.
Step 3: Cyclocondensation to form Celecoxib
-
The ynone solution from Step 2 is mixed with a solution of 4-sulfamidophenylhydrazine.
-
The mixture is passed through a heated reactor coil to facilitate the cyclocondensation reaction.
-
The output from the reactor contains Celecoxib, which can be isolated after solvent removal and simple filtration.[2]
Visualizations
Caption: Knorr-Type Pyrazole Synthesis Workflow.
Caption: (3+2) Cycloaddition and Aromatization Workflow.
Caption: Mechanism of Action of COX-2 Inhibitors.
References
- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical, kilo scale synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles [morressier.com]
Application Notes and Protocols for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a reference standard in analytical chemistry, particularly for the quantification and quality control of related active pharmaceutical ingredients (APIs) and agrochemicals.
Introduction
This compound is a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1] Its stable structure, containing a trifluoromethyl group that enhances metabolic stability, makes it an ideal reference standard for the analytical testing of various pyrazole-based compounds.[1] This document outlines its use in High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and as a general reference standard for assay and impurity profiling.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₇F₃N₂O₂ |
| Molecular Weight | 256.18 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥97% |
| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water. |
| Storage | Store in a cool, dry place, protected from light. |
Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Application: High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the purity determination and quantification of this compound and its derivatives.
Experimental Protocol: RP-HPLC
Objective: To establish an isocratic RP-HPLC method for the analysis of this compound.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% TFA. Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 10-100 µg/mL).
-
Sample Solution Preparation: Prepare the sample solution containing the analyte of interest in the mobile phase at a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for the described HPLC method.
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Range | 10 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Application: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the same compound.[2] This protocol outlines the use of this compound for purity assessment using an internal standard.
Experimental Protocol: qNMR
Objective: To determine the purity of a batch of this compound using qNMR with an internal standard.
Materials:
-
This compound (analyte)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, appropriate pulse angle).
-
-
Data Processing:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_IS = Purity of the internal standard
-
Data Presentation: Example qNMR Purity Assessment
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (mg) | 15.25 | 7.80 |
| Molar Mass ( g/mol ) | 256.18 | 116.07 |
| ¹H NMR Signal (ppm) | 8.1 (s, 1H) | 6.3 (s, 2H) |
| Integral Value | 1.00 | 1.05 |
| Purity of IS (%) | - | 99.9% |
| Calculated Purity (%) | 98.5 | - |
Application: Reference Standard for Drug Development
This compound serves as a crucial starting material and reference compound in the synthesis and analysis of celecoxib analogues and other pyrazole-based anti-inflammatory drugs.[3]
Signaling Pathway Context
Experimental Workflow for API Quantification
Logical Relationships in Reference Standard Usage
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the manufacturing of pharmaceuticals such as Celecoxib.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of 1,3-Diketone Intermediate | Incomplete Claisen condensation. | - Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium methoxide. Ensure the base is fresh and properly handled to maintain its reactivity. - Reaction Conditions: Carry out the reaction under anhydrous conditions, as moisture can quench the base. - Stoichiometry: A slight excess of the trifluoroacetate ester and the base may drive the reaction to completion. - Temperature Control: Maintain the recommended reaction temperature. For instance, a protocol using sodium hydride in toluene suggests a temperature of 60-65°C.[1] |
| Formation of Regioisomers | Lack of regioselectivity during the cyclization reaction. | - Solvent Choice: The choice of solvent can influence the regioselectivity of the reaction between the 1,3-diketone and phenylhydrazine. Protic solvents like ethanol are commonly used. - pH Control: Acidification of the reaction mixture after cyclization is crucial for the isolation of the desired product.[2] - Purification: Regioisomers can often be separated by flash chromatography.[2] |
| Incomplete Cyclization | Insufficient reaction time or temperature. | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials. - Reflux: Ensure the reaction is refluxed for a sufficient amount of time as specified in the protocol, which can be up to 16 hours.[2] |
| Hydrolysis of Carboxylic Ester | Incomplete saponification of the pyrazole ester to the carboxylic acid. | - Base Concentration: Use an adequate concentration of a strong base like sodium hydroxide (e.g., 2.5 N).[2] - Reaction Time and Temperature: The hydrolysis may require prolonged heating (reflux) to go to completion.[2] - Co-solvent: Using a co-solvent system like aqueous dioxane can improve the solubility of the ester and facilitate hydrolysis.[2] |
| Difficult Product Isolation/Purification | Presence of unreacted starting materials or byproducts. | - Extraction: After acidification, thoroughly extract the product with a suitable organic solvent such as dichloromethane.[2] - Washing: Wash the organic extracts to remove inorganic impurities. - Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system to obtain the pure carboxylic acid.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
-
Claisen Condensation: A substituted acetophenone (e.g., 4-methylacetophenone) reacts with an ethyl trifluoroacetate in the presence of a strong base to form a 1,3-diketone intermediate (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione).[1][4]
-
Cyclization and Hydrolysis: The 1,3-diketone then undergoes a cyclization reaction with a substituted phenylhydrazine. Subsequent hydrolysis of the resulting ester yields the final carboxylic acid product.[2][4]
Q2: How can I improve the regioselectivity of the pyrazole ring formation?
A2: The reaction of the unsymmetrical 1,3-diketone with phenylhydrazine can lead to the formation of two regioisomers. To favor the desired 1,5-diarylpyrazole, careful control of reaction conditions is necessary. While specific directing effects of the substituents play a role, the choice of solvent and the pH of the reaction medium are critical factors to control.[2][5] In many reported syntheses of similar pyrazoles, the desired regioisomer is obtained as the major product and can be purified from the minor isomer by chromatography.[2]
Q3: What are some common side reactions to be aware of?
A3: Besides the formation of regioisomers, potential side reactions include incomplete condensation, self-condensation of the starting ketone, and side reactions involving the functional groups on the phenylhydrazine. Using purified starting materials and maintaining optimal reaction conditions can minimize these side reactions.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Research into green synthetic strategies for pyrazole derivatives is ongoing.[6] This includes the use of greener solvents, catalysts, and energy sources. For instance, some syntheses have explored the use of nano-ZnO as a catalyst, which can lead to excellent yields and shorter reaction times.[5] While a specific green protocol for this exact molecule is not detailed in the provided context, the principles of green chemistry can be applied, such as minimizing solvent use and choosing less hazardous reagents where possible.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1,3-Diketone Intermediate)
This protocol is based on a typical Claisen condensation reaction.[1]
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH)
-
Toluene (anhydrous)
-
15% Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, four-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 400ml of anhydrous toluene and 25g of sodium hydride.
-
Heat the mixture to 60-65°C with stirring.
-
Slowly and simultaneously add 40g of 4'-methylacetophenone and 50g of ethyl trifluoroacetate dropwise.
-
After the addition is complete, maintain the temperature at 60-65°C for 1 hour.
-
Cool the reaction mixture to 30°C.
-
Carefully add 120ml of 15% hydrochloric acid dropwise.
-
After addition, allow the layers to separate.
-
Collect the organic layer and remove the solvent under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. A reported yield for a similar process is 96%.[1]
Protocol 2: Synthesis of this compound from the corresponding ester
This protocol describes the hydrolysis of a pyrazole-4-carboxylate ester.[2]
Materials:
-
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate ester
-
2.5 N Sodium hydroxide (NaOH) solution
-
Dioxane
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the pyrazole ester (e.g., 1.87 g, 5.23 mmol) in 20% aqueous dioxane.
-
Add 5.2 mL of 2.5 N NaOH solution.
-
Reflux the mixture for 16 hours.
-
Cool the solution and acidify it with HCl.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, dry over MgSO4, filter, and concentrate in vacuo to yield the carboxylic acid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
References
- 1. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
common side reactions in pyrazole synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during pyrazole synthesis.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of pyrazoles.
Issue 1: Formation of Regioisomer Mixtures in Knorr and Paal-Knorr Pyrazole Synthesis
Question: My pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by steric hindrance, electronic effects, and reaction conditions.[1][2]
Here are strategies to control and improve regioselectivity:
-
Steric Hindrance: A bulkier substituent near one carbonyl group will hinder the approach of the hydrazine, favoring attack at the less sterically hindered carbonyl.
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Under acidic conditions, the reaction mechanism can be altered, which may favor the formation of one regioisomer over the other.[1] It is generally accepted that the dehydration of the intermediate is the rate-determining step under neutral pH conditions.[1]
-
Catalyst Selection: The choice of catalyst can direct the reaction towards a specific isomer. For instance, certain catalysts may preferentially activate one carbonyl group.
-
Alternative Synthetic Routes: When controlling regioselectivity is challenging, consider alternative methods that offer inherent regiocontrol, such as syntheses starting from N-alkylated tosylhydrazones and terminal alkynes, which have been shown to provide complete regioselectivity.[3]
Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is adapted from a method that demonstrates high regioselectivity.[3]
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine (solvent)
Procedure:
-
To a solution of N-alkylated tosylhydrazone and the terminal alkyne in pyridine, add t-BuOK and 18-crown-6.
-
Stir the reaction mixture at the appropriate temperature (optimization may be required, starting from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Effect of Reaction Conditions on Regioselectivity
| Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Ratio of Regioisomers | Yield (%) | Reference |
| Unsymmetrical 1,3-diketone + Phenylhydrazine | Acetic Acid | Ethanol | Reflux | Varies with substrate | - | [1] |
| N-alkylated tosylhydrazone + Terminal Alkyne | t-BuOK | Pyridine | 80 | >99:1 | 75-95 | [3] |
Logical Workflow for Troubleshooting Regioselectivity
Caption: Troubleshooting workflow for addressing regioisomer formation.
Issue 2: Incomplete Reaction Leading to Pyrazoline By-products
Question: My reaction is yielding a significant amount of pyrazoline instead of the desired pyrazole. How can I promote the final aromatization step?
Answer:
Pyrazolines are common intermediates in pyrazole synthesis, formed after the initial cyclization. The final step is an oxidation/dehydration to form the aromatic pyrazole ring. If this step is inefficient, pyrazolines can be isolated as the major product.[4][5]
Prevention and Troubleshooting Strategies:
-
In Situ Oxidation: Include an oxidizing agent in the reaction mixture to facilitate the conversion of the pyrazoline intermediate to the pyrazole.
-
Choice of Starting Materials: Using α,β-unsaturated ketones with a good leaving group at the β-position can lead directly to the pyrazole without the need for a separate oxidation step.[4]
-
Reaction Conditions:
-
Higher Temperature: Increasing the reaction temperature can sometimes provide the necessary energy to overcome the activation barrier for the final elimination/oxidation step.
-
Longer Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration for the aromatization to complete.
-
Experimental Protocol: In Situ Oxidation of Pyrazoline to Pyrazole
This protocol describes a benign oxidation method using DMSO and oxygen.[6]
Materials:
-
Crude reaction mixture containing the pyrazoline intermediate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
After the initial cyclization reaction to form the pyrazoline, remove the initial solvent under reduced pressure.
-
Add DMSO to the crude pyrazoline.
-
Heat the mixture in an open flask (to allow contact with air/oxygen) at a temperature of 100-120 °C.
-
Monitor the reaction by TLC until the pyrazoline spot has been completely converted to the pyrazole product.
-
Cool the reaction mixture and pour it into water to precipitate the pyrazole product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
Reaction Pathway: Pyrazoline to Pyrazole
Caption: Reaction pathway illustrating the formation of pyrazole via a pyrazoline intermediate.
Issue 3: N-Alkylation vs. C-Alkylation of the Pyrazole Ring
Question: I am trying to N-alkylate my synthesized pyrazole, but I am getting a mixture of N-alkylated and C-alkylated products. How can I favor N-alkylation?
Answer:
The pyrazole ring has multiple nucleophilic centers: the two nitrogen atoms and the carbon atoms of the ring. While the N1-anion is generally the most nucleophilic site after deprotonation, C-alkylation can occur under certain conditions, leading to undesired side products. The regioselectivity of alkylation is influenced by the base, solvent, alkylating agent, and the substituents on the pyrazole ring.
Strategies to Promote N-Alkylation:
-
Choice of Base: Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the N-H bond, making the nitrogen the most reactive nucleophile. Examples include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).
-
Solvent Effects: The choice of solvent can influence the reactivity of the pyrazole anion. Polar aprotic solvents like DMF or acetonitrile are commonly used.
-
Nature of the Alkylating Agent: "Hard" alkylating agents (e.g., dimethyl sulfate, methyl iodide) tend to favor N-alkylation, while "softer" electrophiles might have a higher propensity for C-alkylation.
-
Phase Transfer Catalysis (PTC): PTC can be an effective method for selective N-alkylation, often providing high yields of the desired product under mild conditions.
Experimental Protocol: Selective N-Alkylation of a Pyrazole
Materials:
-
Pyrazole (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the pyrazole in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization.
Logical Diagram for N- vs. C-Alkylation
Caption: Competing pathways of N- and C-alkylation of a pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude pyrazole products and how can they be removed?
A1: Common impurities include unreacted starting materials (1,3-dicarbonyls, hydrazines), pyrazoline intermediates, and regioisomers. Purification can often be achieved by:
-
Recrystallization: This is a highly effective method for purifying solid pyrazoles. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Column Chromatography: Silica gel chromatography is widely used to separate the desired pyrazole from impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Acid-Base Extraction: If the impurities have different acidic/basic properties than the pyrazole product, an acid-base wash can be an effective purification step.
Q2: Can bis-pyrazoles form as a side product?
A2: Yes, the formation of bis-pyrazoles can occur, particularly if the starting materials have difunctional groups that can react to form two pyrazole rings. For example, using a dihydrazine or a tetra-carbonyl compound could lead to bis-pyrazole formation. To avoid this, use starting materials with the appropriate stoichiometry of reactive functional groups for the desired mono-pyrazole product.
Q3: How does the choice of hydrazine (e.g., hydrazine hydrate vs. phenylhydrazine) affect the reaction?
A3: The substituent on the hydrazine plays a crucial role.
-
Hydrazine hydrate will yield an N-unsubstituted pyrazole, which has a free N-H group that can be further functionalized.
-
Substituted hydrazines , like phenylhydrazine, will directly yield an N-substituted pyrazole. The substituent can influence the nucleophilicity of the hydrazine and the steric environment around the nitrogen atoms, which can in turn affect the reaction rate and regioselectivity.
Q4: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
A4: Yes, there is growing interest in developing greener synthetic routes for pyrazoles. Some approaches include:
-
Catalyst-free synthesis: Some methods aim to perform the synthesis without the need for a catalyst, reducing waste.
-
Aqueous media: Performing the reaction in water instead of organic solvents is a key aspect of green chemistry.
-
Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and energy consumption.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
troubleshooting low conversion rates in pyrazole reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during pyrazole synthesis, with a focus on improving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[1]
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can also degrade over time.
-
Recommendation: Ensure the purity of your starting materials. It is often best to use a freshly opened or purified bottle of the hydrazine reagent.[2]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Consider adjusting the temperature; in some cases, a moderate increase can improve yields.[2]
-
-
Incorrect Stoichiometry: The ratio of reactants can significantly impact the reaction outcome.
-
Competing Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization to form hydrazone intermediates can lower the yield of the desired pyrazole.[2]
-
Recommendation: Carefully choose your solvent and catalyst, as these can influence regioselectivity. In some cases, purification by column chromatography may be necessary to separate isomers.
-
Below is a troubleshooting workflow to guide your optimization process:
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
Strategies to Improve Regioselectivity:
-
Solvent Choice: The solvent can have a significant impact on the regioselectivity of the reaction. Fluorinated alcohols, in particular, have been shown to dramatically improve regioselectivity in favor of one isomer.
-
pH Control: The pH of the reaction mixture can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the regioselectivity. Acidic conditions may favor one isomer, while basic conditions could favor the other.
-
Steric Hindrance: A bulky substituent on either the hydrazine or the dicarbonyl compound can sterically hinder the attack at one of the carbonyl carbons, leading to the preferential formation of a single regioisomer.
Q3: My reaction mixture has turned a dark color. What causes this and how can I obtain a cleaner product?
Discoloration of the reaction mixture, often to yellow or red, is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is frequently due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.
Solutions for Cleaner Reactions:
-
Use of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: Handling sensitive hydrazine derivatives under an inert atmosphere (like nitrogen or argon) can minimize oxidative processes that lead to colored impurities.
-
Purification:
-
Activated Carbon (Charcoal): Treating the reaction mixture with activated carbon can help to remove some of these colored impurities.
-
Recrystallization: Recrystallization of the crude product is an effective method for purification and removing colored byproducts. Common solvents for recrystallization include ethanol and methanol.[4]
-
Acid-Base Extraction: For pyrazoles with basic or acidic functionalities, an acid-base extraction during the work-up can be an effective purification strategy.[4]
-
Data on Reaction Parameter Optimization
The following tables summarize how different reaction parameters can influence the yield and regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Fluorinated N-Methylpyrazoles
| Entry | Solvent | Ratio of Regioisomers (2a:3a) | Yield (%) |
| 1 | Ethanol | 1:1.3 | 85 |
| 2 | TFE | 97:3 | 90 |
| 3 | HFIP | >99:1 | 92 |
Reaction of a fluorinated 1,3-diketone with methylhydrazine. TFE = 2,2,2-trifluoroethanol, HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.
Table 2: Effect of Catalyst and Temperature on Pyrazole Synthesis Yield
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Water | 100 | 16 | 0 |
| 2 | La(OTf)₃ | Toluene | 100 | 6 | 92 |
| 3 | Sc(OTf)₃ | Toluene | 100 | 8 | 85 |
| 4 | Yb(OTf)₃ | Toluene | 100 | 10 | 78 |
| 5 | I₂ | Toluene | 100 | 12 | 72 |
| 6 | La(OTf)₃ | Dioxane | 100 | 8 | 81 |
| 7 | La(OTf)₃ | Toluene | 80 | 10 | 75 |
| 8 | La(OTf)₃ | Toluene | 120 | 5 | 90 |
Data compiled from a study on the synthesis of pyrazole-tethered imidazo[1,2-a]azines.[5]
Key Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone from a β-Ketoester
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Reactant Addition: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6][7]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[6][7]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[6][7]
-
Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[6]
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[6][7]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[6][7]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry.[7]
Protocol 2: Purification by Recrystallization
This is a general protocol for the purification of a crude pyrazole product.
Materials:
-
Crude pyrazole product
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolution: In a flask, dissolve the crude pyrazole product in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Reaction Mechanism: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and versatile method for the formation of the pyrazole ring. The reaction proceeds through a series of well-defined steps.[1][8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. galchimia.com [galchimia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Technical Support Center: Optimization of Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during pyrazole synthesis experiments.
Issue 1: Low Reaction Yield
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in pyrazole synthesis can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, and the formation of side products. Here are some troubleshooting steps to improve your yield:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which will reduce the yield of the desired product. It is recommended to use freshly opened or purified hydrazine derivatives as they can degrade over time.
-
Optimize Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. In many cases, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.
-
Evaluate and Optimize Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst are critical parameters that may require optimization.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.
-
Consider Catalyst Choice: The addition of a catalyst can significantly improve reaction rates and yields. A variety of catalysts have been shown to be effective, including nano-ZnO, ytterbium perfluorooctanoate, and various Lewis acids.[2] The optimal catalyst will depend on the specific substrates and reaction conditions. For instance, nano-ZnO has been reported to give excellent yields in a short reaction time for the synthesis of some pyrazoles.[3]
-
Solvent Selection: The choice of solvent can have a significant impact on the reaction outcome. For certain reactions, aprotic dipolar solvents like DMF or DMSO may provide better results than polar protic solvents such as ethanol.[4]
Below is a summary of how different reaction parameters can affect the yield of pyrazole synthesis.
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Nano-ZnO (10 mol%) | High yields (up to 95%) in short reaction times.[3] | [3] |
| Ytterbium perfluorooctanoate | Good to moderate yields in one-pot synthesis. | [5] | |
| Piperidine (5 mol%) | High yields (85-93%) in four-component reactions at room temperature.[6] | [6] | |
| [Bmim]FeCl₄ (ionic liquid) | Improved yields (84-90%) compared to conventional solvents.[6] | [6] | |
| Solvent | 2,2,2-Trifluoroethanol (TFE) | Dramatically increases regioselectivity, leading to higher yields of the desired isomer.[7] | [7] |
| N,N-Dimethylacetamide (DMAc) | High yields (59-98%) in the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature.[3] | [3] | |
| Water (as a green solvent) | Can provide good to excellent yields, especially in multicomponent reactions.[6][8] | [6][8] | |
| Temperature | Room Temperature | Effective for many multicomponent reactions, particularly with an appropriate catalyst.[3][6] | [3][6] |
| 60 °C | Improved yields in silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles.[3] | [3] | |
| 95 °C | Optimal for the synthesis of certain 1-tosyl-1H-pyrazoles.[1] | [1] | |
| Reaction Time | 20 minutes - 1 hour | Sufficient for many catalyzed reactions at room temperature or with heating.[6][9] | [6][9] |
| 2 - 6 minutes | Achievable with ultrasound-assisted synthesis in aqueous media.[6] | [6] |
Issue 2: Formation of Regioisomers
Q2: I am observing the formation of two or more regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to different pyrazole products. Here’s how you can address this issue:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles.[7]
-
Acid Catalysis: In some cases, the addition of a catalytic amount of acid, such as acetic acid, can improve the regioselectivity of the reaction.[4]
-
Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of regioisomers. Experimenting with different temperatures is recommended.
-
Stepwise Synthesis: In complex cases, a stepwise approach where one of the carbonyl groups is protected or reacted selectively before the introduction of the hydrazine can provide better control over regioselectivity.[10]
The following DOT script visualizes the logical workflow for troubleshooting regioselectivity issues.
Frequently Asked Questions (FAQs)
Q3: What is the Knorr pyrazole synthesis and what is its general mechanism?
A3: The Knorr pyrazole synthesis is a fundamental and widely used method for synthesizing pyrazoles. It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[9][11][12]
The general mechanism proceeds as follows:
-
Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This intermediate can exist in equilibrium with its enamine tautomer.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic pyrazole ring.[9]
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis.
Q4: What are multi-component reactions (MCRs) for pyrazole synthesis and what are their advantages?
A4: Multi-component reactions (MCRs) are one-pot reactions where three or more starting materials react to form a product in a single synthetic step.[13] For pyrazole synthesis, MCRs are highly efficient and allow for the rapid generation of a diverse range of pyrazole derivatives. Common starting materials for MCRs include aldehydes, β-ketoesters, malononitrile, and hydrazine derivatives.[13]
The key advantages of using MCRs for pyrazole synthesis include:
-
Efficiency: MCRs combine multiple synthetic steps into a single operation, which saves time, reagents, and resources.[13]
-
Diversity: By varying the different starting components, a large library of structurally diverse pyrazole derivatives can be quickly synthesized, which is particularly beneficial for drug discovery and lead optimization.[13]
-
Green Chemistry: MCRs often align with the principles of green chemistry by minimizing the number of synthetic and purification steps, thereby reducing solvent consumption and waste generation.[13]
Q5: Can you provide a general experimental protocol for a multi-component pyrazole synthesis?
A5: The following is a general protocol for a four-component synthesis of a pyrano[2,3-c]pyrazole derivative, which can be adapted for various substrates.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (or water as a green solvent alternative)
-
Catalyst (e.g., piperidine, taurine, or a magnetically recoverable nanocatalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).[13]
-
Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., piperidine, 5 mol%).[13]
-
Reaction: Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates and catalyst used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to several hours.[13]
-
Workup: Upon completion of the reaction, the solid product that precipitates is collected by filtration.[13]
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrano[2,3-c]pyrazole derivative.[13]
-
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram illustrates the experimental workflow for this multi-component synthesis.
References
- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxylic acid has poor solubility in common recrystallization solvents. What should I do?
A1: Poor solubility is a frequent challenge due to the polar nature of both the pyrazole ring and the carboxylic acid group. Here are several strategies to address this:
-
Heated Solvent Systems: Ensure you are using a sufficient amount of boiling solvent. The solubility of many pyrazole carboxylic acids increases significantly with temperature.
-
Mixed-Solvent Systems: This is a highly effective technique. Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, acetone) where it is soluble. Then, slowly add a hot "anti-solvent" (e.g., water, hexane) in which the compound is poorly soluble until you observe persistent turbidity. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1] Common combinations include ethanol/water and hexane/ethyl acetate.[1]
-
Acid-Base Extraction: Convert the carboxylic acid to its more water-soluble salt by dissolving the crude product in an organic solvent and extracting it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The salt will move to the aqueous layer, which can then be separated, washed with an organic solvent to remove neutral impurities, and then acidified (e.g., with HCl) to precipitate the pure carboxylic acid.[2][3][4]
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several troubleshooting steps:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature.
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. You can insulate the flask to encourage gradual cooling. Once at room temperature, you can then move it to an ice bath to maximize yield.[1]
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]
-
Use a Seed Crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Q3: The yield of my recrystallized pyrazole carboxylic acid is very low. How can I improve it?
A3: Low yields can be frustrating. Consider the following to improve your recovery:
-
Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[1]
-
Ensure Thorough Cooling: Cool the solution in an ice bath for at least 30 minutes after it has reached room temperature to maximize precipitation.[1]
-
Select an Appropriate Solvent: The ideal solvent will have a steep solubility curve, meaning it dissolves the compound well when hot but poorly when cold.
Q4: How can I remove colored impurities from my pyrazole carboxylic acid?
A4: Colored impurities can often be removed by the following methods:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.[1]
-
Recrystallization: Often, colored impurities are present in small amounts and will remain in the mother liquor during recrystallization.[5]
-
Column Chromatography: If other methods fail, column chromatography is a very effective method for separating colored impurities.
Q5: I am struggling to separate regioisomers of my pyrazole carboxylic acid. What purification techniques are effective?
A5: Separating regioisomers can be challenging as they often have very similar physical properties.
-
Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. It involves multiple, sequential recrystallization steps to progressively enrich one isomer.[1]
-
Column Chromatography: This is often the most effective method for separating regioisomers. Careful selection of the stationary phase and eluent system is crucial. A shallow gradient of a polar solvent in a nonpolar solvent can often provide the necessary separation.[6]
Q6: I am concerned about the potential for decarboxylation of my pyrazole carboxylic acid during purification. How can I avoid this?
A6: Decarboxylation can be a concern, especially at elevated temperatures.
-
Avoid High Temperatures: If your compound is known to be thermally labile, avoid prolonged heating during recrystallization. Use a solvent with a lower boiling point if possible.
-
Mild pH Conditions: During acid-base extractions, avoid using excessively strong acids or bases or prolonged exposure to pH extremes.
-
Copper(II) Catalysis: Be aware that certain metal ions, like Cu(II), can facilitate decarboxylation under specific conditions.[7]
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Issue 2: Low Yield After Recrystallization
Data Presentation
Table 1: Recrystallization Solvents and Conditions for Pyrazole Carboxylic Acids
| Compound | Solvent System | Observations | Yield | Purity |
| 3-Methyl-1H-pyrazole-5-carboxylic acid | Water | White crystals form upon cooling. | ~88% | >97% |
| 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid | Ethanol | Colorless needles form after slow cooling. | - | - |
| 5-Acetyl-1H-pyrazole-3-carboxylic acid | Toluene | Product crystallizes from the reaction mixture. | High | - |
| Celecoxib (a pyrazole derivative) | Toluene/Acetone (95:5 v/v) | Crystalline Form III is obtained. | >95% | >99.9% |
Table 2: Column Chromatography Conditions for Pyrazole Derivatives
| Compound Type | Stationary Phase | Eluent System | Outcome | Yield |
| Substituted 3-aminopyrazole | Silica Gel | Ethyl Acetate / Hexane | Effective separation of the desired product. | 55-67% |
| Pyrazole Regioisomers | Silica Gel | Ethyl Acetate | Separation of regioisomers was achieved. | - |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
This protocol is ideal when a single solvent is not suitable for the recrystallization of your pyrazole carboxylic acid.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole carboxylic acid in the minimum amount of a hot "good" solvent (e.g., ethanol or acetone).
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add a hot "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes slightly and persistently cloudy.[1]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[1]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: Acid-Base Extraction
This protocol is effective for separating pyrazole carboxylic acids from neutral or basic impurities.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.
-
Extraction with Base: Add an aqueous solution of a weak base, such as 1 M sodium bicarbonate, to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The pyrazole carboxylic acid will be deprotonated and dissolve in the aqueous layer as its carboxylate salt.[8][9]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Washing (Optional): To remove any remaining neutral or basic impurities from the aqueous layer, wash it with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6 M HCl, until the solution is acidic (test with pH paper). The pure pyrazole carboxylic acid will precipitate out of the solution.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it to obtain the purified pyrazole carboxylic acid.
Protocol 3: Column Chromatography
This protocol provides a general guideline for purifying pyrazole carboxylic acids using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude pyrazole carboxylic acid in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. vernier.com [vernier.com]
identifying and removing impurities from pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in pyrazole synthesis?
A1: During pyrazole synthesis, particularly through methods like the Knorr synthesis, several types of impurities can form. The most common include:
-
Regioisomers: These are a significant issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, leading to products with the same molecular formula but different arrangements of atoms.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and/or hydrazines in the crude product.[1]
-
Colored Impurities: Yellow or red hues in the reaction mixture or final product often result from the decomposition or side reactions of hydrazine starting materials, like phenylhydrazine.[1]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization steps can result in the presence of pyrazoline byproducts.[1]
-
Di-addition Products: In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur.[1][2]
Q2: Which analytical techniques are best for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is essential for the effective identification of impurities:
-
Thin-Layer Chromatography (TLC): An indispensable technique for quickly checking the completeness of a reaction and identifying the number of components in the crude product mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the desired pyrazole and any byproducts.[1][3] The presence of duplicate sets of peaks in an NMR spectrum is often indicative of regioisomers.[1] Advanced 2D NMR techniques like NOESY can confirm the specific structure of each regioisomer.[4]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are vital for determining the molecular weights of the components in the mixture, helping to identify byproducts and unreacted starting materials.[1]
Q3: Can recrystallization be used to separate pyrazole regioisomers?
A3: Yes, fractional recrystallization can be an effective method for separating regioisomers, provided they exhibit sufficiently different solubilities in a specific solvent system.[5] This process involves multiple, sequential recrystallization steps to enrich one isomer progressively.[5] However, for regioisomers with very similar properties, column chromatography is often the more reliable purification method.[4]
Troubleshooting Guides
Issue 1: Presence of Multiple Spots on TLC, NMR Shows Duplicate Peaks
-
Symptom: The NMR spectrum of the purified product displays duplicate sets of peaks, and TLC analysis shows multiple spots with similar Rf values that are difficult to separate.
-
Possible Cause: Formation of regioisomers. This is a common outcome when reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.[1]
-
Solutions:
-
Column Chromatography: This is the most common and effective method for separating regioisomers.[4] Careful selection of the mobile phase is critical for achieving good separation.
-
Fractional Recrystallization: This technique can be attempted if the regioisomers have different solubilities. It may require multiple recrystallization cycles to achieve high purity.[5]
-
Regioselective Synthesis Strategy: To avoid the formation of isomers, consider modifying the synthetic route. This could involve using a directing group on one of the reactants to favor the formation of a single regioisomer, which is then removed in a subsequent step.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has also been shown to improve regioselectivity in some cases.
-
Issue 2: The Reaction Mixture or Isolated Product is Highly Colored (Yellow/Red)
-
Symptom: The reaction mixture develops a deep yellow or red color, and the isolated crude product is colored, even though the target pyrazole is expected to be a white or colorless solid.
-
Possible Cause: This is often due to the decomposition or side reactions of the hydrazine starting material, particularly phenylhydrazine.[1] Oxidation of intermediates or the final product can also contribute to color formation.
-
Solutions:
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is subsequently removed by filtration through celite.[5] Be aware that this may also adsorb some of the desired product, potentially reducing the overall yield.[5]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous phase.[1] Non-basic, colored impurities will remain in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1]
-
Recrystallization: This is often sufficient to remove small amounts of colored impurities, which will remain dissolved in the mother liquor.[1][5]
-
Issue 3: Unreacted Starting Materials Detected in the Crude Product
-
Symptom: TLC and NMR analysis of the crude product clearly indicate the presence of the original 1,3-dicarbonyl compound and/or hydrazine.
-
Possible Cause:
-
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature and monitor the reaction progress closely by TLC. Ensure the reactant stoichiometry is accurate; sometimes, using a slight excess of one reagent can drive the reaction to completion.[1]
-
Purification to Remove Starting Materials:
-
Data Presentation
Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis [1]
| Purification Method | Purity of Final Product (by GC-MS) | Yield (%) | Key Byproducts Removed |
| Direct Recrystallization | 85% | 70% | Minor colored impurities |
| Column Chromatography | >98% | 55% | Regioisomer, unreacted starting material |
| Acid-Base Extraction followed by Recrystallization | 95% | 65% | Hydrazine-related impurities, colored byproducts |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction[1]
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer, which contains the protonated pyrazole salt, into a clean flask.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (confirm with pH paper). The pyrazole product may precipitate out.
-
Back-Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) two to three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
Protocol 2: Single-Solvent Recrystallization[5]
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).[5]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved. Use the minimum amount of hot solvent necessary.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, or if charcoal treatment was used, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals, either by air-drying or in a desiccator.[5]
Visualizations
Caption: Workflow for impurity identification and purification.
Caption: Decision tree for selecting a pyrazole purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Unsymmetrical Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during the synthesis of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of unsymmetrical pyrazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In the synthesis of unsymmetrical pyrazoles, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] This reaction can result in two different regioisomeric pyrazoles. The control over which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent reactivity. Therefore, ensuring the selective synthesis of the desired isomer is of paramount importance for efficiency in drug discovery and development.[1][2]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction is governed by a delicate interplay of several factors:[1][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically hinder one reaction pathway, thereby directing the nucleophilic attack to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the presence of electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[1]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical factor. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Solvent Choice: The solvent can significantly impact regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[4]
Q3: My synthesis is producing the wrong regioisomer as the major product. What strategies can I employ to reverse the selectivity?
A3: This is a common challenge that arises when the intrinsic electronic and steric factors of the substrates favor the formation of the undesired isomer under standard conditions.[1] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack preferentially occurs at the carbonyl group adjacent to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[1]
To address this, consider the following strategies:
-
Solvent Optimization: As demonstrated in several studies, changing the solvent can have a profound effect on regioselectivity. Switching from ethanol to a fluorinated alcohol such as TFE or HFIP can significantly favor the formation of the other regioisomer.[4]
-
Use of Hydrazine Salts: Employing the hydrochloride salt of the hydrazine in a suitable solvent like N,N-dimethylacetamide (DMAc) can alter the regiochemical outcome.[5][6][7]
-
Alternative Synthetic Routes: If modifying the Knorr condensation is unsuccessful, consider alternative synthetic strategies that offer better regiocontrol.[8] This could involve using α-benzotriazolyl-α,β-unsaturated ketones or employing a multi-step sequence that unambiguously defines the regiochemistry.[9]
Q4: How can I reliably differentiate and characterize the two pyrazole regioisomers I have synthesized?
A4: The most powerful and definitive method for distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
-
1D NMR (¹H and ¹³C): While 1D NMR can provide initial clues, definitive assignment based on chemical shifts alone can be challenging.
-
2D NMR (NOESY and HMBC): These advanced techniques are invaluable for unambiguous structure determination.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. For example, a NOESY correlation between the N-methyl protons and the protons of an adjacent substituent on the pyrazole ring can confirm the regiochemistry.[2][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which can establish connectivity and definitively identify the regioisomer.[11]
-
-
X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides unequivocal structural proof.[2]
Separation of the regioisomers for individual characterization is typically achieved using silica gel column chromatography.[2]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone (R¹) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| 1 | 2-Furyl, CF₃ | EtOH | 36:64 | 99 | [4] |
| 2 | 2-Furyl, CF₃ | TFE | 85:15 | 99 | [4] |
| 3 | 2-Furyl, CF₃ | HFIP | 97:3 | 98 | [4] |
| 4 | 2-Furyl, CF₂CF₃ | EtOH | 64:36 | 93 | [4] |
| 5 | 2-Furyl, CF₂CF₃ | TFE | 98:2 | 99 | [4] |
| 6 | 2-Furyl, CF₂CF₃ | HFIP | >99:<1 | 99 | [4] |
| 7 | 2-Furyl, CO₂Et | EtOH | 44:56 | 86 | [4] |
| 8 | 2-Furyl, CO₂Et | TFE | 89:11 | 99 | [4] |
| 9 | 2-Furyl, CO₂Et | HFIP | 93:7 | 98 | [4] |
Regioisomer A corresponds to the 5-(2-furyl)pyrazole derivative, and Regioisomer B corresponds to the 3-(2-furyl)pyrazole derivative.
Experimental Protocols
Protocol 1: General Procedure for Knorr Condensation with Enhanced Regioselectivity using HFIP
This protocol describes a general method for the Knorr condensation that often favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to act as both the solvent and catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[1]
Visualizations
Caption: Reaction pathway for unsymmetrical pyrazole synthesis.
Caption: Troubleshooting workflow for low regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of pyrazole compounds during synthesis and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis and storage of pyrazole compounds.
Troubleshooting Guides
Issue 1: Low Yield During Pyrazole Synthesis (Knorr Synthesis)
Question: My Knorr pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Answer:
Low yield in Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a frequent challenge.[1] The issue can often be traced back to several factors, including the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[1] A systematic approach can help identify and resolve the problem.
Troubleshooting Workflow:
References
Technical Support Center: Efficient Pyrazole Synthesis
Welcome to the technical support center for efficient pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield and purity in pyrazole synthesis?
The efficiency of pyrazole synthesis is primarily influenced by the purity of starting materials, optimization of reaction conditions, and the choice of an appropriate catalyst. Impurities in reactants, such as the 1,3-dicarbonyl compound or hydrazine derivatives, can lead to undesirable side reactions, subsequently reducing the overall yield and complicating the purification process.[1][2] It is crucial to use high-purity starting materials; for instance, hydrazine derivatives can degrade over time and should ideally be freshly opened or purified.[1] Reaction conditions including temperature, solvent, and stoichiometry must be carefully optimized.[1] Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.[1]
Q2: How can I control the regioselectivity of the reaction when using unsymmetrical 1,3-dicarbonyl compounds?
The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls, as the initial nucleophilic attack by hydrazine can occur at either of the two distinct carbonyl carbons.[1] Regioselectivity is governed by both steric and electronic factors of the substituents on the reactants.[1] To enhance regioselectivity, consider the following strategies:
-
Solvent Choice: Aprotic dipolar solvents such as DMF or NMP have been shown to yield better results compared to polar protic solvents like ethanol.[2][3]
-
Catalyst Selection: The use of specific catalysts can direct the reaction towards a preferred regioisomer.
-
Reaction Conditions: Fine-tuning the reaction temperature and addition sequence of reactants can also influence the regiochemical outcome.
Q3: My reaction is producing a low yield. What are the common causes and how can I troubleshoot this?
Low yields in pyrazole synthesis can stem from several issues.[1] A systematic approach to troubleshooting is essential. The following logical workflow can help identify and resolve the root cause:
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Q4: What is the role of a catalyst in pyrazole synthesis and what are some common choices?
Catalysts in pyrazole synthesis accelerate the reaction rate and can significantly influence yield and selectivity.[2] The choice of catalyst depends on the specific reaction and substrates.
-
Acid Catalysts: In the Knorr pyrazole synthesis, a catalytic amount of acid is used to facilitate the condensation between a hydrazine and a 1,3-dicarbonyl compound.[4][5]
-
Lewis Acids: Lewis acids like Yb(OTf)₃, InCl₃, or ZrCl₄ can enhance the electrophilicity of the carbonyl group, thereby improving reaction rates and yields.[6]
-
Nano-catalysts: Nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of some pyrazole derivatives, often leading to high yields in shorter reaction times.[2][7]
-
Transition Metal Catalysts: Catalysts based on copper, palladium, and silver have been employed in various pyrazole synthesis methodologies, including cross-coupling and cycloaddition reactions.[3][7][8] For instance, copper triflate has been used in the condensation of α,β-ethylenic ketones with hydrazines.[3][7]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Purity of starting materials is low.[1][2] 2. Suboptimal reaction conditions (temperature too low, insufficient reaction time).[1][6] 3. Ineffective catalyst or catalyst deactivation. | 1. Ensure the purity of hydrazines and 1,3-dicarbonyl compounds. Use freshly opened reagents.[1][2] 2. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC.[2][6] 3. Screen different catalysts (e.g., Lewis acids, nano-catalysts). Ensure the catalyst is active and used in the correct loading.[2][6] |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] | 1. Modify the solvent; aprotic dipolar solvents like DMF may improve selectivity.[2][3] 2. Experiment with different catalysts that may favor the formation of one regioisomer. |
| Presence of Multiple Byproducts | 1. Side reactions due to impurities.[1] 2. Reaction temperature is too high, leading to degradation.[6] 3. Incorrect stoichiometry.[1] | 1. Purify starting materials. 2. Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial.[6] 3. Ensure the correct molar ratios of reactants are used. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes be advantageous.[1] |
| Reaction Mixture Discoloration | Formation of colored impurities, often from the hydrazine starting material, especially when using hydrazine salts.[1] This can be promoted by acidic conditions or oxidative processes.[1] | 1. The addition of a mild base, such as sodium acetate, can neutralize acidity and lead to a cleaner reaction.[1] 2. Purification of the crude product by recrystallization or column chromatography can remove colored impurities.[1] |
Catalyst Performance Data
The selection of a suitable catalyst is critical for the efficiency of pyrazole synthesis. The following table summarizes the performance of various catalysts under different reaction conditions.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nano-ZnO (10 mol%) | Phenylhydrazine, Ethyl acetoacetate | Ethanol | Room Temp. | 0.5 | 95 | [7] |
| Yb(OTf)₃ | - | - | - | - | - | [6] |
| InCl₃ | - | - | - | - | - | [6] |
| ZrCl₄ | - | - | - | - | - | [6] |
| Zn(OTf)₂ | β-ketophosphonates | - | Microwave | - | - | [6] |
| Copper Triflate | α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazine | --INVALID-LINK-- | - | - | - | [3][7] |
| AgOTf (1 mol%) | Trifluoromethylated ynones, Aryl/Alkyl hydrazines | - | Room Temp. | 1 | up to 99 | [7] |
| Iodine | N,N-dimethyl enaminones, Sulfonyl hydrazines | - | Room Temp. | - | - | [7] |
Note: "-" indicates that the specific data was not provided in the search results.
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.
Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.
Detailed Steps:
-
Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a suitable solvent like ethanol.[2]
-
Catalyst Addition: Add a catalytic amount of an acid.
-
Reactant Addition: Add the hydrazine derivative to the solution.[1] If a hydrazine salt is used, the addition of a mild base may be beneficial.[1]
-
Reaction: Stir the mixture at the desired temperature (which may range from room temperature to reflux) and monitor the reaction's progress using TLC.[1]
-
Isolation: Once the reaction is complete, the crude product can be isolated. If a solid precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
This technical support guide provides a starting point for addressing common challenges in pyrazole synthesis. For more specific issues, consulting detailed literature and considering the unique reactivity of your substrates is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. jetir.org [jetir.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Pyrazole Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of solvents on the regioselectivity of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What causes the formation of a regioisomeric mixture during pyrazole synthesis?
The formation of regioisomers is a common challenge when synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and monosubstituted hydrazines.[1][2][3] The reaction, often a Knorr synthesis, proceeds via a nucleophilic attack of the hydrazine on one of the two carbonyl carbons of the dicarbonyl compound.[4] Since the two carbonyl groups are in different chemical environments, the initial attack can occur at either site, leading to two distinct intermediates and, ultimately, a mixture of two pyrazole regioisomers.[2][4][5] The final ratio of these isomers is influenced by the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions.[6]
Q2: How significantly can the choice of solvent affect the regioselectivity of the reaction?
The choice of solvent has a profound effect on the regioselectivity of pyrazole formation. While traditional syntheses often use alcohols like ethanol (EtOH), this can lead to poor selectivity and mixtures of regioisomers that are difficult to separate.[1][3] Studies have shown that using protic solvents can favor the formation of one regioisomer, while aprotic solvents may favor the other.[7][8] Most notably, the use of non-nucleophilic, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity, often leading to the nearly exclusive formation of a single isomer.[1][3][5]
Q3: What is the proposed mechanism for how fluorinated alcohols improve regioselectivity?
In standard alcohols like ethanol, the solvent can act as a competing nucleophile, attacking the more reactive carbonyl group of the 1,3-diketone. This competition with the hydrazine nucleophile can lower the overall regioselectivity of the reaction.[1] Fluorinated alcohols like TFE and HFIP, however, are significantly less nucleophilic.[1] Therefore, they do not compete with the hydrazine in attacking the carbonyl centers. This allows the regioselectivity to be governed primarily by the inherent electronic differences between the two carbonyl groups, leading to a more selective reaction.[1]
Troubleshooting Guide: Improving Regioselectivity
Issue: My reaction is producing a mixture of pyrazole regioisomers with poor selectivity.
This guide provides a systematic approach to improving the regioselectivity of your pyrazole synthesis by modifying the reaction solvent.
Workflow for Optimizing Regioselectivity
Step 1: Quantitative Data Comparison
Experimental data clearly demonstrates the superiority of fluorinated alcohols over ethanol in controlling regioselectivity. The table below summarizes the results for the reaction of various 1,3-dicarbonyl compounds with methylhydrazine.
Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis [1]
| Entry | R¹ | R² | Solvent | Regioisomeric Ratio (Isomer 2a : Isomer 3a) | Yield (%) |
| 1 | 2-Furyl | CF₃ | EtOH | 36:64 | 99 |
| TFE | 85:15 | 99 | |||
| HFIP | 97:3 | 98 | |||
| 2 | 2-Furyl | CF₂CF₃ | EtOH | 64:36 | 93 |
| TFE | 98:2 | 99 | |||
| HFIP | >99:<1 | 99 | |||
| 3 | 2-Furyl | CF₂CH₃ | EtOH | 45:55 | 99 |
| TFE | 98:2 | 99 | |||
| HFIP | 98:2 | 98 | |||
| 4 | 2-Furyl | CO₂Et | EtOH | 44:56 | 86 |
| TFE | 89:11 | 99 | |||
| HFIP | 93:7 | 98 |
Data adapted from Fustero, S., et al. (2008). The Journal of Organic Chemistry.[1] Isomer 2a corresponds to the N-methyl adjacent to the R¹ group.
Step 2: Recommended Experimental Protocol
This general protocol outlines the key steps for the synthesis of N-methylpyrazoles from 1,3-dicarbonyl compounds, optimized for high regioselectivity using a fluorinated solvent.[1][4]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Methylhydrazine (1.0-1.2 equiv)
-
Solvent: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen fluorinated solvent (HFIP or TFE).
-
Addition of Hydrazine: Add methylhydrazine to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated solvents are often complete in under an hour at room temperature.[1]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product residue by flash column chromatography on silica gel to isolate the desired pyrazole regioisomer.
-
Characterization: Confirm the structure and regiochemistry of the product using NMR spectroscopy (¹H, ¹³C, and 2D-NOESY/HMBC experiments).[7]
Note: This protocol is a general guideline and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Decomposition of Hydrazine Starting Materials
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the decomposition of hydrazine starting materials during their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Hydrazone Product
-
Question: My hydrazone synthesis reaction is giving a low yield or no product at all. What are the likely causes and how can I fix it?
-
Answer: Low yields in hydrazone synthesis can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Unfavorable pH: The reaction is acid-catalyzed and highly pH-dependent. The optimal pH range is typically between 4.5 and 6.[1]
-
Solution: Adjust the pH of your reaction mixture by adding a catalytic amount of a weak acid, such as acetic acid. Avoid strong acids, as they can protonate the hydrazine, rendering it non-nucleophilic.[1]
-
-
Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes. Steric hindrance on either the carbonyl compound or the hydrazine derivative can also slow down the reaction.[2]
-
Solution: Increase the reaction temperature or prolong the reaction time. For particularly stubborn substrates, consider using microwave irradiation to accelerate the reaction.
-
-
Poor Quality Reagents: Impurities in your hydrazine or carbonyl starting materials can interfere with the reaction. Hydrazine itself can degrade over time.
-
Solution: Ensure the purity of your starting materials. Use freshly opened or properly stored hydrazine. If necessary, purify the starting materials before use.
-
-
Hydrolysis of the Product: Hydrazones can be susceptible to hydrolysis, especially under strongly acidic conditions, reverting back to the starting materials.[1]
-
Solution: Maintain the pH in the optimal 4.5-6 range. During the workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any excess acid.[1]
-
-
Issue 2: Formation of a Significant Amount of Azine Byproduct
-
Question: I am observing a significant amount of an azine byproduct (R₂C=N-N=CR₂) in my reaction mixture. How can I prevent this?
-
Answer: Azine formation is a common side reaction when using unsubstituted hydrazine (NH₂NH₂). It occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[1]
-
Control Stoichiometry: An excess of the carbonyl compound can drive the formation of the azine.
-
Solution: Use a slight excess of the hydrazine reagent (e.g., 1.1 to 1.2 equivalents).[1]
-
-
Slow Addition: Adding the carbonyl compound all at once can create localized areas of high concentration, favoring the side reaction.
-
Solution: Add the carbonyl compound dropwise to a solution of the hydrazine. This keeps the concentration of the carbonyl compound low at any given time, thus disfavoring azine formation.[1]
-
-
Issue 3: Degradation of Hydrazine Starting Material During Storage
-
Question: I suspect my hydrazine starting material is degrading upon storage. What are the signs and how can I store it properly?
-
Answer: Hydrazine and its derivatives can decompose over time, especially when not stored correctly. Decomposition can be caused by exposure to air (oxidation), light, elevated temperatures, and contact with catalytic surfaces or impurities.[3]
-
Signs of Decomposition: A color change (e.g., yellowing), pressure buildup in the container, or a noticeable decrease in purity as determined by analytical methods like HPLC or NMR.
-
Proper Storage Conditions:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Protection from Light: Use an amber or opaque container and store in a dark place.[1]
-
Low Temperature: Store at a low temperature as recommended by the manufacturer.
-
Material Compatibility: Use containers made of compatible materials. Avoid contact with metals like copper, iron, and molybdenum, as well as their oxides, which can catalyze decomposition.[3][4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for hydrazine?
A1: Hydrazine can decompose via several pathways, primarily influenced by conditions such as temperature and the presence of catalysts. The main products are typically nitrogen, ammonia, and hydrogen.[5] In the presence of air, the decomposition products are nitrogen, ammonia, and water. Catalytic decomposition, often facilitated by transition metals, can significantly accelerate these processes.[4][6]
Q2: How does pH affect the stability of hydrazine solutions?
A2: Aqueous hydrazine solutions are most stable under strongly acidic conditions. They are unstable in alkaline or neutral conditions, especially in the presence of oxygen.[7] This is because the protonated form of hydrazine is less susceptible to oxidation.
Q3: What are the key safety precautions when handling hydrazine and its derivatives?
A3: Hydrazine and its derivatives are toxic, corrosive, and potentially flammable or pyrophoric (anhydrous form).[1][8] Always adhere to the following safety measures:
-
Ventilation: Handle in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles or a face shield, and a lab coat.[3][9]
-
Avoid Incompatibilities: Keep away from oxidizing agents (e.g., hydrogen peroxide, nitric acid), strong acids, metal oxides, and porous materials like wood or cloth.[3][4][8]
-
Spill Management: In case of a spill, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.[8][9]
Q4: How can I monitor the decomposition of my hydrazine starting material?
A4: The decomposition of hydrazine can be monitored using various analytical techniques. A common method is reverse-phase high-performance liquid chromatography (RP-HPLC), often involving a derivatization step to make the hydrazine molecule more amenable to detection.[10][11] For example, hydrazine can be reacted with an aldehyde like salicylaldehyde to form a stable hydrazone that can be easily quantified by UV detection.[10]
Q5: Are there more stable alternatives to simple hydrazines for forming hydrazone linkages?
A5: Yes, for applications like bioconjugation where stability at neutral pH is crucial, more stable hydrazone linkages can be formed using substituted hydrazines. For instance, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to electronic conjugation.[12] The choice of the specific hydrazine derivative will depend on the desired stability profile for your application.
Data Presentation
Table 1: Influence of Metal Ions on Hydrazine Decomposition
This table summarizes the catalytic effect of various metal ions on the decomposition of hydrazine in aqueous solutions.
| Metal Ion | Concentration | Temperature (°C) | Observation | Reference |
| Fe³⁺ | Trace | Reflux | Catalyzes decomposition | [4] |
| Cu²⁺ | Trace | Reflux | Catalyzes decomposition | [4] |
| Cr³⁺ | Trace | Reflux | Catalyzes decomposition | [4] |
| Molybdenum | Surface | Ambient | Catalytic effect | [4] |
| Iron | Surface | Ambient | Catalytic effect | [4] |
| Raney Nickel | Surface | Ambient | Catalytic effect | [4] |
Table 2: Relative Reaction Rates of Carbonyl Compounds with Phenylhydrazine at pH 7.4
This table presents the second-order rate constants for the reaction of various aldehydes and ketones with phenylhydrazine, highlighting the influence of the carbonyl compound's structure on the reaction rate.[2]
| Carbonyl Compound | Rate Constant (M⁻¹s⁻¹) | Key Observation |
| Butyraldehyde | ~24 | Simple alkyl aldehydes are among the fastest reactants. |
| 2-Methylbutyraldehyde | ~2.7 | Alkyl aldehydes are generally fast. |
| Benzaldehyde | ~0.60 | Aryl aldehydes are significantly slower than alkyl aldehydes. |
| 4-Nitrobenzaldehyde | ~0.83 | Electron-withdrawing groups increase the reactivity of aryl aldehydes. |
| 4-Methoxybenzaldehyde | ~0.14 | Electron-donating groups decrease the reactivity of aryl aldehydes. |
| 2-Butanone | ~0.036 | Ketones are generally much slower to react than aldehydes. |
| Acetophenone | ~0.050 | Aromatic ketones are also slow reactants. |
Note: Rates are approximate and compiled from kinetic studies to show relative trends.[2]
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol describes a standard method for synthesizing a hydrazone from an aldehyde or ketone and a hydrazine derivative.
-
Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.[1]
-
Catalysis: Add a catalytic amount (e.g., 1-2 drops) of a weak acid, such as glacial acetic acid, to the reaction mixture to achieve a pH between 4.5 and 6.[1]
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl compound is consumed.[1]
-
Workup:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Stability Study of a Hydrazine Starting Material by HPLC
This protocol outlines a method to assess the stability of a hydrazine starting material over time under specific storage conditions.
-
Derivatizing Agent Solution: Prepare a solution of a suitable derivatizing agent, such as salicylaldehyde, in a diluent (e.g., methanol).[10]
-
Initial Sample Preparation (T=0):
-
Accurately weigh a sample of the hydrazine starting material.
-
Dissolve it in the diluent to a known concentration.
-
Take an aliquot of this solution and add it to the derivatizing agent solution. Allow the reaction to proceed to completion to form the hydrazone derivative.
-
Analyze this initial sample by HPLC to determine the initial purity and concentration.
-
-
Storage of Stock Solution: Store the remaining stock solution of the hydrazine starting material under the desired test conditions (e.g., specific temperature, exposure to light/air).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week), withdraw an aliquot of the stored hydrazine solution.
-
Derivatization and Analysis: Derivatize the aliquot as described in step 2 and analyze by HPLC under the same conditions as the initial sample.
-
Data Analysis: Compare the peak area of the hydrazone derivative at each time point to the initial (T=0) peak area. A decrease in the peak area indicates decomposition of the hydrazine starting material. Calculate the percentage of remaining hydrazine at each time point to determine the stability profile.
Protocol 3: Quantification of Azine Impurity in a Hydrazone Reaction Mixture
This protocol provides a method for quantifying the amount of azine byproduct in a crude hydrazone product using HPLC.
-
Standard Preparation:
-
If available, prepare a standard solution of the pure azine byproduct at a known concentration in a suitable solvent.
-
Prepare a standard solution of the pure hydrazone product at a known concentration.
-
-
Sample Preparation:
-
Accurately weigh a sample of the crude reaction mixture.
-
Dissolve it in a suitable solvent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Develop an HPLC method that effectively separates the desired hydrazone product, the azine byproduct, and any unreacted starting materials. A C18 column is often a good starting point.
-
Inject the standard solutions to determine their retention times and to generate calibration curves (peak area vs. concentration).
-
Inject the sample solution.
-
-
Quantification:
-
Identify the peaks corresponding to the hydrazone and the azine in the sample chromatogram based on their retention times.
-
Using the calibration curves, determine the concentration of both the hydrazone and the azine in the sample solution.
-
Calculate the percentage of the azine impurity in the crude product by weight.
-
Visualizations
Caption: Key factors influencing the decomposition pathways of hydrazine.
Caption: Troubleshooting workflow for low yield in hydrazone synthesis.
Caption: A typical experimental workflow for hydrazone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxada.com [arxada.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. figshare.le.ac.uk [figshare.le.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. benchchem.com [benchchem.com]
workup procedure to minimize product loss in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize product loss during the workup procedure of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My crude product after the initial reaction is a dark, oily residue instead of a solid. What should I do?
This is a common issue, often caused by the formation of colored impurities or the product's low melting point. Here’s a systematic approach to handle this:
-
Attempt to Induce Crystallization:
-
Try scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Add a seed crystal from a previous successful batch if available.
-
Cool the mixture in an ice bath.
-
-
Solvent Trituration:
-
If crystallization fails, try adding a non-polar solvent in which the impurities might be soluble but the product is not. Common choices include hexanes or diethyl ether. This can often "crash out" the product as a solid.
-
-
Proceed with Extraction:
-
If the product remains an oil, proceed with a standard liquid-liquid extraction. Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine. This will help remove water-soluble impurities.
-
Q2: The reaction mixture has turned a deep yellow or red color. Is this normal, and how can it be addressed?
Discoloration is frequently observed in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored byproducts or impurities from the hydrazine starting material.[1]
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction medium can become acidic, promoting the formation of colored byproducts.[1] Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification: These colored impurities can often be removed during workup and purification.
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
-
Solvent Choice: The choice of solvent can influence the isomeric ratio. For instance, polar protic solvents like ethanol may favor the formation of one isomer.[1]
-
pH Control: The pH of the reaction medium can direct the initial nucleophilic attack. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: Utilizing a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1] |
| Product loss during extraction. | Ensure the correct pH for extraction. Pyrazoles are basic and can be protonated in acidic solutions, making them water-soluble. Basify the aqueous layer to recover the product. | |
| "Oiling out" during recrystallization. | This occurs when the product separates as a liquid instead of crystals. Try using a different recrystallization solvent or a solvent pair. Adding the second solvent (in which the product is less soluble) dropwise at an elevated temperature can help induce crystallization upon cooling. | |
| Product "Oiling Out" During Recrystallization | The boiling point of the recrystallization solvent is higher than the melting point of the product. | Choose a lower-boiling solvent in which the product has similar solubility characteristics. |
| The product is impure. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. | |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Difficulty with Purification by Column Chromatography | Product is too polar and streaks on the silica gel. | Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape. |
| Product is not separating from impurities. | Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
Experimental Protocols
General Workup Procedure for Pyrazole Synthesis
-
Reaction Quenching: After confirming the reaction is complete via TLC, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a volatile organic solvent, it can be removed under reduced pressure.[1]
-
Aqueous Workup:
-
Add water to the reaction mixture. If the product precipitates as a solid, it can be collected by vacuum filtration.[1]
-
If the product is soluble in the aqueous layer or forms an oil, proceed with liquid-liquid extraction.
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
Protocol for Handling "Oiling Out" During Recrystallization
-
Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil in the solvent.
-
Add More Solvent: If the oil persists, add a small amount of additional hot solvent until a clear solution is obtained.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period.
-
Induce Crystallization: If crystals do not form, try scratching the inner wall of the flask with a glass rod.
-
Ice Bath: Once crystals begin to form, or if the solution has reached room temperature without crystallization, place the flask in an ice bath to maximize product precipitation.
-
Isolate Crystals: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Visual Guides
Caption: Troubleshooting workflow for low product yield in pyrazole synthesis.
Caption: General experimental workflow for pyrazole synthesis workup.
References
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Activity of Trifluoromethyl-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of trifluoromethyl-pyrazole derivatives against other alternatives, supported by experimental data. The inclusion of the trifluoromethyl group on the pyrazole scaffold has been a key strategy in the development of potent and selective anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).
Quantitative Data Summary
The anti-inflammatory activity of trifluoromethyl-pyrazole derivatives is most commonly evaluated by their ability to inhibit the COX enzymes. The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of various trifluoromethyl-pyrazole derivatives, presenting the half-maximal inhibitory concentration (IC50) and the COX-2 selectivity index (SI). A lower IC50 value indicates greater potency, while a higher SI value indicates greater selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects.
| Compound Reference | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib (Reference) | - | 15 | 0.04 | 375 |
| Compound 3b | Pyrazole-carboxamide | 0.46 | 3.82 | 0.12 |
| Compound 3d | Pyrazole-carboxamide | 5.61 | 4.92 | 1.14 |
| Compound 3g | Pyrazole-carboxamide | 4.45 | 2.65 | 1.68 |
| Ketoprofen (Reference) | - | 0.78 | 0.164 | 0.21 |
Table 1: In Vitro COX Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamide Derivatives. Data from this table is synthesized from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[1]
| Compound Series | General Structure | Range of COX-2 IC50 (µM) | Key Findings |
| 3-Trifluoromethylpyrazoles | 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles | Not explicitly provided in IC50, but showed 62-76% inhibition in vivo | Found to be the most effective agents in the study, with anti-inflammatory activity comparable to indomethacin (78% inhibition).[2] |
| Pyridylpyrazole Derivatives | Triarylpyrazole analogs | 1.1 - 7.1 | Compound 1m was the most potent PGE2 inhibitor and also showed significant inhibition of nitric oxide production.[3] |
| Pyrazole-1-carboxamidines | N-carboxamidines of 1,2-diazo heterocycles | iNOS IC50 = 0.2 - 5 µM | Showed potent inhibition of NOS isoforms, with some derivatives exhibiting selectivity for iNOS.[4] |
Table 2: Overview of Anti-Inflammatory Activity of Different Trifluoromethyl-Pyrazole Series.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of trifluoromethyl-pyrazole derivatives are primarily mediated through the inhibition of the COX-2 enzyme, which in turn affects downstream signaling pathways crucial for the inflammatory response. The two major pathways involved are the NF-κB and MAPK signaling cascades.
Caption: Inflammatory signaling pathways activated by stimuli, leading to the production of inflammatory mediators.
Experimental Workflow for Anti-Inflammatory Activity Assessment
The evaluation of the anti-inflammatory potential of trifluoromethyl-pyrazole derivatives typically follows a multi-step process, starting from in vitro screening to in vivo validation.
Caption: General experimental workflow for the validation of anti-inflammatory activity.
Experimental Protocols
In Vitro COX (ovine) Colorimetric Inhibitor Screening Assay
This assay measures the peroxidase activity of cyclooxygenase.
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Assay buffer
-
Heme
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid (substrate)
-
Test compounds (trifluoromethyl-pyrazole derivatives) and reference inhibitors (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compounds or reference inhibitors at various concentrations to the respective wells. For the control (100% initial activity), add the solvent vehicle.
-
Incubation: Incubate the plate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: Add the colorimetric substrate followed by arachidonic acid to all wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of inhibitor) / Absorbance of control] x 100. The IC50 value is then determined from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compounds (trifluoromethyl-pyrazole derivatives) and reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group, a reference drug group, and test compound groups.
-
Drug Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a specific time (e.g., 30-60 minutes) before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals after the injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 × 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance with a sodium nitrite standard curve.
Measurement of TNF-α and IL-6 by ELISA
Materials:
-
ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Cell culture supernatants from the NO production assay or other experimental setups
-
Wash buffer
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample Addition: Add the cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate and incubate.
-
Substrate: Add the substrate solution to develop the color.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
This guide provides a foundational understanding of the anti-inflammatory properties of trifluoromethyl-pyrazole derivatives. The presented data and protocols offer a framework for researchers to compare and evaluate novel compounds in this class for their potential as next-generation anti-inflammatory therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different pyrazole-based COX-2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various pyrazole-based cyclooxygenase-2 (COX-2) inhibitors. By presenting key performance indicators, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to be an objective resource for researchers and professionals in the field of drug development.
Introduction to Pyrazole-Based COX-2 Inhibitors
The selective inhibition of the COX-2 enzyme is a critical strategy in the management of inflammation and pain, aiming to minimize the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold has proven to be a privileged structure in the design of potent and selective COX-2 inhibitors. This guide focuses on a comparative analysis of prominent pyrazole-based inhibitors, including the well-established "coxib" class of drugs and newer investigational compounds.
Data Presentation: In Vitro Efficacy and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) and selectivity indices of several pyrazole-based COX-2 inhibitors against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, while a higher selectivity index (COX-1 IC50 / COX-2 IC50) signifies a more favorable therapeutic profile with a reduced risk of COX-1 related side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | >10 | 0.04 | >250 |
| Rofecoxib | >10 | 0.018 | >555 |
| Etoricoxib | 1.5 | 0.014 | 106 |
| SC-558 | >100 | 0.0012 | >83,333 |
| Compound 5f | 14.31 | 1.50 | 9.54 |
| Compound 6f | 9.56 | 1.15 | 8.31 |
| PYZ28 | >50 | 0.26 | >192.3 |
| PYZ31 | - | 0.01987 | - |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
A standardized in vitro assay is crucial for the comparative evaluation of COX-2 inhibitors. The following protocol outlines a common method used to determine the IC50 values and selectivity of test compounds.
Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 enzymatic activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Stop solution (e.g., 1M HCl)
-
96-well microplates
-
Plate reader for detection (e.g., spectrophotometer or EIA reader)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors. Serial dilutions are made to obtain a range of concentrations for testing.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Contain assay buffer and stop solution.
-
Control wells (100% activity): Contain assay buffer, enzyme, and cofactors.
-
Test wells: Contain assay buffer, enzyme, cofactors, and the test compound at various concentrations.
-
-
Inhibitor Pre-incubation: Add the test compounds or vehicle to the respective wells and pre-incubate with the enzyme for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blanks.
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution to all wells.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme immunoassay (EIA). The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory cascade, starting from the release of arachidonic acid from the cell membrane.
Caption: COX-2 signaling pathway in inflammation.
Experimental Workflow for In Vitro COX Inhibition Assay
This diagram outlines the key steps involved in determining the inhibitory potential of a compound against COX enzymes in a laboratory setting.
A Comparative Guide to the Structure-Activity Relationship of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key enzymes. The information presented is collated from various experimental studies and is intended to aid in the rational design of novel therapeutic and agrochemical agents.
Introduction
The this compound scaffold is a privileged structure in medicinal and agricultural chemistry. Analogs of this core structure have demonstrated potent inhibitory activity against a range of biological targets, most notably succinate dehydrogenase (SDH) and dihydroorotate dehydrogenase (DHODH). This guide will compare the SAR of these analogs against these two key enzymes, presenting quantitative data, experimental methodologies, and illustrating the relevant biological pathways.
Inhibition of Succinate Dehydrogenase (SDH)
A significant number of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated as SDH inhibitors, primarily for their antifungal properties. SDH, also known as complex II in the mitochondrial electron transport chain, plays a crucial role in cellular respiration.
Structure-Activity Relationship
The general structure for the SDH inhibitors discussed is shown below:
-
Substitution on the N-phenyl ring (Ph): Modifications on the phenyl ring at the N1 position of the pyrazole core significantly influence activity.
-
Amide substituent (R3): The nature of the substituent on the amide nitrogen is critical for potent SDH inhibition.
Table 1: SAR of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Analogs as SDH Inhibitors (Antifungal Activity)
| Compound ID | Phenyl Ring Substituent (R1, R2) | Amide Substituent (R3) | Target Fungi | EC50 (µg/mL) | Reference |
| 7a | H | H | Gibberella zea | 1.8 | [1] |
| 7c | H | H | Fusarium oxysporum | 1.5 | [1] |
| 7c | H | H | Cytospora mandshurica | 3.6 | [1] |
| 7f | H | H | Phytophthora infestans | 6.8 | [1] |
| T6 | Not Specified | 2-methylphenyl | A549 (cancer cell line) | 14.0 µM (IC50) | [2] |
| T7 | Not Specified | 3-methylphenyl | A549 (cancer cell line) | 10.2 µM (IC50) | [2] |
| T15 | Not Specified | 4-chlorophenyl | Thanatephorus cucumeris | 22.0 | [2] |
| T15 | Not Specified | 4-chlorophenyl | Botryosphaeria dothidea | 27.7 | [2] |
Key SAR Observations for SDH Inhibition:
-
The presence of a trifluoromethyl group at the 5-position of the pyrazole ring is often associated with high activity.
-
The carboxamide moiety is a key feature for interaction with the enzyme's active site.
-
Substitutions on the N-phenyl ring and the amide moiety provide a means to fine-tune the activity and selectivity of the compounds. Molecular docking studies suggest that the pyrazole-4-carboxamide core forms crucial hydrogen bonds within the SDH active site, while the phenyl and amide substituents occupy hydrophobic pockets[1][3].
Signaling Pathway: Krebs Cycle and Electron Transport Chain
Inhibition of SDH disrupts the Krebs cycle and the electron transport chain, leading to a halt in cellular respiration and subsequent cell death.
Caption: Inhibition of Succinate Dehydrogenase (SDH) in the Krebs Cycle and Electron Transport Chain.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
This compound analogs have also been investigated as inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, making DHODH an attractive target for anticancer and antimalarial drugs.
Structure-Activity Relationship
The core structure for DHODH inhibitors is similar to that of SDH inhibitors, though the carboxylic acid form is often evaluated.
Table 2: SAR of this compound Analogs as DHODH Inhibitors
| Compound ID | Phenyl Ring Substituent | R Group at position 3 | Target Organism/Enzyme | IC50 (µM) | Reference |
| WF-8 | Not specified | Hydroxy | Setaria viridis DHODH | 64.97 | [4] |
| WF-19 | Not specified | Hydroxy | Setaria viridis DHODH | 91.52 | [4] |
| Methyl ester analog | Phenyl | Methyl | Plasmodium falciparum DHODH | 2.9 | [5] |
Key SAR Observations for DHODH Inhibition:
-
While the carboxylic acid moiety is often important for activity, ester derivatives have also shown high potency against Plasmodium falciparum DHODH[5].
-
The pyrazole core is believed to interact with the enzyme's active site, and substitutions on the phenyl ring can be optimized to enhance binding affinity.
-
The trifluoromethyl group contributes to the overall lipophilicity and electronic properties of the molecule, which can influence its inhibitory potential.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
Inhibition of DHODH blocks the synthesis of orotate, a key precursor for pyrimidine nucleotides, thereby halting DNA and RNA synthesis and inhibiting cell proliferation.
Caption: Inhibition of DHODH in the De Novo Pyrimidine Biosynthesis Pathway.
Experimental Protocols
General Synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Analogs
A common synthetic route involves the reaction of a substituted phenylhydrazine with an ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate derivative. The resulting pyrazole ester is then hydrolyzed to the carboxylic acid, which is subsequently coupled with a desired amine to yield the final carboxamide product[1][6].
Caption: General Synthetic Workflow for Pyrazole Carboxamide Analogs.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
The in vitro antifungal activity of the synthesized compounds is commonly evaluated using the mycelium growth rate method.
-
Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Plate Preparation: The stock solutions are mixed with the molten PDA to achieve the desired final concentrations. The mixture is then poured into Petri dishes.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus is placed at the center of each PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control group (containing only the solvent).
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), a series of concentrations of the active compounds are tested, and the data is analyzed using a suitable statistical method.
Succinate Dehydrogenase (SDH) Activity Assay
The inhibitory effect on SDH can be determined using an in vitro enzyme activity assay.
-
Enzyme Source: Mitochondria are isolated from a suitable source (e.g., rat liver, fungal cells).
-
Reaction Mixture: A reaction buffer is prepared containing a substrate (succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the mitochondrial preparation.
-
Spectrophotometric Measurement: The reduction of DCPIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Conclusion
This compound and its carboxamide analogs represent a versatile class of compounds with potent inhibitory activity against both SDH and DHODH. The structure-activity relationship studies highlight the importance of the trifluoromethyl group, the pyrazole core, and the substituents on the N-phenyl and carboxamide moieties for achieving high potency. The development of these compounds as antifungal agents, herbicides, or anticancer drugs can be guided by the comparative data and mechanistic insights presented in this guide. Further optimization of these scaffolds holds promise for the discovery of novel and effective therapeutic and agrochemical agents.
References
- 1. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. content.abcam.com [content.abcam.com]
- 4. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 5. Diagram Glycolysis, Krebs Cycle, and Electron Transport Chain | Cheat Sheet - Edubirdie [edubirdie.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known cyclooxygenase-2 (COX-2) inhibitor, celecoxib, with the structurally related compound, 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. While extensive data is available for celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID), publicly accessible experimental data on the specific COX-2 inhibitory activity of this compound is limited. This guide therefore presents a comprehensive overview of celecoxib's performance, supported by experimental data, and discusses the potential activity of this compound based on the known structure-activity relationships of similar pyrazole-based compounds.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions such as protecting the stomach lining. In contrast, COX-2 is an inducible enzyme, with its expression significantly increased at sites of inflammation.[1] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[1]
Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a well-characterized selective COX-2 inhibitor.[2] this compound shares a core trifluoromethyl-pyrazole structure with celecoxib, suggesting it may also exhibit COX-2 inhibitory activity.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of celecoxib against COX-1 and COX-2. It is important to note that IC50 values can vary between different studies and assay conditions.
Table 1: In Vitro Inhibitory Activity of Celecoxib
| Compound | Target | IC50 Value | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | COX-1 | ~15 µM | ~30 - 375 |
| COX-2 | ~40 nM |
Note: IC50 values are collated from multiple sources and can vary depending on the specific experimental conditions. The selectivity index is a ratio that indicates the preference of the inhibitor for COX-2 over COX-1.
Data for this compound:
Direct experimental data (IC50 values) for the COX-1 and COX-2 inhibitory activity of this compound were not available in the reviewed scientific literature and patents. However, studies on various trifluoromethyl-pyrazole-carboxamide derivatives have demonstrated potent COX-2 inhibition with varying degrees of selectivity. For instance, some derivatives have shown COX-2 IC50 values in the micromolar to nanomolar range.[3]
Experimental Protocols
A standardized in vitro assay is crucial for determining and comparing the inhibitory activity of compounds against COX-1 and COX-2. Below is a typical experimental protocol for a whole-cell-based COX inhibition assay.
Whole-Cell COX-1 and COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human COX-1 and COX-2 enzymes in a whole-cell system.
Materials:
-
Human peripheral blood for COX-1 analysis.
-
Human peripheral blood stimulated with lipopolysaccharide (LPS) for COX-2 analysis.
-
Test compounds (e.g., this compound, celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or thromboxane B2 (TXB2).
-
Cell culture medium and reagents.
Procedure:
-
COX-1 Assay (Unstimulated Monocytes):
-
Isolate human peripheral blood mononuclear cells (PBMCs).
-
Incubate the cells in a suitable medium.
-
Add various concentrations of the test compound or vehicle control.
-
After a pre-incubation period, add arachidonic acid to initiate the enzymatic reaction.
-
Incubate for a specified time to allow for prostaglandin production.
-
Terminate the reaction and collect the supernatant.
-
-
COX-2 Assay (LPS-Stimulated Monocytes):
-
Isolate PBMCs as described above.
-
Incubate the cells with LPS for a period sufficient to induce COX-2 expression (e.g., 24 hours).
-
Wash the cells to remove LPS.
-
Follow the same procedure as the COX-1 assay, adding test compounds, arachidonic acid, and then collecting the supernatant.
-
-
Quantification of Prostaglandin Production:
-
Measure the concentration of PGE2 (for COX-2) or TXB2 (for COX-1) in the collected supernatants using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The inhibition of COX-2 by compounds like celecoxib has downstream effects on various signaling pathways involved in inflammation and cell proliferation.
COX-2 Signaling Pathway
Caption: Simplified COX-2 signaling pathway showing the inhibition by selective inhibitors.
Experimental Workflow for COX-2 Inhibition Assay
Caption: A typical experimental workflow for determining the in vitro COX-2 inhibitory activity.
Discussion and Conclusion
Celecoxib is a potent and selective inhibitor of COX-2, a property that underlies its efficacy as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The trifluoromethyl-pyrazole scaffold is a key structural feature for its selective binding to the COX-2 enzyme.
While direct experimental evidence is lacking for this compound, its structural similarity to celecoxib and other known pyrazole-based COX-2 inhibitors suggests a potential for similar activity. The presence of the trifluoromethyl and pyrazole groups is a common feature in many potent and selective COX-2 inhibitors.[3] However, the replacement of the p-sulfamoylphenyl group at the 1-position of the pyrazole ring in celecoxib with a phenyl group, and the different substituent at the 4-position (carboxylic acid versus a bond to the 5-phenyl ring), would undoubtedly alter its binding affinity and selectivity for the COX-2 enzyme.
Further experimental investigation, following the protocols outlined in this guide, is necessary to quantify the COX-2 inhibitory potency and selectivity of this compound. Such studies would be essential to determine if it represents a viable alternative to celecoxib and other established COX-2 inhibitors. Without this direct comparative data, any claims of its efficacy for COX-2 inhibition remain speculative. Researchers interested in this compound are encouraged to perform in vitro COX-1/COX-2 inhibition assays to elucidate its pharmacological profile.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Pyrazole Carboxamides: A Comparative Guide for Researchers
A detailed analysis of pyrazole carboxamide derivatives reveals a spectrum of selectivity for cyclooxygenase (COX) isoforms, offering valuable insights for the development of targeted anti-inflammatory therapeutics. This guide provides a comprehensive comparison of their inhibitory activities, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.
The selective inhibition of COX-2 over COX-1 is a critical objective in the design of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1][2] Pyrazole carboxamides represent a prominent class of compounds that have been extensively investigated for their potential as selective COX-2 inhibitors, with celecoxib being a well-known example.[3][4] This guide delves into the comparative selectivity of various pyrazole carboxamide derivatives, presenting quantitative data, experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Inhibitory Activity of Pyrazole Carboxamides
The inhibitory potency of pyrazole carboxamide derivatives against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity for COX-2 is often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value signifies greater selectivity for COX-2.
The following table summarizes the in vitro inhibitory activities of several pyrazole carboxamide derivatives against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 39.8 nmol/L (0.0398 µM) | 4.8 nmol/L (0.0048 µM) | 8.3 | [5] |
| Celecoxib | - | 40 nM (0.04 µM) | - | [6] |
| PC-406 | >1000 nmol/L (>1 µM) | 8.9 nmol/L (0.0089 µM) | >112.2 | [5] |
| PC-407 | 27.5 nmol/L (0.0275 µM) | 1.9 nmol/L (0.0019 µM) | 14.4 | [5] |
| Compound 3b | 0.46 | 3.82 | 0.12 | [7][8] |
| Compound 3d | - | 4.92 | 1.14 | [7][8] |
| Compound 3g | - | 2.65 | 1.68 | [7][8] |
| Compound 5u | - | 1.79 | 72.73 | [9] |
| Compound 5s | - | 2.51 | 65.75 | [9] |
| Ketoprofen (Reference) | - | 0.164 | 0.21 | [7][8] |
Note: Variations in IC50 values for the same compound can arise from different experimental conditions and assay systems.[6]
Experimental Protocols for Assessing COX Inhibition
The determination of COX-1 and COX-2 inhibitory activity is crucial for evaluating the selectivity of pyrazole carboxamides. In vitro enzyme inhibition assays are a common and effective method for this purpose.
In Vitro COX Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Substrate (arachidonic acid)
-
Test compounds (pyrazole carboxamides) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., celecoxib, indomethacin)
-
96-well plates
-
Detection system to measure prostaglandin production (e.g., enzyme immunoassay (EIA) for PGE2, or LC-MS/MS)[1][10]
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, cofactors (hematin and L-epinephrine), and either the COX-1 or COX-2 enzyme.[10]
-
Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature or 37°C to allow for inhibitor binding to the enzyme.[1][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[1]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[1]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).[1]
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method like EIA or LC-MS/MS.[1][10]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.
Another established method is the whole blood assay (WBA) , which measures COX inhibition in a more physiologically relevant environment, closely mimicking in vivo conditions.[11]
Visualizing the Mechanisms and Methods
To better understand the context of pyrazole carboxamide activity, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for assessing COX selectivity.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: General workflow for an in vitro COX inhibition assay.
Structure-Activity Relationship Insights
The selectivity of pyrazole carboxamides for COX-2 is influenced by their chemical structure. For instance, substitutions at the 5-position of the pyrazole ring can significantly impact selectivity.[5] The presence of a sulfonamide or a similar group is also a key feature for selective COX-2 inhibition, as it can interact with a specific side pocket in the COX-2 active site that is absent in COX-1.[9] Continued exploration of the structure-activity relationships of pyrazole carboxamides is essential for the design of next-generation COX-2 inhibitors with improved efficacy and safety profiles.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrazole Compounds: A Comparative Guide for Researchers
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its versatile nature allows for the design of molecules with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5][6] This guide provides a comparative overview of the in vivo validation of two distinct classes of pyrazole compounds in animal models, offering insights into their therapeutic potential and the experimental frameworks used for their evaluation.
Comparative In Vivo Efficacy of Pyrazole Compounds
This section compares the in vivo performance of representative pyrazole compounds in two key therapeutic areas: inflammation and cancer. The data presented is collated from various preclinical studies and highlights the potency of these compounds in relevant animal models.
Anti-inflammatory Pyrazole Derivatives
A significant number of pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The carrageenan-induced rat paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of novel compounds.[8]
| Compound ID | Animal Model | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Compound 5a | Rat | - | 3 | ≥84.2 | Diclofenac | 86.72 |
| Compound 35a | Rat | 50 | - | 91.11 | Celecoxib | 86.66 |
| Compounds 10a, 10e, 10f, 10g | Rat | - | 3 | 70-78 | Ibuprofen | - |
Data compiled from multiple sources.[8][9]
Anticancer Pyrazole Derivatives
Pyrazole-containing compounds have shown significant promise as anticancer agents, with some derivatives demonstrating potent activity in xenograft models.[10][11] These studies are crucial for evaluating the therapeutic potential of these compounds in a setting that mimics human tumors.
| Compound ID | Cancer Cell Line | Animal Model | Efficacy Metric | Result | Reference |
| Compound 41 | HCT-116 | Xenograft | Antitumor potential | Noteworthy | [10] |
| Compound 15e | H22 Liver Cancer | Xenograft | Antitumor activity | Significant | [12] |
| Compound 15e | B16 Melanoma | Xenograft | Antitumor activity | Significant | [12] |
| Indenopyrazole Derivative 2 | NSCLC | Xenograft | Potency | Demonstrated | [11] |
| Indenopyrazole Derivative 2 | Vincristine-resistant oral epidermoid carcinoma (KB/V) | Xenograft | Potency | Demonstrated | [11] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of in vivo studies. Below are generalized protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animal Selection: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups receiving different doses of the pyrazole compound.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.[13]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Xenograft Mouse Model for Anticancer Activity
This model is instrumental in assessing the efficacy of anticancer compounds on human tumors.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, B16) are cultured in appropriate media.
-
Animal Selection: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Treatment: Once tumors reach a specific size, mice are randomized into treatment and control groups. The pyrazole compound is administered (e.g., orally, intravenously) according to a predetermined schedule.
-
Endpoint Analysis: The study continues for a specified period, or until tumors in the control group reach a maximum allowable size. Tumor volume and body weight are monitored throughout. At the end of the study, tumors are excised and weighed.[12]
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Workflow for in vivo anti-inflammatory screening.
Caption: Mechanism of action for anti-inflammatory pyrazoles.
Caption: Workflow for in vivo anticancer efficacy testing.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 12. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Spectroscopic Analysis of Pyrazole Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between pyrazole isomers is critical. This guide provides a comparative analysis of the spectroscopic data for common pyrazole isomers, offering a valuable resource for identification, characterization, and quality control.
This publication details a comparative analysis of key spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—for a selection of pyrazole isomers. The data, compiled from various scientific sources, is presented in a clear, tabular format to facilitate easy comparison. Furthermore, this guide outlines the detailed experimental protocols utilized to obtain this data, ensuring that researchers can replicate these analyses in their own laboratories.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for methyl and phenyl-substituted pyrazole isomers. These isomers have been selected due to their prevalence in synthetic chemistry and drug discovery.
¹H NMR Spectral Data of Methylpyrazole Isomers
| Isomer | Solvent | δ H-3 (ppm) | δ H-4 (ppm) | δ H-5 (ppm) | δ CH₃ (ppm) | δ N-H (ppm) | J-coupling (Hz) |
| 3-Methylpyrazole | CDCl₃ | - | 6.15 (d) | 7.45 (d) | 2.30 (s) | 10.5 (br s) | J₃,₄ = 2.1 |
| 4-Methylpyrazole | CDCl₃ | 7.50 (s) | - | 7.50 (s) | 2.10 (s) | 11.0 (br s) | - |
| 5-Methylpyrazole | CDCl₃ | 7.45 (d) | 6.15 (d) | - | 2.30 (s) | 10.5 (br s) | J₄,₅ = 2.1 |
¹³C NMR Spectral Data of Methylpyrazole Isomers
| Isomer | Solvent | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ CH₃ (ppm) |
| 3-Methylpyrazole | DMSO-d₆ | 148.5 | 104.8 | 134.7 | 11.2 |
| 4-Methylpyrazole | DMSO-d₆ | 138.8 | 113.5 | 138.8 | 8.9 |
| 5-Methylpyrazole | DMSO-d₆ | 134.7 | 104.8 | 148.5 | 11.2 |
Note: Due to tautomerism in N-unsubstituted pyrazoles, the C-3 and C-5 positions can be equivalent, leading to averaged signals in some cases, particularly in solvents that facilitate proton exchange. Low-temperature NMR may be required to resolve individual tautomers.[1][2]
FT-IR Spectral Data of Pyrazole Isomers
| Isomer | N-H stretch (cm⁻¹) | C=N stretch (cm⁻¹) | C=C stretch (cm⁻¹) | C-H stretch (cm⁻¹) | Ring bending (cm⁻¹) |
| Pyrazole | 3400-3500 (broad) | ~1590 | ~1480, 1440 | ~3100 | ~800-900 |
| 3-Methylpyrazole | 3450 (broad) | ~1585 | ~1490, 1450 | ~2920, 3110 | ~850 |
| 4-Methylpyrazole | 3460 (broad) | ~1595 | ~1485, 1445 | ~2925, 3120 | ~830 |
Mass Spectrometry Data of Pyrazole Isomers
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Pyrazole | 68 | 67, 41, 40, 39 |
| 3/5-Methylpyrazole | 82 | 81, 67, 54, 42 |
| 4-Methylpyrazole | 82 | 81, 67, 54, 41 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker FT-NMR spectrometer operating at a frequency of 300 MHz for ¹H and 75.5 MHz for ¹³C.[3]
-
Sample Preparation: Approximately 5-10 mg of the pyrazole isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]
-
Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5][6]
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 to 64 scans were typically accumulated.
-
For ¹³C NMR, a proton-decoupled pulse sequence was used with a spectral width of 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several hundred to several thousand scans were accumulated to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were obtained using a PerkinElmer 1720 FT-IR spectrometer.[3]
-
Sample Preparation: Solid samples were prepared as KBr pellets. A small amount of the pyrazole isomer (1-2 mg) was finely ground with approximately 100-200 mg of dry KBr powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. A background spectrum of a pure KBr pellet was subtracted.
Mass Spectrometry (MS)
Mass spectra were recorded on a Finnigan MAT SSQ 7000 spectrometer using electron ionization (EI) mode.[3]
-
Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe or, for volatile compounds, via a gas chromatograph.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions were separated according to their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The ion abundance was measured, and a mass spectrum was generated, plotting ion intensity versus m/z.
Visualizing Spectroscopic Relationships
The following diagrams illustrate key concepts in the spectroscopic analysis of pyrazole isomers.
Caption: Experimental workflow for the spectroscopic analysis of pyrazole isomers.
Caption: Influence of substituent electronic effects on ¹H NMR chemical shifts of pyrazole ring protons.
Caption: Effect of tautomerism on the ¹³C NMR spectra of N-unsubstituted 3(5)-substituted pyrazoles.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Drug-Like Properties of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its metabolic stability and versatile nature make it a privileged structure in the quest for novel therapeutics. This guide provides a comparative analysis of the drug-like properties of recently developed pyrazole derivatives, focusing on key experimental data to aid in the selection and optimization of promising drug candidates.
I. In Silico and In Vitro ADME/Tox Profile of Pyrazole Derivatives
The journey of a drug from a promising molecule to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is therefore critical. This section presents a comparative look at these properties for various novel pyrazole derivatives, benchmarked against established drugs where possible.
Lipinski's Rule of Five
A primary checkpoint in drug design is Lipinski's "Rule of Five," which predicts the oral bioavailability of a compound. The rule states that a drug is more likely to be orally absorbed if it adheres to the following criteria:
-
Molecular Weight (MW): < 500 Daltons
-
LogP (lipophilicity): < 5
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
Many novel pyrazole derivatives are designed to comply with these rules to enhance their potential as orally administered drugs.
Experimental Data on Drug-Like Properties
The following tables summarize key experimental data for various series of novel pyrazole derivatives, offering a comparative overview of their drug-like properties.
Table 1: Aqueous Solubility of Novel Pyrazole Derivatives
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical development.
| Compound Series | Derivative Example | Aqueous Solubility (µg/mL) | Method | Reference Compound | Solubility (µg/mL) |
| Pyrazolo[3,4-d]pyrimidines | Compound 1 | >100 | Kinetic | Imatinib | 24 |
| Pyrazole-based Tricycles | Compound 12a | >100 | Thermodynamic | - | - |
| Pyrazole-based Tricycles | Compound 12b | >100 | Thermodynamic | - | - |
| Pyrazole-based Tricycles | Compound 12f | >100 | Thermodynamic | - | - |
Table 2: Permeability of Novel Pyrazole Derivatives
Permeability across biological membranes, such as the intestinal epithelium, is another key factor for oral drug absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two standard in vitro models used to predict in vivo permeability.
| Compound Series | Derivative Example | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | Reference Compound | Caco-2 Papp (A-B) (10-6 cm/s) |
| Pyrazolo[3,4-d]pyrimidines | Compound 1 | 12.5 | 15.2 | 1.1 | Imatinib | 0.8 |
| Pyrazolo[3,4-d]pyrimidines | Compound 5 | 15.1 | 18.5 | 1.3 | Imatinib | 0.8 |
| Pyrazole-based Tricycles | Compound 12a | - | 187.7 | - | - | - |
| Pyrazole-based Tricycles | Compound 12b | - | - | - | - | - |
| Pyrazole-based Tricycles | Compound 12f | - | - | - | - | - |
Papp: Apparent Permeability Coefficient. A-B: Apical to Basolateral. B-A: Basolateral to Apical.
Table 3: Metabolic Stability of Novel Pyrazole Derivatives
The metabolic stability of a compound, typically assessed in liver microsomes, determines its half-life in the body. Rapid metabolism can lead to a short duration of action and the need for frequent dosing.
| Compound Series | Derivative Example | Human Liver Microsome t1/2 (min) | Mouse Liver Microsome t1/2 (min) | Reference Compound | Human Liver Microsome t1/2 (min) |
| Pyrazolo[3,4-d]pyrimidines | Compound 1 | >120 | 15 | Imatinib | >120 |
| Pyrazolo[3,4-d]pyrimidines | Compound 5 | >120 | 35 | Imatinib | >120 |
| Pyrazole-based Tricycles | Compound 12a | - | 76% remaining at 60 min | - | - |
| Pyrazole-based Tricycles | Compound 12b | - | - | - | - |
| Pyrazole-based Tricycles | Compound 12f | - | - | - | - |
t1/2: Half-life.
Table 4: In Vitro Cytotoxicity of Novel Pyrazole Derivatives
Cytotoxicity against healthy cell lines is a crucial indicator of a compound's potential for toxicity in vivo. The MTT assay is a common method to assess cell viability.
| Compound Series | Derivative Example | Target Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | CC50 (µM) |
| Pyrazolo[3,4-d]pyrimidines | Compound 5 | U-87 Glioblastoma | 6.8 | FIBRO 2-93 (fibroblasts) | 91.7 |
| Pyrazolo[3,4-d]pyrimidines | Compound 5 | LN18 Glioblastoma | 10.8 | HaCaT (keratinocytes) | 126.5 |
| Pyrazole-based Tricycles | Compound 12a | - | - | - | - |
| Pyrazole-based Tricycles | Compound 12b | - | - | - | - |
| Pyrazole-based Tricycles | Compound 12f | - | - | - | - |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and expand upon these findings.
Aqueous Solubility Assay (Kinetic or Thermodynamic)
Objective: To determine the amount of a compound that can dissolve in an aqueous buffer at a specific pH.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.
-
Incubation:
-
Kinetic Solubility: Incubate the solution for a short period (e.g., 1-2 hours) at room temperature with shaking.
-
Thermodynamic Solubility: Incubate the solution for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Filtration/Centrifugation: Remove any undissolved precipitate by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Standard Curve: Prepare a standard curve using known concentrations of the test compound to quantify the results.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate, forming an artificial membrane.
-
Donor Solution: Prepare a solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 to simulate the upper intestine) in a 96-well donor plate.
-
Acceptor Solution: Fill a 96-well acceptor plate with buffer (e.g., pH 7.4).
-
Assay Assembly: Place the filter (donor) plate on top of the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
where VA and VD are the volumes of the acceptor and donor wells, A is the area of the membrane, t is the incubation time, [CA(t)] is the concentration in the acceptor well at time t, and [Cequilibrium] is the theoretical equilibrium concentration.
Caco-2 Cell Permeability Assay
Objective: To evaluate the permeability of a compound across a monolayer of human intestinal Caco-2 cells, which mimics the intestinal epithelium and includes active transport mechanisms.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies (Apical to Basolateral - A-B):
-
Add the test compound (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and analyze the compound concentration by LC-MS/MS.
-
-
Transport Studies (Basolateral to Apical - B-A) for Efflux:
-
Add the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect and analyze samples from the apical chamber as described above.
-
-
Calculation of Papp and Efflux Ratio: Calculate the Papp for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the extent of active efflux. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., cytochrome P450s).
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding a cofactor, typically NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).
MTT Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50) or is cytotoxic to 50% of the cells (CC50).
Methodology:
-
Cell Seeding: Seed cells (cancerous or non-cancerous) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC50 or CC50 value.
III. Visualizing Experimental Workflows and Pathways
Understanding the flow of experiments and the biological context of drug action is crucial. The following diagrams, generated using Graphviz, illustrate key workflows and a representative signaling pathway relevant to the evaluation of pyrazole derivatives.
Figure 1: General workflow for evaluating drug-like properties.
Figure 2: Workflow for the Parallel Artificial Membrane Permeability Assay.
Figure 3: A representative kinase signaling pathway often targeted by pyrazole inhibitors.
IV. Conclusion
The development of novel pyrazole derivatives with favorable drug-like properties is a promising avenue for the discovery of new medicines. This guide has provided a comparative overview of the ADME/Tox profiles of several recently reported pyrazole series, along with detailed experimental protocols to facilitate further research. The presented data highlights the importance of early-stage evaluation of physicochemical and pharmacokinetic properties to guide the design and selection of compounds with a higher probability of clinical success. By integrating in silico predictions with robust in vitro experimental data, researchers can more efficiently navigate the complex landscape of drug discovery and development.
Comparative Analysis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: A Guide to Potential Cross-Reactivity
Disclaimer: Direct experimental cross-reactivity studies for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are not extensively available in the public domain. This guide provides a comparative analysis based on the known biological activities and cross-reactivity profiles of structurally related pyrazole derivatives, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Celecoxib and Tepoxalin. The quantitative data presented is illustrative and intended to demonstrate standard data presentation for such studies.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide array of biological activities.[1][2] Derivatives of pyrazole have been developed as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents, among others.[1][3] This broad range of activity is due to the ability of the pyrazole core and its substituents to interact with various biological targets, including enzymes and receptors.[1][4] Understanding the potential for cross-reactivity is therefore crucial in the development of drugs or other bioactive agents based on this scaffold to ensure target specificity and minimize off-target effects.
This guide provides a comparative overview of the potential cross-reactivity of this compound by examining its structural analogs and their known interactions.
Structural Analogs and Their Primary Targets
The potential for cross-reactivity of a compound is often predicted by its structural similarity to other molecules with known biological targets. Key structural analogs of this compound include other pyrazole-based compounds that have been investigated for therapeutic purposes.
| Compound | Primary Target(s) | Therapeutic Area |
| This compound | Not fully established in public literature | Investigational |
| Celecoxib | Cyclooxygenase-2 (COX-2)[2] | Anti-inflammatory, Analgesic[2] |
| Tepoxalin | Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)[5] | Anti-inflammatory (Veterinary)[6] |
| Various Pyrazole Derivatives | Kinases (e.g., EGFR, BTK), Tubulin, DNA[1] | Anticancer[1] |
Table 1: Primary Biological Targets of this compound and Structurally Related Compounds.
Illustrative Cross-Reactivity Data
Cross-reactivity is typically quantified by measuring the binding affinity or inhibitory activity of a compound against a panel of related targets. This is often expressed as the concentration required to inhibit 50% of the target's activity (IC50) or as a percentage of cross-reactivity relative to the primary target.
The following table is a hypothetical representation of cross-reactivity data for a pyrazole derivative, demonstrating how such data would be presented.
| Compound | Primary Target IC50 (nM) | Off-Target | Off-Target IC50 (nM) | % Cross-Reactivity * |
| Compound X (Illustrative) | COX-2 (15) | COX-1 | >10,000 | <0.15% |
| 5-LOX | 5,000 | 0.3% | ||
| Carbonic Anhydrase II | 8,000 | 0.19% | ||
| Tyrosine Kinase (Src) | >10,000 | <0.15% |
Table 2: Illustrative Cross-Reactivity Profile of a Hypothetical Pyrazole Derivative (Compound X). *Calculated as (IC50 of Primary Target / IC50 of Off-Target) x 100.
Discussion of Potential Cross-Reactivity
Given that many pyrazole derivatives target cyclooxygenase enzymes, a primary area of potential cross-reactivity for this compound would be with COX-1 and COX-2. High selectivity for COX-2 over COX-1 is a key feature of modern NSAIDs like Celecoxib, reducing gastrointestinal side effects.[2]
Furthermore, the ability of some pyrazole compounds to inhibit both COX and 5-LOX pathways, as seen with Tepoxalin, suggests that cross-reactivity between these two enzyme families is possible.[5] Beyond inflammation-related targets, the diverse biological activities of pyrazole derivatives in oncology suggest that cross-reactivity with various kinases and other cellular targets should be considered during development.[1]
A real-world example of cross-reactivity is observed in patients with NSAID hypersensitivity. Some individuals who react to non-selective NSAIDs (which inhibit both COX-1 and COX-2) can tolerate selective COX-2 inhibitors like celecoxib, but a small percentage still experience cross-reactive hypersensitivity reactions.[7][8]
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, standard pharmacological assays such as competitive binding assays or enzyme inhibition assays would be employed. Below are generalized protocols for two such methods.
1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is used to determine the binding affinity of the test compound to a specific target by measuring its ability to compete with a labeled ligand.
-
Materials:
-
Microtiter plates pre-coated with the target protein (e.g., recombinant human COX-2).
-
This compound and other test compounds.
-
A known ligand for the target protein conjugated to an enzyme (e.g., biotinylated prostaglandin).
-
Streptavidin-HRP (Horseradish Peroxidase).
-
Substrate for HRP (e.g., TMB).
-
Wash buffers and blocking buffers.
-
-
Procedure:
-
Add serial dilutions of the test compound or standard to the wells of the antibody-coated microtiter plate.
-
Add a fixed concentration of the enzyme-conjugated known ligand to each well.
-
Incubate the plate to allow for competitive binding to the immobilized target protein.
-
Wash the plate to remove unbound compounds and ligands.
-
Add a substrate that reacts with the enzyme on the conjugated ligand to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader. The signal intensity will be inversely proportional to the binding of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding.
-
2. Radioligand Binding Assay
This is a highly sensitive method to quantify the affinity of a ligand for a receptor or enzyme.[9]
-
Materials:
-
Cell membranes or purified protein containing the target of interest (e.g., COX-2).
-
A radiolabeled ligand with high affinity for the target (e.g., [3H]-Celecoxib).
-
This compound and other unlabeled test compounds.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the protein/membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
The amount of radioactivity detected is proportional to the amount of radioligand bound to the target. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value.
-
Visualizations
Caption: Competitive binding assay workflow.
Caption: Potential off-target interactions.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. mdpi.com [mdpi.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of Two Potent and Selective PET Radioligands to Image COX-1 and COX-2 in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. | Semantic Scholar [semanticscholar.org]
- 9. giffordbioscience.com [giffordbioscience.com]
Rise of the Pyrazoles: A Comparative Guide to Their Antimicrobial Prowess
For researchers and drug development professionals, the search for novel antimicrobial agents is a paramount endeavor. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a promising scaffold, exhibiting a broad spectrum of activity against various pathogenic microorganisms. This guide provides a comparative analysis of the antimicrobial activity of differently substituted pyrazoles, supported by experimental data and detailed protocols to aid in the ongoing quest for more effective therapeutics.
The core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile platform for chemical modification. The introduction of various substituents at different positions on the ring has been shown to significantly influence the antimicrobial efficacy of these compounds. This guide delves into the structure-activity relationships of substituted pyrazoles, presenting a clear comparison of their performance against a range of bacterial and fungal strains.
Comparative Antimicrobial Activity of Substituted Pyrazoles
The antimicrobial potency of substituted pyrazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various pyrazole derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound ID | R1-Substituent | R2-Substituent | R3-Substituent | Test Organism | MIC (µg/mL) | Reference |
| Series A: Pyrazole-1-carbothiohydrazides | ||||||
| 21a | 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl | H | 4-(2-(p-tolyl)hydrazinylidene) | Staphylococcus aureus | 62.5 | [1] |
| Bacillus subtilis | 62.5 | [1] | ||||
| Klebsiella pneumoniae | 125 | [1] | ||||
| Escherichia coli | 125 | [1] | ||||
| Aspergillus niger | 2.9 | [1] | ||||
| Candida albicans | 7.8 | [1] | ||||
| 21b | 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl | H | 4-(2-(4-methoxyphenyl)hydrazinylidene) | Aspergillus niger | Standard Equal | [1] |
| Bacillus subtilis | Standard Equal | [1] | ||||
| Klebsiella pneumoniae | Standard Equal | [1] | ||||
| 21c | 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl | H | 4-(2-(4-chlorophenyl)hydrazinylidene) | Aspergillus niger | Standard Equal | [1] |
| Staphylococcus aureus | Standard Equal | [1] | ||||
| Bacillus subtilis | Standard Equal | [1] | ||||
| Klebsiella pneumoniae | Standard Equal | [1] | ||||
| Escherichia coli | Standard Equal | [1] | ||||
| Series B: Pyrido[2,3-d]pyrimidines | ||||||
| 5b | 2,5,7-trimethylpyrido[2,3-d]pyrimidin-4-yl | N-propylamino | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [2] | |
| 5c | 2,5,7-trimethylpyrido[2,3-d]pyrimidin-4-yl | N-butylamino | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [2] | |
| 5f | 2,5,7-trimethylpyrido[2,3-d]pyrimidin-4-yl | N-benzylamino | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [2] | |
| Series C: Naphthyl-substituted pyrazole-derived hydrazones | ||||||
| 6 | Naphthyl-substituted | Hydrazone | Gram-positive strains | 0.78 - 1.56 | [3] | |
| Acinetobacter baumannii | 0.78 - 1.56 | [3] | ||||
| Series D: Coumarin-substituted and pyran-fused derivatives | ||||||
| 23 | Coumarin-substituted | Pyran-fused | Staphylococcus aureus | 1.56 - 6.25 | [3] | |
| Pseudomonas aeruginosa | 1.56 - 6.25 | [3] |
Note: "Standard Equal" indicates that the MIC value was equal to that of the standard drug used in the study (Chloramphenicol for bacteria and Clotrimazole for fungi)[1].
From the data, it is evident that the nature and position of substituents on the pyrazole ring play a crucial role in determining the antimicrobial activity. For instance, the pyrazole-1-carbothiohydrazide derivative 21a , with a p-tolyl group, exhibited potent and broad-spectrum activity against both bacteria and fungi[1]. The introduction of different amine substituents in the pyrido[2,3-d]pyrimidine series also resulted in compounds with significant antibacterial efficacy[2]. Furthermore, the fusion of other heterocyclic rings, such as coumarin and pyran, to the pyrazole scaffold has been shown to yield compounds with strong inhibitory effects against pathogenic bacteria[3].
Experimental Protocols
A standardized methodology is critical for the reliable evaluation and comparison of antimicrobial activity. The most commonly employed method for determining the MIC of pyrazole derivatives is the broth microdilution method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Synthesized pyrazole derivatives
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Microbial cultures (bacterial or fungal strains)
-
96-well microtiter plates
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds (pyrazole derivatives) and standard antimicrobial agents in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration of the inoculum in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria and 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a positive control (broth with inoculum but no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Reading the Results: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for antimicrobial susceptibility testing.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of substituted pyrazoles.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazole derivatives is intrinsically linked to their structural features. The following logical relationship diagram illustrates key SAR principles observed in the reviewed literature.
Caption: Key factors influencing the antimicrobial activity of substituted pyrazoles.
The collective evidence strongly suggests that the pyrazole scaffold is a highly valuable starting point for the development of new antimicrobial agents. The ability to readily introduce a wide variety of substituents allows for the fine-tuning of their biological activity. Future research should continue to explore novel substitutions and fused-ring systems to optimize the potency and spectrum of these promising compounds. The detailed experimental protocols provided herein offer a standardized framework for such investigations, facilitating the direct comparison of results across different studies and accelerating the discovery of next-generation antimicrobial drugs.
References
A Comparative Guide to the HPLC Validation for Pyrazole Carboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole carboxylic acids. The information presented is collated from established analytical methodologies to assist researchers in selecting the appropriate technique for their specific application. Pyrazole carboxylic acids are a significant class of compounds in medicinal chemistry, and their accurate and reliable quantification is crucial for quality control, metabolic studies, and drug development.
Comparison of Validated HPLC Methods
Several reversed-phase HPLC (RP-HPLC) methods have been validated for the analysis of pyrazole derivatives, including those with carboxylic acid functionalities or related structures. The following tables summarize the key chromatographic conditions and validation parameters from various studies, allowing for a comparative assessment.
Table 1: Chromatographic Conditions of Validated RP-HPLC Methods
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Method 1 | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | 0.1% Trifluoroacetic acid in water: Methanol (20:80, v/v) | 1.0 | 206 |
| Method 2 | Luna C18 (250 x 4.80 mm, 5µm) | Acetonitrile: Water (90:10, v/v) | 0.8 | 237 |
| Method 3 | Purospher® STAR, RP-18e (250 mm x 4.6 mm, 5 μm) | Acetonitrile: Phosphate buffer (pH 4.0): Methanol (60:30:10, v/v/v) | 1.0 | 272 |
| Method 4 | Newcrom R1 | Acetonitrile, Water, and Phosphoric acid | - | - |
Table 2: Performance Comparison of Validated HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte Type | Pyrazoline derivative | Pyrazolone derivative | Pyrrole hydrazone derivative |
| Linearity Range (µg/mL) | 50 - 150 | 0.5 - 50 | 5 - 40 |
| Correlation Coefficient (r²) | 0.995 | > 0.99 | 0.998 |
| Limit of Detection (LOD) (µg/mL) | 4 | - | - |
| Limit of Quantitation (LOQ) (µg/mL) | 15 | - | - |
| Precision (%RSD) | < 2.0 | 0.3 | - |
| Accuracy (% Recovery) | Excellent | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods cited.
Protocol for Method 1: Analysis of a Pyrazoline Derivative
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV/Visible detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 ± 2°C.
-
Injection Volume: 5.0 µL.
-
Detection: UV detection at 206 nm.
-
Sample Preparation: A stock solution was prepared by dissolving 60.1 mg of the analyte in 100 mL of methanol. This was further diluted to obtain calibration standards of 50, 80, 100, 120, and 150 µg/mL.
Protocol for Method 2: Analysis of a Pyrazolone Derivative
-
Chromatographic System: High-Performance Liquid Chromatograph with a photodiode array detector.
-
Column: Luna 5µ C18 (250 x 4.80 mm).
-
Mobile Phase: A mixture of acetonitrile and water in a ratio of 90:10 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 237 nm.
Alternative HPLC Approaches for Pyrazole Carboxylic Acid Analysis
Beyond standard RP-HPLC, other techniques can be employed to address specific analytical challenges associated with pyrazole carboxylic acids.
Chiral HPLC
For pyrazole carboxylic acids that are chiral, enantioselective separation is critical. This can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have shown broad applicability in separating a wide range of chiral compounds, including acids. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) can significantly impact the separation.
Ion-Pair Chromatography
Due to the acidic nature of the carboxylic acid group, ion-pair chromatography can be a valuable tool to enhance retention and improve peak shape on reversed-phase columns. An ion-pairing reagent, typically a quaternary ammonium salt for acidic analytes, is added to the mobile phase. This forms a neutral ion-pair with the ionized carboxylic acid, which has a stronger interaction with the non-polar stationary phase.
Alternative Analytical Techniques
While HPLC is a workhorse for the analysis of pyrazole carboxylic acids, other techniques offer distinct advantages in terms of sensitivity, selectivity, and speed.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC utilizes smaller particle size columns to achieve faster separations and higher resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and selectivity, making it ideal for the analysis of low-level impurities or for bioanalytical applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable pyrazole carboxylic acid derivatives, GC-MS can be a powerful analytical tool. Derivatization is often required to increase the volatility of the carboxylic acid group. GC-MS offers excellent separation efficiency and provides structural information from the mass spectra, aiding in compound identification.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for method implementation and troubleshooting.
Caption: A typical workflow for HPLC method development and validation.
Caption: Comparison of analytical techniques for pyrazole carboxylic acid analysis.
A Comparative Benchmarking Guide to the Synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key scaffold in medicinal chemistry. By presenting objective experimental data and detailed protocols, this document serves as a valuable resource for researchers aiming to optimize the synthesis of this and related pyrazole derivatives.
Introduction
The this compound moiety is a prominent feature in a variety of biologically active compounds, most notably in the structure of the selective COX-2 inhibitor, Celecoxib. The trifluoromethyl group often enhances metabolic stability and binding affinity, making synthetic routes to these compounds a subject of significant interest. This guide benchmarks a primary synthetic route against established alternative methods, providing a clear comparison of yields, reaction conditions, and overall efficiency.
Data Presentation: A Comparative Analysis of Synthetic Methods
The following table summarizes quantitative data for the primary synthesis of this compound and compares it with alternative methods for synthesizing similar pyrazole-4-carboxylic acid cores.
| Method | Key Reactants | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Primary Synthesis (Modified Knorr) | Phenylhydrazine, Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, NaOH/H₂O (for hydrolysis) | 1. Cyclocondensation in Ethanol, reflux. 2. Saponification with NaOH(aq), then acidification. | ~85-95 (for cyclization), ~90-98 (for hydrolysis) | 2-4 hours (cyclization), 1-2 hours (hydrolysis) | High yields, readily available starting materials, straightforward procedure. | Two-step process. |
| Alternative 1 (Celecoxib Synthesis) | 4-Methylphenylhydrazine hydrochloride, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol, reflux. | ~70-85 | 4-6 hours | Well-established industrial process, one-pot cyclization. | Requires a specific substituted hydrazine and dione. |
| Alternative 2 (Multicomponent) | Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate, [bmim][FeCl₄] (ionic liquid catalyst) | Solvent-free, 80°C, O₂ flow. | 75-92[1] | 1-2 hours | Green chemistry approach (solvent-free), short reaction times, high efficiency.[1] | Requires a specific ionic liquid catalyst, may not be suitable for all substrates. |
| Alternative 3 (From Sodium Cyanoacetate) | Sodium cyanoacetate, N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, Trifluoroacetyl chloride, Methylhydrazine | Multi-step: Condensation, Acylation, Cyclization, Hydrolysis. Various conditions. | Overall yield can be lower due to multiple steps. | Multiple days | Utilizes simple starting materials. | Multi-step synthesis, potentially lower overall yield. |
Experimental Protocols
Primary Synthesis: Modified Knorr Synthesis of this compound
This method is a highly efficient, two-step process involving a Knorr-type pyrazole synthesis followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
To a solution of phenylhydrazine (1.0 eq) in absolute ethanol, add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq).
-
The reaction mixture is heated to reflux and maintained for 2-4 hours.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
The ester from Step 1 is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
The mixture is stirred at room temperature or gently heated for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified with a dilute solution of hydrochloric acid until a precipitate forms.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.
Benchmark Synthesis: Synthesis of Celecoxib (A Representative 1,5-Diarylpyrazole)
The synthesis of Celecoxib is a well-documented example of the Knorr pyrazole synthesis applied to a pharmaceutically relevant molecule.[2]
-
A mixture of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) is prepared in ethanol.
-
The reaction mixture is heated under reflux for 4-6 hours.
-
After cooling, the crude product precipitates from the solution.
-
The solid is collected by filtration and washed with cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[3]
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the logical flow of the primary synthesis method for this compound.
Caption: Synthetic workflow for the target compound.
Signaling Pathway: Cyclooxygenase-2 (COX-2) Inhibition
Many pyrazole derivatives, including the benchmark compound Celecoxib, derive their anti-inflammatory effects from the selective inhibition of the COX-2 enzyme. The following diagram outlines the COX-2 signaling pathway.
Caption: Inhibition of the COX-2 signaling pathway.
References
Safety Operating Guide
Proper Disposal of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in designated areas.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation.[1][2][3][4][5] | P280, P302+P352, P332+P313 |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4][5] | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3][4] | P261, P304+P340, P312 |
This data is a summary from safety data sheets of the target compound and structurally similar pyrazole derivatives.
II. Detailed Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[6][7] Do not dispose of this chemical down the drain or in regular trash.[8][9][10]
Step 1: Personal Protective Equipment (PPE) and Preparation
-
Required PPE: Wear chemical-resistant gloves (nitrile is a common choice), safety goggles, and a laboratory coat.[2][4][8]
-
Work Area: Conduct all waste handling activities within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation risks.[2][8]
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect all unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[7]
-
The container must be made of a material compatible with the chemical.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.[7]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Step 3: Container Labeling
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8] Include any known hazard symbols (e.g., irritant).
Step 4: Temporary Storage
-
Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area.[8]
-
Storage Conditions: This area should be secure, well-ventilated, and away from incompatible materials.[3][8]
Step 5: Arranging for Disposal
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to your EHS department.[7]
-
Professional Disposal: The ultimate disposal must be handled by a licensed professional waste disposal company.[7]
Step 6: Spill and Emergency Procedures
-
Spill Response: In the event of a spill, evacuate the immediate area and follow your laboratory's established spill response procedure.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust.[5][9] For a liquid spill, use an inert absorbent material to contain it, then collect the material into a sealed container for disposal as hazardous waste.[8]
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
